2-Bromo-5-fluoropyridine 1-oxide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-fluoro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-5-2-1-4(7)3-8(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZPKTQDXLFGTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1F)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716931 | |
| Record name | 2-Bromo-5-fluoro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935534-39-7 | |
| Record name | 2-Bromo-5-fluoro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-5-fluoropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-5-fluoropyridine 1-oxide, a valuable intermediate in medicinal chemistry and drug discovery. The document details a robust synthetic protocol for the N-oxidation of 2-bromo-5-fluoropyridine utilizing meta-chloroperoxybenzoic acid (m-CPBA). Foundational to this guide is a causality-driven explanation of experimental choices, ensuring both technical accuracy and practical applicability. Furthermore, a thorough characterization of the target molecule is presented, including predicted spectroscopic data based on established principles and analogous compounds. This guide is structured to serve as a self-validating resource, empowering researchers to confidently synthesize and identify this key chemical entity.
Introduction: The Significance of this compound
Halogenated pyridine N-oxides are a pivotal class of compounds in modern synthetic chemistry, primarily due to their versatile reactivity. The introduction of an N-oxide functionality to the pyridine ring significantly alters its electronic properties, rendering the ring more susceptible to a variety of nucleophilic and electrophilic substitution reactions.[1] Specifically, this compound combines the directing effects of the bromo and fluoro substituents with the activating nature of the N-oxide group, making it a highly sought-after building block for the synthesis of complex, biologically active molecules. Its strategic importance lies in its potential to serve as a precursor for introducing further molecular diversity, a critical aspect of drug development programs.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the direct oxidation of the corresponding 2-Bromo-5-fluoropyridine precursor. Among the various oxidizing agents available for N-oxidation of pyridines, meta-chloroperoxybenzoic acid (m-CPBA) is a reliable and widely used reagent for this transformation due to its high efficiency and generally clean reaction profiles.[2]
Reaction Mechanism
The N-oxidation of pyridine with a peroxy acid like m-CPBA proceeds via a concerted mechanism. The nitrogen atom of the pyridine acts as a nucleophile, attacking the electrophilic peroxy oxygen of m-CPBA. This is followed by a proton transfer, leading to the formation of the pyridine N-oxide and meta-chlorobenzoic acid as a byproduct. The reaction is typically carried out in a chlorinated solvent to ensure the solubility of both the starting material and the reagent.
Experimental Protocol
This protocol is a self-validating system, designed with in-process controls and purification steps to ensure the integrity of the final product.
Materials:
-
2-Bromo-5-fluoropyridine (starting material)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-fluoropyridine (1.0 eq.) in anhydrous dichloromethane (approx. 10 mL per gram of starting material). Cool the solution to 0 °C using an ice bath.
-
Addition of Oxidant: To the cooled and stirring solution, add m-CPBA (1.2-1.5 eq.) portion-wise over 15-20 minutes. The purity of the m-CPBA should be taken into account when calculating the molar equivalents.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Quenching and Extraction: Upon completion, cool the mixture back to 0 °C. Quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate.[3] Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) to remove the meta-chlorobenzoic acid byproduct, followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Causality Behind Experimental Choices
-
Choice of m-CPBA: m-CPBA is selected for its proven efficacy in N-oxidizing a wide range of pyridines, including those with electron-withdrawing groups.[2] Using a slight excess (1.2-1.5 eq.) ensures the complete conversion of the starting material.
-
Use of Dichloromethane: Dichloromethane is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the pyridine starting material and m-CPBA.
-
Temperature Control: The initial cooling to 0 °C is a precautionary measure to control the initial exotherm of the reaction. Allowing the reaction to proceed at room temperature provides a sufficient rate of reaction without promoting side reactions.
-
Aqueous Work-up: The sodium thiosulfate wash is crucial for neutralizing any unreacted m-CPBA. The sodium bicarbonate washes are essential for removing the acidic byproduct, meta-chlorobenzoic acid, which simplifies the subsequent purification.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section outlines the expected data from various analytical techniques.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₅H₃BrFNO |
| Molecular Weight | 191.99 g/mol |
| Appearance | White to off-white solid |
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the known effects of N-oxidation on the pyridine ring and analysis of structurally similar compounds.[4]
3.2.1. ¹H NMR Spectroscopy
The N-oxidation of a pyridine ring generally leads to a downfield shift of the ring protons, particularly those in the ortho (C2 and C6) and para (C4) positions, due to the deshielding effect of the N-oxide group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.20 - 7.40 | ddd | J(H-F) ≈ 8-9, J(H-H) ≈ 4-5, J(H-H) ≈ 2-3 |
| H-4 | 7.60 - 7.80 | ddd | J(H-H) ≈ 9-10, J(H-F) ≈ 7-8, J(H-H) ≈ 2-3 |
| H-6 | 8.10 - 8.30 | dd | J(H-H) ≈ 4-5, J(H-F) ≈ 2-3 |
3.2.2. ¹³C NMR Spectroscopy
Similar to ¹H NMR, the carbon signals of the pyridine ring are also affected by N-oxidation. The carbons directly attached to the nitrogen (C2 and C6) and the para-carbon (C4) typically experience a downfield shift, while the meta-carbons (C3 and C5) may be shifted slightly upfield.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148 - 152 |
| C-3 | 120 - 124 |
| C-4 | 138 - 142 |
| C-5 | 155 - 159 (d, J(C-F) ≈ 240-250 Hz) |
| C-6 | 130 - 134 |
3.2.3. Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of a pyridine N-oxide is the N-O stretching vibration.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-O Stretch | 1250 - 1300 | Strong |
| C-H Aromatic Stretch | 3000 - 3100 | Medium |
| C=C/C=N Aromatic Stretch | 1400 - 1600 | Medium to Strong |
| C-Br Stretch | 550 - 650 | Medium |
| C-F Stretch | 1000 - 1100 | Strong |
3.2.4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
| Ion | Predicted m/z |
| [M+H]⁺ | 192.94, 194.94 (Isotopic pattern for Br) |
| [M]⁺ | 191.93, 193.93 (Isotopic pattern for Br) |
Safety and Handling
2-Bromo-5-fluoropyridine and m-CPBA are hazardous chemicals and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. m-CPBA is a strong oxidizing agent and should not be allowed to come into contact with flammable materials. For detailed safety information, refer to the Safety Data Sheets (SDS) for each reagent.
Conclusion
This technical guide provides a comprehensive and practical framework for the synthesis and characterization of this compound. By detailing a robust experimental protocol and providing predicted characterization data, this document serves as an essential resource for researchers in organic synthesis and drug discovery. The insights into the causality of experimental choices are intended to empower scientists to not only replicate the synthesis but also to adapt and troubleshoot similar transformations in their own research endeavors.
Visualizations
Synthesis Workflow
References
physicochemical properties of 2-Bromo-5-fluoropyridine 1-oxide
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-fluoropyridine 1-oxide
Introduction
This compound is a halogenated heterocyclic N-oxide of significant interest to researchers in medicinal chemistry and materials science. As a derivative of the versatile synthetic building block 2-Bromo-5-fluoropyridine, its unique electronic and steric properties, conferred by the N-oxide functional group, open new avenues for molecular design and synthesis. The introduction of the N-oxide moiety fundamentally alters the reactivity and physicochemical characteristics of the parent pyridine ring, notably enhancing its polarity and modifying the electron distribution, which can be strategically exploited in drug development and the creation of novel functional materials.
This technical guide serves as a comprehensive resource for scientists and drug development professionals. It consolidates the available, albeit limited, experimental data for this compound, supplements it with high-quality predicted values, and provides critical context by comparing its properties to its well-characterized parent compound. Furthermore, this document outlines a robust, field-proven protocol for its synthesis and details the analytical methods essential for its characterization, ensuring a foundation of scientific integrity and practical utility.
Molecular Structure and Identification
The foundational step in understanding any chemical entity is the precise definition of its structure and associated identifiers. These data points are critical for database searches, regulatory submissions, and unambiguous scientific communication.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-bromo-5-fluoro-1-oxidopyridin-1-ium | [1] |
| CAS Number | 935534-39-7 | [2] |
| Molecular Formula | C₅H₃BrFNO | [1] |
| Molecular Weight | 191.99 g/mol | Calculated |
| Monoisotopic Mass | 190.9382 Da | [1] |
| SMILES | C1=CC(=--INVALID-LINK--[O-])Br | [1] |
| InChI | InChI=1S/C5H3BrFNO/c6-5-2-1-4(7)3-8(5)9/h1-3H | [1] |
| InChIKey | RDZPKTQDXLFGTQ-UHFFFAOYSA-N |[1] |
Physicochemical Properties: A Comparative Analysis
Directly measured physicochemical data for this compound are not widely published. The Safety Data Sheet (SDS) for this compound indicates that many physical properties have not been determined.[3] However, we can leverage computational predictions and, more importantly, draw expert inferences from the well-documented properties of its parent compound, 2-Bromo-5-fluoropyridine.
The transformation from a pyridine to a pyridine N-oxide introduces a highly polar N-O bond. This has predictable and significant consequences: an increase in melting point, boiling point, and aqueous solubility, and a decrease in volatility due to strong intermolecular dipole-dipole interactions and potential for hydrogen bonding.
Table 2: Known and Predicted Properties of this compound
| Property | Value | Method | Source |
|---|---|---|---|
| Appearance | Data not available | Experimental | [3] |
| Melting Point | Data not available | Experimental | [3] |
| Boiling Point | Data not available | Experimental | [3] |
| Solubility | Data not available | Experimental | [3] |
| XlogP | 1.0 | Predicted | [1] |
| Vapor Pressure | Data not available | Experimental | [3] |
| Density | Data not available | Experimental |[3] |
To provide a practical baseline for researchers, the established properties of the parent compound, 2-Bromo-5-fluoropyridine, are summarized below. The stark differences expected for the N-oxide derivative are primarily driven by the introduction of the polar N-O group.
Table 3: Physicochemical Properties of the Parent Compound, 2-Bromo-5-fluoropyridine
| Property | Value | Source |
|---|---|---|
| Appearance | White to light yellow crystalline solid or liquid | [4][5] |
| Melting Point | 30-31 °C | [6][7] |
| Boiling Point | 80-83 °C at 44 mmHg | [5][7] |
| Density | 1.707 g/cm³ | [5][8] |
| logP | 1.839 | [9] |
| Flash Point | 73 °C |[9] |
Synthesis and Characterization
While specific synthetic procedures for this compound are not detailed in readily available literature, its preparation logically follows the well-established methodology for N-oxidation of pyridines. This involves the treatment of the parent heterocycle with a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA).
Proposed Synthetic Workflow
The diagram below illustrates the straightforward and reliable pathway from the commercially available starting material to the target N-oxide.
Caption: Proposed synthesis of this compound.
Experimental Protocol: N-Oxidation
This protocol is a self-validating system based on established chemical principles for achieving high conversion and purity.
-
Reaction Setup:
-
To a solution of 2-Bromo-5-fluoropyridine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar, add m-CPBA (approx. 77% purity, 1.2 eq) portion-wise at 0 °C (ice-water bath).
-
Causality: The reaction is performed at 0 °C initially to control the exothermic reaction between the pyridine nitrogen and the peroxy acid, preventing potential side reactions. DCM is an excellent solvent choice due to its inertness and ability to dissolve both the starting material and the reagent.
-
-
Reaction Monitoring:
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product N-oxide is significantly more polar than the starting material and will have a lower Rf value on silica gel.
-
Self-Validation: The disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak confirms the reaction is proceeding as expected.
-
-
Workup and Purification:
-
Upon completion, cool the reaction mixture again to 0 °C.
-
Quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid byproduct) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: The basic wash is critical for removing acidic byproducts, simplifying purification.
-
Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
-
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The N-oxidation causes a characteristic downfield shift (deshielding) of the protons and carbons on the pyridine ring, particularly those at the α (C2, C6) and γ (C4) positions relative to the nitrogen atom. This provides clear evidence of successful oxidation.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent molecular ion peak corresponding to [M+H]⁺ at approximately 191.94548 m/z, confirming the correct mass of the product.[1]
-
Infrared (IR) Spectroscopy: A strong, characteristic N-O stretching vibration is expected to appear in the region of 1200-1300 cm⁻¹, a spectral feature absent in the parent pyridine.
Handling, Storage, and Stability
Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.
-
Stability: The compound is expected to be stable under normal laboratory conditions.[3] The parent compound is stable at room temperature in a closed container.[5]
-
Storage: It is recommended to store the material in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[10]
Applications in Research and Development
The utility of this compound is intrinsically linked to the synthetic versatility of its parent compound, which is a cornerstone in the construction of complex molecules.[11] The N-oxide offers additional strategic advantages.
-
Intermediate in Medicinal Chemistry: The parent compound is widely used in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to introduce the fluoropyridyl moiety into drug candidates.[7][12] The N-oxide can serve as a key intermediate where this functionality is desired to enhance solubility or modulate the metabolic profile of a final active pharmaceutical ingredient (API).
-
Modulation of Reactivity: The N-oxide group alters the electronic landscape of the pyridine ring. It deactivates the ring toward electrophilic substitution but can activate the positions ortho and para to the nitrogen for nucleophilic attack. This altered reactivity can be harnessed for selective functionalization that is not possible with the parent pyridine.
-
Directing Group: The N-oxide can act as a directing group for ortho-lithiation, enabling the introduction of substituents at the C6 position, adjacent to the nitrogen atom.
Caption: Relationship between the parent compound, the N-oxide, and applications.
Conclusion
This compound represents a synthetically valuable, yet under-characterized, chemical entity. While a comprehensive experimental dataset of its physicochemical properties is pending, a robust understanding can be achieved through a combination of high-quality computational predictions and expert comparison with its well-known precursor. Its synthesis is readily achievable via standard, reliable protocols. For researchers in drug discovery and materials science, this compound is not merely a derivative but a strategic tool that offers alternative reactivity and improved properties, expanding the chemical space accessible from one of modern chemistry's important building blocks.
References
- 1. PubChemLite - this compound (C5H3BrFNO) [pubchemlite.lcsb.uni.lu]
- 2. 935534-39-7|this compound|BLD Pharm [bldpharm.com]
- 3. echemi.com [echemi.com]
- 4. 2-Bromo-5-fluoropyridine | 41404-58-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]
- 6. longkechem.com [longkechem.com]
- 7. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Page loading... [guidechem.com]
- 12. ossila.com [ossila.com]
An In-depth Technical Guide to 2-Bromo-5-fluoropyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromo-5-fluoropyridine 1-oxide, a key heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple data sheet to offer in-depth analysis and expert interpretation of its core properties and spectral data, empowering researchers to confidently utilize this compound in their synthetic endeavors.
Core Compound Identity and Properties
This compound is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of more complex molecules. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, influencing its reactivity in subsequent chemical transformations.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Core Identification:
| Identifier | Value | Source |
| CAS Number | 935534-39-7 | BLD Pharm[1] |
| Molecular Formula | C₅H₃BrFNO | PubChemLite[2] |
| Molecular Weight | 191.99 g/mol | PubChemLite[2] |
| InChI | InChI=1S/C5H3BrFNO/c6-5-2-1-4(7)3-8(5)9/h1-3H | PubChemLite[2] |
| SMILES | C1=CC(=--INVALID-LINK--[O-])Br | PubChemLite[2] |
Predicted Spectral Data and Interpretation
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to display three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The N-oxide group generally causes a downfield shift of the ring protons compared to the parent pyridine.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H-3 | 7.10 - 7.30 | dd | J(H3-H4) ≈ 8-9, J(H3-F) ≈ 3-4 | Ortho to the bromine, influenced by both the N-oxide and fluorine. |
| H-4 | 7.40 - 7.60 | ddd | J(H4-H3) ≈ 8-9, J(H4-F) ≈ 8-9, J(H4-H6) ≈ 2-3 | Coupled to two adjacent protons and the fluorine atom. |
| H-6 | 8.10 - 8.30 | d | J(H6-F) ≈ 3-4 | Alpha to the N-oxide, significantly deshielded. |
Rationale: The proton at the 6-position is expected to be the most deshielded due to its proximity to the electron-withdrawing N-oxide group. The fluorine atom will introduce characteristic splitting patterns (J-coupling) for the protons at positions 3 and 4.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The N-oxide and halogen substituents will have a pronounced effect on the chemical shifts of the carbon atoms.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | 140 - 145 | Attached to bromine and adjacent to the N-oxide, expected to be deshielded. |
| C-3 | 120 - 125 | Influenced by the adjacent bromine and the fluorine atom three bonds away. |
| C-4 | 125 - 130 | Coupled to fluorine, showing a characteristic C-F coupling. |
| C-5 | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) | Directly attached to the highly electronegative fluorine atom, resulting in a large one-bond C-F coupling constant and significant deshielding. |
| C-6 | 135 - 140 | Alpha to the N-oxide, deshielded. |
Rationale: The carbon directly bonded to fluorine (C-5) will exhibit the largest chemical shift and a significant one-bond coupling constant. The carbons adjacent to the N-oxide (C-2 and C-6) will also be deshielded.
Predicted Infrared (IR) Spectral Data
The IR spectrum is a valuable tool for identifying key functional groups. For this compound, the most characteristic vibrations will be associated with the N-O bond and the C-F and C-Br bonds.
Predicted Key IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1600 | Medium-Strong | Aromatic C=C and C=N stretching |
| ~1250 - 1300 | Strong | N-O stretching vibration |
| ~1200 - 1250 | Strong | C-F stretching vibration |
| ~1000 - 1100 | Medium | Aromatic C-H in-plane bending |
| ~800 - 900 | Strong | Aromatic C-H out-of-plane bending |
| ~500 - 600 | Medium | C-Br stretching vibration |
Rationale: The N-O stretching vibration in pyridine N-oxides is a strong and characteristic band, typically appearing in the 1200-1300 cm⁻¹ region. The C-F and C-Br stretching vibrations are also expected to be prominent.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak.
Predicted MS Fragmentation:
| m/z | Ion | Rationale |
| 191/193 | [M]⁺ | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for bromine. |
| 175/177 | [M-O]⁺ | Loss of the oxygen atom from the N-oxide, a common fragmentation pathway for N-oxides. |
| 112 | [M-Br]⁺ | Loss of the bromine atom. |
| 96 | [M-Br-O]⁺ | Subsequent loss of oxygen after the loss of bromine. |
Rationale: The most characteristic feature in the mass spectrum will be the isotopic signature of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The loss of the oxygen atom from the N-oxide is a very common and often prominent fragmentation pathway.
Experimental Protocols: Synthesis and Characterization Workflow
The synthesis of this compound typically involves the oxidation of the parent 2-Bromo-5-fluoropyridine. A general workflow for its synthesis and characterization is outlined below.
Synthesis Protocol: Oxidation of 2-Bromo-5-fluoropyridine
This protocol is based on general procedures for the N-oxidation of pyridines.
Materials:
-
2-Bromo-5-fluoropyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/acetic acid
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-Bromo-5-fluoropyridine in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Add the oxidizing agent (e.g., m-CPBA) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Characterization Workflow
A standard workflow for the characterization of the synthesized product is depicted below.
Figure 2: A typical workflow for the synthesis and characterization of this compound.
Conclusion
This compound is a valuable synthetic intermediate with distinct spectral properties that are predictable based on its structure and comparison with analogous compounds. This guide provides researchers with the foundational knowledge and expected analytical data necessary for the successful identification and application of this compound in their research. The provided protocols and workflow diagrams serve as a practical starting point for its synthesis and characterization.
References
An In-depth Technical Guide to the Theoretical Investigation of 2-Bromo-5-fluoropyridine 1-oxide: A Proposed Computational Framework
This document provides a comprehensive framework for the theoretical and computational investigation of 2-Bromo-5-fluoropyridine 1-oxide. As a derivative of 2-Bromo-5-fluoropyridine, a crucial building block in the synthesis of pharmaceuticals and agrochemicals, its N-oxide variant presents a frontier for modulating electronic properties and reactivity.[1][2][3] The introduction of the N-oxide functionality can significantly alter the electron distribution within the pyridine ring, influencing its role as a dipole, its susceptibility to electrophilic and nucleophilic attack, and its coordination properties. Given the current absence of dedicated theoretical studies on this specific molecule in the public domain, this guide proposes a robust, multi-faceted computational workflow designed to elucidate its fundamental structural, electronic, spectroscopic, and reactive properties. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the behavior of this promising, yet under-explored, chemical entity.
Part 1: Foundational Quantum Chemical Analysis: Geometry, Electronic Structure, and Spectroscopic Profile
The initial and most critical phase of any theoretical study is the accurate determination of the molecule's ground-state geometry and fundamental electronic properties. This forms the bedrock upon which all subsequent analyses of reactivity and intermolecular interactions are built. We propose a workflow grounded in Density Functional Theory (DFT), a methodology that offers an excellent balance of computational cost and accuracy for systems of this nature.
The causality behind selecting a specific computational method lies in its proven efficacy for analogous systems. For halogenated aromatic N-oxides, the B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), has demonstrated reliability in predicting geometries and vibrational frequencies.[4][5] The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs of the N-oxide oxygen and the halogens, while polarization functions (d,p) account for the non-spherical nature of electron density in the bonded system.
Protocol 1: Geometry Optimization and Vibrational Analysis
-
Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.
-
DFT Calculation Input:
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Task: Optimization + Frequency
-
Solvation (Optional but Recommended): Employ a continuum solvation model (e.g., PCM - Polarizable Continuum Model) with a relevant solvent (e.g., water, DMSO) to simulate realistic solution-phase conditions.
-
-
Execution and Validation: Run the calculation. A successful completion is validated by the absence of imaginary frequencies in the output, confirming the optimized structure is a true local minimum on the potential energy surface.
The output from the foundational DFT calculation provides a wealth of quantitative data. This data should be meticulously organized for clarity and comparative analysis.
Table 1: Predicted Geometric and Electronic Parameters for this compound
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) | Significance |
| Bond Lengths (Å) | ||
| C2-Br | Value | Influences susceptibility to C-Br bond activation in cross-coupling reactions.[2] |
| C5-F | Value | The short, strong C-F bond impacts overall molecular stability and lipophilicity. |
| N1-O | Value | Characterizes the N-oxide bond; its length and strength are key indicators of its dipolar character and reactivity. |
| Frontier Orbitals (eV) | ||
| EHOMO | Value | The Highest Occupied Molecular Orbital energy indicates the ability to donate electrons (nucleophilicity). |
| ELUMO | Value | The Lowest Unoccupied Molecular Orbital energy indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | Value | A smaller gap suggests higher kinetic reactivity and lower chemical stability. This is a crucial parameter for predicting the molecule's overall reactivity profile.[6] |
| Dipole Moment (Debye) | Value | Quantifies the overall polarity of the molecule, which is critical for predicting solubility, intermolecular interactions, and binding affinity in biological systems. The N-oxide group is a major contributor. |
Visual representations are indispensable for translating raw numerical data into actionable chemical intuition. The following visualizations are mandatory for a comprehensive understanding.
Molecular Electrostatic Potential (MEP) Map: The MEP map is a powerful tool for predicting reactivity. It visualizes the charge distribution on the molecule's surface.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prime targets for electrophilic attack. We predict a strong negative potential around the N-oxide oxygen.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. Positive potential is anticipated on the hydrogen atoms and potentially on the carbon atom attached to the bromine.
Frontier Molecular Orbitals (HOMO/LUMO): Visualizing the HOMO and LUMO provides direct insight into the sites involved in electron donation and acceptance.
-
HOMO: Likely to be localized over the pyridine ring and the N-oxide oxygen, indicating these are the primary sites of electron donation.
-
LUMO: Expected to have significant contributions from the π* orbitals of the pyridine ring, particularly on the carbon atoms at positions 2, 4, and 6, marking them as potential sites for nucleophilic attack.
Computational spectroscopy is a self-validating system; its accuracy can be benchmarked against experimental data of related compounds, lending credence to predictions for the unknown molecule.
Protocol 2: Calculation of Spectroscopic Data
-
Vibrational Spectra (IR/Raman): The frequencies calculated in Protocol 1 can be used directly. Apply a standard scaling factor (e.g., ~0.96-0.98 for B3LYP) to the raw frequencies to better match experimental values.
-
NMR Spectra: Using the optimized geometry from Protocol 1, perform a subsequent calculation using the Gauge-Independent Atomic Orbital (GIAO) method.
-
Method: GIAO-B3LYP
-
Basis Set: 6-311++G(d,p)
-
Task: NMR
-
-
Data Processing: Reference the calculated chemical shifts against a standard (e.g., Tetramethylsilane - TMS) calculated at the same level of theory.
Table 2: Predicted Key Spectroscopic Peaks for this compound
| Spectrum | Key Predicted Peak/Shift | Assignment and Rationale |
| IR | ~1250-1300 cm-1 | Strong N-O stretching vibration, a characteristic signature of pyridine N-oxides. Its exact position is sensitive to the electronic effects of the bromo and fluoro substituents. |
| ¹³C NMR | C2 (~140-150 ppm), C6 (~145-155 ppm) | The carbons adjacent to the nitrogen are expected to be significantly deshielded. The C-Br bond will further shift the C2 resonance. |
| ¹⁹F NMR | Predicted δ value | Highly sensitive to the electronic environment. This provides a clear experimental handle to probe changes in the molecule's electronic structure upon reaction or coordination. |
| ¹⁵N NMR | Predicted δ value | The chemical shift of the nitrogen atom is a direct probe of the N-oxide environment and is highly informative for understanding its electronic state. |
Part 2: A Theoretical Framework for Reactivity Prediction
Beyond static properties, a robust theoretical study must predict how the molecule behaves in a chemical reaction. We propose using Conceptual DFT, a framework that leverages derivatives of the energy with respect to the number of electrons to define chemical reactivity indices.
The following diagram illustrates the workflow for calculating and interpreting reactivity descriptors.
Caption: Computational workflow for reactivity analysis.
Fukui functions (f(r)) are a cornerstone of this analysis. They indicate the change in electron density at a particular point in the molecule when an electron is added or removed, thereby identifying the most reactive sites for different types of attack.
-
f+(r): For Nucleophilic Attack. This index highlights the sites that are most eager to accept an electron. For this compound, we predict the highest f+ values will be on the C2, C4, and C6 positions of the pyridine ring, indicating these are the most probable sites for nucleophilic aromatic substitution (SNAr).
-
f-(r): For Electrophilic Attack. This index identifies the sites that are most willing to donate an electron. The highest f- values are expected to be on the N-oxide oxygen and potentially the C3 position. This suggests that electrophiles (e.g., during nitration or halogenation) would preferentially attack these sites.
-
f0(r): For Radical Attack. This function predicts the most likely sites for radical reactions.
By calculating and tabulating the condensed Fukui indices for each atom, a clear, quantitative picture of the molecule's regioselectivity emerges, providing invaluable guidance for synthetic chemists planning to use this molecule as a substrate.
Table 3: Predicted Regioselectivity from Fukui Functions
| Atom Position | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Predicted Reactivity |
| N1 | Value | Value | The nitrogen is part of the N-oxide bond and is generally less reactive than the oxygen. |
| O | Value | High | A primary site for electrophilic attack (e.g., protonation, alkylation). Can also act as a directing group. |
| C2 | High | Value | Activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent N-oxide and the bromine atom, which also serves as a good leaving group. |
| C3 | Value | Value | A potential site for electrophilic attack, depending on the directing effects of the N-oxide and fluoro groups. |
| C4 | High | Value | Activated towards nucleophilic attack (para to the N-oxide). |
| C5 | Value | Value | The site of the fluoro substituent; generally unreactive towards substitution. |
| C6 | High | Value | Activated towards nucleophilic attack (ortho to the N-oxide). |
| Br | Value | Value | The C-Br bond is the site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a reactivity mode distinct from ring-based attacks but fundamentally influenced by the ring's electronic structure.[2][7] |
Conclusion
This technical guide outlines a comprehensive and self-validating theoretical framework for the study of this compound. By employing a synergistic combination of DFT-based calculations for structure and spectroscopy with Conceptual DFT for reactivity analysis, this proposed study would generate a rich dataset. The insights gained—from precise geometric parameters and electronic distributions to predictive models of spectral signatures and chemical reactivity—would provide an authoritative grounding for future experimental work. This computational-first approach not only accelerates the research and development cycle but also provides a deeper, mechanistic understanding of this valuable chemical intermediate, empowering researchers in drug discovery and materials science to harness its full potential.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
- 3. CAS 41404-58-4: 2-Bromo-5-fluoro-pyridine | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Bromo-5-fluoropyridine 97 41404-58-4 [sigmaaldrich.com]
An In-depth Technical Guide to 2-Bromo-5-fluoropyridine 1-oxide: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-5-fluoropyridine 1-oxide, a halogenated pyridine derivative with significant potential in medicinal chemistry and materials science. While the specific discovery and detailed historical timeline of this compound are not extensively documented in publicly available literature, this guide elucidates its synthesis through a logical, multi-step pathway commencing with the commercially available precursor, 2-Bromo-5-fluoropyridine. A detailed experimental protocol for the crucial N-oxidation step is provided, based on well-established and reliable methodologies. Furthermore, this guide outlines the expected characterization of the target molecule and discusses its potential applications, drawing from the known reactivity and utility of related pyridine N-oxides. All technical data is presented in a clear and accessible format, including structured tables and a visual representation of the synthetic workflow, to support researchers and drug development professionals in their endeavors.
Introduction: The Significance of Pyridine N-Oxides
Pyridine N-oxides are a fascinating and highly versatile class of heterocyclic compounds that have garnered significant attention in organic synthesis and medicinal chemistry. The introduction of an N-oxide functionality to the pyridine ring dramatically alters its electronic properties, rendering the ring system more susceptible to both nucleophilic and electrophilic substitution. The N-O bond imparts a unique dipolar character to the molecule, influencing its reactivity, solubility, and biological activity.
The oxygen atom of the N-oxide can act as an internal oxidant, a directing group for C-H functionalization, and can be readily removed to regenerate the parent pyridine. This versatility has made pyridine N-oxides invaluable intermediates in the synthesis of complex pharmaceuticals and agrochemicals.[1][2][3]
Synthesis of the Precursor: 2-Bromo-5-fluoropyridine
The journey to this compound begins with the synthesis of its precursor, 2-Bromo-5-fluoropyridine. A common and effective method for its preparation is the diazotization of 2-amino-5-fluoropyridine followed by a Sandmeyer-type reaction.
Synthetic Pathway for 2-Bromo-5-fluoropyridine
A well-documented route involves the reaction of 2-amino-5-fluoropyridine with hydrobromic acid and sodium nitrite in the presence of bromine.[4]
References
commercial availability of 2-Bromo-5-fluoropyridine 1-oxide
An In-Depth Technical Guide on 2-Bromo-5-fluoropyridine 1-oxide: Commercial Availability, Synthesis, and Application Protocols
Introduction
This compound is a heterocyclic organic compound of significant interest to the pharmaceutical and fine chemical industries. As a derivative of pyridine, its unique electronic properties, stemming from the presence of a bromine atom, a fluorine atom, and an N-oxide functional group, make it a versatile building block in organic synthesis. The N-oxide group, in particular, modifies the reactivity of the pyridine ring, facilitating certain substitution reactions and serving as a key functional handle for further molecular elaboration. This guide provides a comprehensive overview of its commercial availability, details a representative synthetic protocol, outlines its applications, and establishes rigorous safety and handling procedures for laboratory and industrial use.
Physicochemical Properties and Specifications
A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. Key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 935534-39-7 | [1] |
| Molecular Formula | C₅H₃BrFNO | [1] |
| Molecular Weight | 191.99 g/mol | [1] |
| Appearance | Varies by supplier; often a solid. | N/A |
| Purity | Typically offered at ≥95% for research grades. | N/A |
| SMILES Code | FC1=CC=C(Br)--INVALID-LINK--=C1 | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C. | [1] |
Commercial Availability and Sourcing
This compound is available from several specialized chemical suppliers who cater to the research and development sector. It is typically sold in quantities ranging from grams to kilograms. When sourcing this compound, researchers should verify the purity specifications and request a certificate of analysis to ensure it meets the requirements for their intended application. It is important to note that this chemical is intended for professional research, manufacturing, and industrial use only and is not for medical or consumer applications.[2][3]
Below is a table of representative suppliers:
| Supplier | CAS Number Listed | Noted For |
| BLD Pharm | 935534-39-7 | Offers the product and provides key technical data such as MDL number and storage conditions.[1] |
| CP Lab Safety | 935534-39-7 | Lists the product with 95% purity, emphasizing its use is restricted to professional laboratories.[2] |
Synthesis and Manufacturing Overview
The synthesis of this compound is typically achieved through the oxidation of its parent heterocycle, 2-Bromo-5-fluoropyridine (CAS: 41404-58-4). The parent compound itself is an important intermediate used in various cross-coupling reactions.[4] The N-oxidation is a common transformation in pyridine chemistry, often employing a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).
Representative Synthetic Workflow
The logical flow for the synthesis begins with the commercially available 2-bromo-5-fluoropyridine, which is then subjected to an oxidation reaction to yield the target N-oxide.
Caption: Synthetic pathway from precursor to final product.
Detailed Experimental Protocol (General)
-
Dissolution: Dissolve 2-Bromo-5-fluoropyridine (1 equivalent) in a suitable chlorinated solvent, such as dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermic nature of the oxidation reaction.
-
Reagent Addition: Add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent dropwise to the cooled pyridine solution over 30-60 minutes. The slow addition prevents a rapid temperature increase.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to neutralize excess peroxy acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with the organic solvent (e.g., DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Applications in Research and Drug Development
This compound serves as a key intermediate in the synthesis of more complex molecules. The presence of three distinct functional points—the bromine atom, the fluorine atom, and the N-oxide—allows for selective, stepwise modifications.
-
Cross-Coupling Reactions: The bromine at the 2-position is susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations, enabling the formation of C-C or C-N bonds.[5] The N-oxide group can influence the electronic nature of the ring, potentially altering the reactivity and regioselectivity of these transformations compared to the parent pyridine.
-
Functionalization of the Pyridine Ring: The N-oxide can be used to direct further functionalization of the pyridine ring or can be removed in a later synthetic step via reduction.
-
Medicinal Chemistry: Fluorinated pyridine scaffolds are prevalent in medicinal chemistry due to the ability of fluorine to modulate metabolic stability, pKa, and binding affinity. This makes this compound a valuable starting material for the synthesis of novel drug candidates.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety. While specific toxicity data for the N-oxide is limited, the safety profile can be inferred from the parent compound and general guidelines for halogenated pyridines. The parent compound, 2-Bromo-5-fluoropyridine, is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[6]
Mandatory Safety and Handling Workflow
Caption: Logical workflow for safe handling of the chemical.
Key Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.[7][8]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[6][7]
-
Contact Avoidance: Avoid all personal contact, including skin and eye contact and inhalation.[6] In case of contact, wash the affected area thoroughly with soap and water.[9]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere to prevent degradation.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a valuable and commercially available reagent for advanced organic synthesis. Its trifunctional nature provides a platform for creating diverse and complex molecular architectures, particularly within the field of medicinal chemistry. While its utility is significant, the potential hazards associated with halogenated pyridines necessitate strict adherence to safety and handling protocols. By understanding its properties, sourcing it from reputable suppliers, and employing cautious laboratory practices, researchers can effectively leverage this compound to advance their scientific objectives.
References
- 1. 935534-39-7|this compound|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. calpaclab.com [calpaclab.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Reactivity Profile of the Pyridine N-Oxide Moiety
Executive Summary
The pyridine N-oxide moiety represents a cornerstone of modern heterocyclic chemistry, offering a rich and versatile reactivity profile that is fundamentally distinct from its parent pyridine. The introduction of the N-O bond transforms the electron-deficient pyridine ring into a nuanced system capable of acting as both an electron donor and acceptor. This duality unlocks a vast synthetic landscape, enabling reactions that are otherwise challenging or impossible. This guide provides an in-depth exploration of the electronic underpinnings, key transformations—including electrophilic and nucleophilic substitutions, rearrangements, and cycloadditions—and strategic applications of pyridine N-oxides in catalysis and medicinal chemistry. By elucidating the causality behind its reactivity, this document serves as a practical and theoretical resource for professionals leveraging this powerful functional group in their research and development endeavors.
The Electronic Soul of Pyridine N-Oxide: A Tale of Two Poles
To comprehend the reactivity of pyridine N-oxide, one must first appreciate its unique electronic architecture. Unlike pyridine, where the nitrogen atom acts as a simple electron sink, the N-oxide introduces a semipolar N→O bond. This feature creates a powerful dipole and establishes a resonance system where the oxygen atom can donate electron density back into the aromatic ring.[1][2][3]
This electronic push-pull dynamic has profound consequences:
-
Enhanced Nucleophilicity (at Oxygen): The exocyclic oxygen atom is a potent Lewis base, readily coordinating with protons, Lewis acids, and electrophiles.
-
Activation towards Electrophiles (at C-4): Through resonance, the oxygen atom increases electron density at the C-2 and C-4 positions, making the ring more susceptible to electrophilic aromatic substitution (SEAr) than pyridine itself.[1][2]
-
Activation towards Nucleophiles (at C-2, C-4): The inductive effect of the positively charged nitrogen atom renders the C-2 and C-4 positions electron-deficient, priming them for nucleophilic attack.[1][2][3]
-
Reduced Basicity (at Nitrogen): The pKa of protonated pyridine N-oxide is approximately 0.8, making it about five orders of magnitude less basic than pyridine (pKa ≈ 5.2).[4] This prevents the nitrogen from interfering with many acid-catalyzed reactions.
Figure 1: Resonance structures illustrating electron donation from the N-oxide oxygen, activating the C-2 and C-4 positions.
Synthesis: The Gateway to N-Oxide Chemistry
The primary route to pyridine N-oxides is the direct oxidation of the corresponding pyridine derivative. The choice of oxidant is critical and depends on the electronic nature of the substituents on the pyridine ring.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| m-CPBA | CH₂Cl₂ or CHCl₃, 0 °C to RT | High yields, good functional group tolerance.[5] | Can be explosive, requires careful handling. |
| H₂O₂ / Acetic Acid | Glacial acetic acid, 70-85 °C | Inexpensive, readily available reagents.[1][6][7] | Can require elevated temperatures, may not be suitable for sensitive substrates. |
| Urea-Hydrogen Peroxide (UHP) | Solid-state or in solvent | Stable, inexpensive, and easy to handle.[8] | Reaction times can be longer. |
| Catalytic Systems | H₂O₂ with Na₂WO₄ or Methyltrioxorhenium (MTO) | Milder conditions, high efficiency.[6][8][9] | Catalyst cost and potential for metal contamination. |
Protocol 1: General Synthesis of a Pyridine N-Oxide using m-CPBA
This protocol describes a standard laboratory procedure for the oxidation of a substituted pyridine.
Causality: The use of dichloromethane (DCM) as a solvent is ideal due to its inertness and ability to dissolve both the pyridine substrate and m-CPBA. The reaction is initiated at 0 °C to control the initial exotherm of the oxidation. Monitoring by TLC is crucial to prevent over-oxidation or incomplete reaction. The final basic wash is a self-validating step; it removes the m-chlorobenzoic acid byproduct and any unreacted m-CPBA, ensuring the purity of the isolated product.
-
Preparation: Dissolve the pyridine substrate (1.0 eq) in dichloromethane (approx. 0.2 M) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Oxidation: Add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1–1.3 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 10% aqueous Na₂SO₃ (to quench excess peroxide), saturated aqueous NaHCO₃ (to remove acidic byproducts), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Electrophilic Aromatic Substitution: Activating the Inactive
A key synthetic utility of the N-oxide moiety is its ability to facilitate electrophilic substitution on the pyridine ring, a reaction that is notoriously difficult for the parent heterocycle due to the deactivating effect of the nitrogen atom. The N-oxide effectively "reverses" this deactivation.[1][2]
Nitration: A Classic Transformation
The nitration of pyridine is challenging, requiring harsh conditions and yielding the 3-nitro product in low yields. In stark contrast, pyridine N-oxide undergoes facile nitration, predominantly at the 4-position.[1]
Figure 2: Workflow for the synthesis of 4-nitropyridine via an N-oxide intermediate.
This two-step sequence (oxidation-nitration followed by deoxygenation) is a cornerstone strategy for accessing 4-substituted pyridines.[1][4] Deoxygenation is readily accomplished with reagents like PCl₃ or zinc dust.[4]
Nucleophilic Substitution: Exploiting Electron Deficiency
The positively polarized nitrogen atom in the N-oxide ring enhances the electrophilicity of the C-2 and C-4 positions, making them susceptible to attack by nucleophiles.[3][10][11] This is often achieved by first "activating" the N-oxide oxygen to turn it into a good leaving group.
A classic example is the reaction with phosphorus oxychloride (POCl₃), which yields a mixture of 2- and 4-chloropyridines.[4]
Figure 3: Mechanism for the formation of chloropyridines from pyridine N-oxide and POCl₃.
The resulting chloropyridines are themselves valuable intermediates, as the chloro substituent can be displaced by a wide range of nucleophiles (amines, alkoxides, etc.) in subsequent SₙAr reactions.
Rearrangements and Cycloadditions: Advanced Transformations
Beyond simple substitutions, the pyridine N-oxide moiety can participate in more complex and powerful bond-forming reactions.
The Boekelheide Reaction
This reaction is a sigmatropic rearrangement of 2-alkylpyridine N-oxides, typically promoted by acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA).[12] It provides a direct route to functionalize the alkyl side chain.
Causality: The reaction proceeds via acylation of the N-oxide oxygen, which increases the acidity of the α-protons on the alkyl side chain. Deprotonation generates an ylide intermediate that undergoes a concerted[2][2]-sigmatropic rearrangement, a thermodynamically favorable process driven by the restoration of aromaticity in the final step after hydrolysis.[12][13]
Figure 4: Key steps of the Boekelheide rearrangement.
1,3-Dipolar Cycloadditions
The N-O-C unit of pyridine N-oxide can act as a 1,3-dipole, reacting with various dipolarophiles (e.g., alkynes, alkenes, isocyanates) in [3+2] cycloaddition reactions to form novel heterocyclic systems.[9][14][15] These reactions are powerful tools for constructing complex molecular scaffolds from simple precursors.
Applications in Drug Development and Catalysis
The unique reactivity of pyridine N-oxides makes them invaluable in applied chemistry.
-
Medicinal Chemistry: The N-oxide group is often employed as a bioisostere for other functional groups. Its introduction can improve aqueous solubility, modulate lipophilicity, and introduce new hydrogen bonding interactions, thereby enhancing the pharmacokinetic profile of a drug candidate.[16][17][18] Furthermore, many important drugs or their precursors are synthesized using N-oxide chemistry, including the anti-ulcer drug omeprazole and the antifungal agent zinc pyrithione.[4]
-
Catalysis: Chiral pyridine N-oxides have emerged as powerful Lewis base organocatalysts, particularly in reactions involving the activation of silicon reagents.[19] The high nucleophilicity of the oxygen atom and its strong affinity for silicon are key to their catalytic activity.[19] They also serve as versatile ligands in transition-metal catalysis, influencing the steric and electronic environment of the metal center.[20]
-
Synthetic Reagents: Pyridine N-oxides can function as mild oxygen transfer agents (oxidants) and have recently been utilized as hydrogen atom transfer (HAT) agents in photoredox catalysis, enabling novel C-H functionalization reactions.[21][22][23]
Conclusion
The pyridine N-oxide moiety is far more than a simple derivative of pyridine; it is a synthetically enabling functional group with a distinct and multifaceted chemical personality. Its ability to activate the pyridine ring towards both electrophilic and nucleophilic attack, coupled with the unique reactivity of the N-O bond itself, provides chemists with a robust toolkit for the synthesis of complex heterocyclic molecules. For researchers in drug discovery and process development, a thorough understanding of this reactivity profile is not just beneficial—it is essential for innovation and problem-solving.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 6. A New Convenient Synthesis of Pyridine-N-oxides [ccspublishing.org.cn]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. N-oxide synthesis by oxidation [organic-chemistry.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 12. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 13. chemtube3d.com [chemtube3d.com]
- 14. Reaction of Aromatic N-Oxides with Dipolarophiles. XI. : 1, 3-Dipolar Cycloaddition Reaction of Pyridine N-Oxides with Tosyl Isocyanate and One-Pot Synthesis of 2-Oxooxazolo-[4, 5-b]pyridine Derivatives [jstage.jst.go.jp]
- 15. quod.lib.umich.edu [quod.lib.umich.edu]
- 16. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Pyridine N-oxide [organic-chemistry.org]
- 23. grokipedia.com [grokipedia.com]
electrophilic and nucleophilic sites of 2-Bromo-5-fluoropyridine 1-oxide
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Bromo-5-fluoropyridine 1-oxide
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its utility stems from the unique electronic properties conferred by the interplay of the pyridine N-oxide moiety and the halogen substituents. This guide provides a detailed analysis of the electrophilic and nucleophilic characteristics of this compound, offering a predictive framework for its reactivity and practical insights for its application in complex molecule synthesis.
Electronic Landscape of this compound
The reactivity of this compound is dictated by the electronic influence of its constituent functional groups: the N-oxide, the bromine atom at the 2-position, and the fluorine atom at the 5-position.
The Pyridine N-oxide Moiety: The N-oxide group is a powerful activating group that significantly alters the electronic distribution of the pyridine ring.[1] It acts as a strong π-donor through resonance, increasing electron density at the ortho (2- and 6-) and para (4-) positions.[2] This enhanced electron density makes the ring more susceptible to electrophilic attack at these positions compared to pyridine itself.[3][4] Simultaneously, the positively charged nitrogen atom inductively withdraws electron density, making the α (2- and 6-) and γ (4-) positions more electrophilic and prone to nucleophilic attack.[5]
Halogen Substituents:
-
Bromine (C2): The bromine atom at the 2-position is a good leaving group, making this site a primary target for nucleophilic aromatic substitution (SNAr).
-
Fluorine (C5): Fluorine is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). While it is a poor leaving group in SNAr reactions compared to heavier halogens, its presence influences the overall electron density of the ring.
The combination of these effects creates a nuanced reactivity profile, with distinct sites available for both electrophilic and nucleophilic attack.
Resonance Structures
The resonance forms of this compound illustrate the delocalization of electron density and highlight the positions activated for electrophilic attack.
Caption: Resonance structures of this compound.
Nucleophilic Sites and Reactions
The primary nucleophilic site in this compound is the oxygen atom of the N-oxide group. This oxygen is electron-rich and can react with a variety of electrophiles.
Pyridine N-oxides are known to be more nucleophilic than their parent pyridines.[6] The oxygen atom can participate in reactions such as O-alkylation, O-acylation, and coordination to Lewis acids.
Experimental Protocol: O-Alkylation
This protocol is a general representation and may require optimization for this specific substrate.
| Step | Procedure |
| 1 | Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, CH3CN). |
| 2 | Add a base (e.g., NaH, K2CO3) (1.1 eq) and stir at room temperature for 30 minutes. |
| 3 | Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.2 eq) and heat the reaction as necessary. |
| 4 | Monitor the reaction by TLC or LC-MS. |
| 5 | Upon completion, quench the reaction with water and extract the product with an organic solvent. |
| 6 | Purify the product by column chromatography. |
Electrophilic Sites and Reactions
The pyridine ring of this compound has several electrophilic sites susceptible to nucleophilic attack. The positions ortho and para to the N-oxide (C2, C4, and C6) are activated for nucleophilic substitution.[7]
-
C2 Position: This is the most prominent electrophilic site for SNAr reactions due to the presence of the bromine atom, a good leaving group. The electron-withdrawing nature of the N-oxide and the fluorine atom further activates this position.
-
C4 and C6 Positions: These positions are also activated towards nucleophilic attack, though to a lesser extent than C2 in the absence of a leaving group.
Nucleophilic Aromatic Substitution (SNAr)
The C2-bromo group is readily displaced by a wide range of nucleophiles. This is a cornerstone of the synthetic utility of this molecule.
Caption: General mechanism for SNAr at the C2 position.
Experimental Protocol: SNAr with an Amine
This protocol describes a typical procedure for the displacement of the C2-bromo group with an amine nucleophile.
| Step | Procedure |
| 1 | To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMSO, NMP), add the amine nucleophile (1.5 eq). |
| 2 | Add a non-nucleophilic base (e.g., DIPEA, Cs2CO3) (2.0 eq). |
| 3 | Heat the reaction mixture to 80-120 °C and monitor by TLC or LC-MS. |
| 4 | After completion, cool the reaction to room temperature and dilute with water. |
| 5 | Extract the product with a suitable organic solvent (e.g., EtOAc, CH2Cl2). |
| 6 | Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo. |
| 7 | Purify the crude product by flash column chromatography. |
Electrophilic Aromatic Substitution
The N-oxide group activates the C4 and C6 positions for electrophilic aromatic substitution (EAS).[2] However, the presence of the deactivating halogen atoms and the potential for reaction at the N-oxide oxygen can complicate these reactions. Nitration of pyridine N-oxides, for instance, typically occurs at the 4-position.[4]
Summary of Reactive Sites
| Site | Reactivity | Type of Reaction | Key Influencing Factors |
| N-oxide Oxygen | Nucleophilic | O-alkylation, O-acylation | Electron-rich oxygen |
| C2 | Electrophilic | Nucleophilic Aromatic Substitution (SNAr) | Good leaving group (Br), activation by N-oxide |
| C4 | Electrophilic | Electrophilic Aromatic Substitution (EAS) | π-donation from N-oxide |
| C6 | Electrophilic | Nucleophilic Attack (less favorable) / EAS | Activation by N-oxide |
Conclusion
This compound is a versatile reagent with well-defined sites for both nucleophilic and electrophilic reactions. The N-oxide oxygen is the primary nucleophilic center, while the C2 position is the most susceptible to nucleophilic aromatic substitution. The C4 and C6 positions are activated for electrophilic attack. A thorough understanding of these electronic properties is crucial for the strategic design of synthetic routes in drug discovery and materials science.
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 4. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]
- 5. baranlab.org [baranlab.org]
- 6. researchgate.net [researchgate.net]
- 7. chemtube3d.com [chemtube3d.com]
Methodological & Application
Application Note: Strategic Synthesis of Pharmaceutical Intermediates from 2-Bromo-5-fluoropyridine 1-oxide
Introduction: The Strategic Value of 2-Bromo-5-fluoropyridine 1-oxide
In the landscape of modern medicinal chemistry, pyridine derivatives are foundational scaffolds, present in a significant portion of top-selling pharmaceuticals.[1] The strategic functionalization of the pyridine ring is therefore a critical task in drug discovery. This compound emerges as a highly versatile and reactive building block, offering multiple avenues for molecular elaboration.
The presence of the N-oxide functionality profoundly alters the electronic character of the pyridine ring. It acts as a powerful activating group, rendering the positions ortho (2,6) and para (4) to the nitrogen atom highly electrophilic and susceptible to nucleophilic attack. This guide provides a comprehensive overview of the key synthetic transformations of this compound, focusing on robust protocols for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions to generate diverse pharmaceutical intermediates.
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is dictated by three primary features:
-
The N-Oxide Group: This is the dominant activating feature for nucleophilic aromatic substitution (SNAr), significantly lowering the energy barrier for nucleophilic attack at the 2- and 4-positions.
-
The C2-Bromine Atom: Positioned ortho to the N-oxide, this carbon is highly activated towards SNAr. The bromine atom also serves as a canonical handle for a wide array of palladium-catalyzed cross-coupling reactions.
-
The C5-Fluorine Atom: While fluorine is typically a good leaving group in SNAr reactions on activated rings[1][2], its position meta to the N-oxide makes it significantly less labile than the C2-bromine. Therefore, high regioselectivity for reactions at the C2 position is expected.
The N-oxide can be retained as a key pharmacophoric element or, more commonly, used as a temporary activating group that can be removed in a later synthetic step via deoxygenation to yield the corresponding pyridine derivative.
Figure 1: Key synthetic pathways originating from this compound.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is the most direct method for introducing heteroatom functionality at the 2-position of the pyridine N-oxide ring. The reaction proceeds via a Meisenheimer complex, an intermediate stabilized by the electron-withdrawing N-oxide group.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMSO or DMF are ideal. They effectively solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive.
-
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used to deprotonate the nucleophile (if it's an alcohol or amine) without competing in the substitution reaction.
-
Temperature: While the ring is activated, moderate heating (60-100 °C) is often required to achieve a reasonable reaction rate.
Protocol 2.1: General Procedure for O-Arylation (Alkoxylation)
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the desired alcohol (1.2 eq.) and anhydrous DMF (0.2 M relative to the substrate).
-
Deprotonation: Cool the mixture to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.
-
Reaction: Add this compound (1.0 eq.) to the flask.
-
Heating & Monitoring: Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2.2: General Procedure for N-Arylation (Amination)
-
Preparation: In a sealed tube, combine this compound (1.0 eq.), the desired primary or secondary amine (1.5 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.) in DMSO (0.2 M).
-
Heating & Monitoring: Seal the tube and heat the mixture to 100 °C. Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
| Nucleophile | Reagent Example | Base | Typical Temp. (°C) | Expected Product |
| Oxygen | Methanol | NaH | 60-80 | 2-Methoxy-5-fluoropyridine 1-oxide |
| Oxygen | Phenol | K₂CO₃ | 80-100 | 2-Phenoxy-5-fluoropyridine 1-oxide |
| Nitrogen | Morpholine | K₂CO₃ | 80-120 | 2-(Morpholino)-5-fluoropyridine 1-oxide |
| Nitrogen | Aniline | K₂CO₃ | 100-120 | 2-(Phenylamino)-5-fluoropyridine 1-oxide |
| Sulfur | Sodium thiophenoxide | N/A | RT-60 | 2-(Phenylthio)-5-fluoropyridine 1-oxide |
Table 1: Representative conditions for SNAr reactions.
Palladium-Catalyzed Cross-Coupling Reactions
For the construction of C-C and C-N bonds, palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthesis.[3] The C-Br bond at the 2-position is an excellent handle for these transformations.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand is critical. Electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) generally accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[4]
-
Base: The base plays a crucial role in the transmetalation step (Suzuki) or in deprotonating the amine (Buchwald-Hartwig). The choice of base (e.g., K₂CO₃, K₃PO₄, NaOt-Bu) can significantly impact reaction efficiency and must be matched to the specific coupling partners.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Therefore, all cross-coupling reactions must be performed under an inert atmosphere (N₂ or Ar) using degassed solvents to prevent catalyst degradation.
Figure 2: General workflow for Palladium-catalyzed cross-coupling reactions.
Protocol 3.1: Suzuki-Miyaura Coupling
This reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[5][6]
-
Setup: To an oven-dried Schlenk flask, add the arylboronic acid (1.2 eq.), K₂CO₃ (2.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%).
-
Inerting: Seal the flask, then evacuate and backfill with argon three times.
-
Reagent Addition: Add this compound (1.0 eq.) followed by a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-18 hours, monitoring by LC-MS.
-
Work-up & Purification: Follow the general workflow (Figure 2). After cooling, dilute with ethyl acetate and wash with water and brine. Purify by flash chromatography.
Protocol 3.2: Sonogashira Coupling
Used to install alkyne functionalities, which are versatile handles for further chemistry, including click reactions and cyclizations.[7][8][9]
-
Setup: To a Schlenk flask, add this compound (1.0 eq.), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and Copper(I) iodide (CuI, 2.5 mol%).
-
Inerting: Evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, 0.1 M) followed by the terminal alkyne (1.1 eq.).
-
Reaction: Stir the reaction at room temperature for 16-24 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be beneficial. Monitor by LC-MS.
-
Work-up & Purification: Concentrate the reaction mixture in vacuo. Resuspend the residue in ethyl acetate, filter through a pad of celite to remove inorganic salts, and concentrate again. Purify the crude product by flash chromatography.
Protocol 3.3: Buchwald-Hartwig Amination
A highly versatile alternative to SNAr for C-N bond formation, often succeeding where direct substitution fails, especially with less nucleophilic amines.[3][4][10]
-
Setup: In a glovebox or under a stream of argon, add to a sealed tube: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), XPhos (4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 eq.).
-
Reagent Addition: Add this compound (1.0 eq.), the desired amine (1.2 eq.), and anhydrous, degassed toluene (0.1 M).
-
Reaction: Seal the tube and heat to 100 °C for 12-24 hours. Monitor by LC-MS.
-
Work-up & Purification: Follow the general workflow (Figure 2). After cooling, carefully quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify by flash chromatography.
N-Oxide Deoxygenation
To access the final pyridine targets, the N-oxide group can be efficiently removed.
Protocol 4.1: Deoxygenation with Phosphorus Trichloride (PCl₃)
-
Setup: Dissolve the pyridine N-oxide substrate (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) (0.2 M) in a round-bottom flask.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add phosphorus trichloride (PCl₃, 1.2 eq.) dropwise via syringe.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and basify to pH ~8 with a saturated NaHCO₃ solution.
-
Extraction & Purification: Extract with CH₂Cl₂ (3x), dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify as needed.
Safety and Handling
-
2-Bromo-5-fluoropyridine and its N-oxide: These are halogenated heterocyclic compounds. Handle in a well-ventilated chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[11][13] Avoid inhalation of dust or vapors and prevent skin and eye contact.[12][13]
-
Reagents: Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle only under inert, anhydrous conditions. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Strong bases like NaOt-Bu are corrosive. Consult the specific Safety Data Sheet (SDS) for each reagent before use.[14][15]
Conclusion
This compound is a potent synthetic building block, primed for regioselective functionalization. The protocols detailed herein for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling provide reliable and versatile pathways to a vast array of substituted 5-fluoropyridine derivatives. By leveraging the activating nature of the N-oxide group and the orthogonal reactivity of the bromine handle, researchers can efficiently construct complex molecular architectures essential for the discovery and development of new pharmaceutical agents.
References
- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. echemi.com [echemi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: Leveraging 2-Bromo-5-fluoropyridine 1-oxide for Advanced Agrochemical Synthesis
Introduction: The Strategic Importance of Activated Pyridine Scaffolds
The pyridine ring is a cornerstone structural motif in modern agrochemicals, integral to the function of numerous high-performance fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties and metabolic stability make it a privileged scaffold in pesticide design. However, the synthesis of highly substituted and functionalized pyridines often presents significant challenges due to the inherent electron-deficient nature of the ring, which can deactivate it towards certain key transformations.
This guide focuses on a powerful and versatile precursor, 2-Bromo-5-fluoropyridine 1-oxide , and its strategic application in the synthesis of complex agrochemical targets. The introduction of the N-oxide functionality is not a trivial modification; it fundamentally alters the reactivity of the pyridine core. By transforming the nitrogen into a dipolar N-O group, the ring becomes activated for both nucleophilic and electrophilic substitutions, particularly at the C2 and C4 positions.[3][4][5] This activation provides a distinct synthetic advantage, enabling reactions that are often sluggish or unfeasible with the parent pyridine.
Herein, we will explore the underlying chemical principles that make this compound an exemplary building block. We will provide detailed, field-proven protocols for its use in cornerstone reactions such as Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling, empowering researchers to construct novel agrochemical candidates with greater efficiency and control.
Physicochemical Properties
A thorough understanding of a precursor's physical properties is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | 2-Bromo-5-fluoropyridine | This compound |
| CAS Number | 41404-58-4 | 136579-58-9 |
| Molecular Formula | C₅H₃BrFN | C₅H₃BrFNO |
| Molecular Weight | 175.99 g/mol | 191.99 g/mol |
| Appearance | Pale yellow crystalline solid[6] | Solid (Data unavailable) |
| Melting Point | 30-31 °C | Data unavailable |
| Boiling Point | 80-83 °C at 44 mmHg | Data unavailable |
Note: Comprehensive experimental data for the N-oxide is not widely published. Properties are often determined on a case-by-case basis in a research setting.
The N-Oxide Advantage: A Paradigm Shift in Pyridine Reactivity
The synthetic utility of pyridine N-oxides stems from the dipolar nature of the N→O bond. The oxygen atom donates electron density into the pyridine ring via resonance, increasing the electron density at the ortho (C2, C6) and para (C4) positions.[4][5] This has two profound consequences:
-
Activation for Electrophilic Attack: The ring becomes more susceptible to electrophiles, a reaction that is notoriously difficult on an unactivated pyridine ring.
-
Enhanced Reactivity for Nucleophilic Substitution: The positively charged nitrogen atom strongly withdraws electron density from the ring, making the C2 and C4 positions highly electrophilic and primed for nucleophilic attack.[3][7]
This dual reactivity makes the N-oxide an exceptionally versatile intermediate. For this compound, the bromine atom is perfectly positioned at the activated C2 site for displacement.
Caption: Resonance delocalization in pyridine N-oxide enhances reactivity at C2/C4.
Core Synthetic Strategies & Protocols
The strategic value of this compound is realized through a logical workflow: oxidation of the parent heterocycle, subsequent functionalization via substitution or coupling, and an optional final deoxygenation step to yield the target pyridine derivative.
Caption: General synthetic workflow using the N-oxide intermediate.
Protocol 1: Synthesis of this compound
This protocol describes the initial activation step: the oxidation of the pyridine nitrogen. The use of meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective method.
Rationale: The oxidation converts the lone pair on the pyridine nitrogen into a polar N-O bond, thereby activating the ring for subsequent functionalization steps.[3][5] Dichloromethane is an excellent solvent as it is relatively inert and solubilizes both the starting material and the oxidant.
Materials:
-
2-Bromo-5-fluoropyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-5-fluoropyridine (1.0 eq.) in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
-
Oxidant Addition: Add m-CPBA (approx. 1.2-1.5 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Quenching: Upon completion, cool the reaction mixture again in an ice bath. Slowly add saturated Na₂S₂O₃ solution to quench excess peroxide, followed by saturated NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The product can be purified by column chromatography on silica gel or by recrystallization if a suitable solvent system is found.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines the displacement of the bromide at the activated C2 position with a generic nucleophile (Nu-H), such as an alcohol, thiol, or amine.
Rationale: The N-oxide and fluorine atom render the C2 position highly electrophilic, facilitating attack by a nucleophile.[8] A strong base is required to deprotonate the nucleophile, increasing its nucleophilicity. Polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the base, leaving a "naked" and highly reactive anionic nucleophile.[8]
Materials:
-
This compound
-
Nucleophile (e.g., a phenol, thiol, or secondary amine; 1.1-1.5 eq.)
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu); 1.2-1.5 eq.)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Round-bottom flask or sealed tube, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Inert Atmosphere: Flame-dry a round-bottom flask and allow it to cool under a stream of argon or nitrogen.
-
Nucleophile Activation: To the flask, add the anhydrous solvent and the nucleophile (1.1 eq.). If using NaH, cool the mixture to 0 °C and add the NaH (1.2 eq.) portion-wise. Allow the mixture to stir until hydrogen evolution ceases (typically 30 minutes), indicating the formation of the nucleophilic anion.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in a small amount of the anhydrous solvent to the activated nucleophile mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 60-120 °C). The optimal temperature will depend on the nucleophile's reactivity. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Carefully quench the reaction by slowly adding water or a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to isolate the desired substituted product.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol details the formation of a carbon-carbon bond at the C2 position using a boronic acid derivative.
Rationale: The carbon-bromine bond is well-suited for oxidative addition to a Palladium(0) catalyst, initiating the catalytic cycle.[9][10] The Suzuki reaction is highly valued for its tolerance of a wide range of functional groups, making it a robust choice for building complex molecular architectures found in many agrochemicals.[10]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 eq.)
-
Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, DME)
-
Schlenk flask or sealed tube, magnetic stirrer, inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the boronic acid derivative (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (0.05 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed. Causality Note: The Pd(0) species in the catalytic cycle is sensitive to oxygen, making an inert atmosphere essential for catalyst longevity and reaction efficiency.
-
Solvent Addition: Add the degassed solvent system via syringe. The use of a water co-solvent is common and often accelerates the transmetalation step.
-
Reaction: Heat the mixture with vigorous stirring to the reaction temperature (typically 80-110 °C). Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using silica gel column chromatography to obtain the coupled product.
Conclusion
This compound is a high-value, strategic intermediate for the discovery and development of next-generation agrochemicals. Its N-oxide moiety provides elegant control over the reactivity of the pyridine ring, enabling selective functionalization at the C2 position through robust and scalable reactions like SNAr and palladium-catalyzed cross-coupling. The protocols and principles outlined in this guide provide a solid foundation for researchers to harness the synthetic power of this precursor, facilitating the efficient construction of novel and complex molecules for the advancement of agricultural science.
References
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Page loading... [guidechem.com]
- 7. baranlab.org [baranlab.org]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-fluoropyridine 1-oxide
Introduction: The Strategic Importance of Aminopyridine N-Oxides
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] Aminopyridine N-oxides, the target of this protocol, are particularly valuable building blocks in medicinal chemistry. The N-oxide moiety can modulate the electronic properties and metabolic stability of the pyridine ring, often leading to improved pharmacokinetic profiles in drug candidates.
This document provides a detailed experimental procedure for the Buchwald-Hartwig amination of 2-bromo-5-fluoropyridine 1-oxide. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps. It delves into the rationale behind the choice of reagents and conditions, offers insights into reaction monitoring and troubleshooting, and provides a mechanistic overview to empower researchers to adapt and optimize this critical transformation.
Reaction Principle: A Palladium-Catalyzed Transformation
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed cross-coupling of the C-Br bond with a primary or secondary amine. The reaction is facilitated by a phosphine ligand, which stabilizes the palladium catalyst and promotes the key steps of the catalytic cycle, and a base, which is essential for catalyst turnover.[4]
The generally accepted catalytic cycle proceeds through several key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine N-oxide to form a Pd(II) complex.[3][5][6]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. The base then deprotonates the coordinated amine to generate a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted aminopyridine N-oxide is formed through reductive elimination, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[1][6]
Visualizing the Catalytic Cycle
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Materials and Reagents
| Reagent | Grade | Supplier Recommendation | Purpose |
| This compound | >97% | Sigma-Aldrich, Combi-Blocks | Aryl halide substrate |
| Amine (Primary or Secondary) | >98% | Various | Nucleophile |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Strem, Sigma-Aldrich | Palladium precatalyst |
| XPhos | >98% | Strem, Sigma-Aldrich | Bulky phosphine ligand |
| Sodium tert-butoxide (NaOt-Bu) | >97% | Sigma-Aldrich, Acros | Strong, non-nucleophilic base |
| Anhydrous Toluene | DriSolv™ or equivalent | EMD Millipore, Sigma-Aldrich | Anhydrous reaction solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent |
| Brine (Saturated NaCl solution) | ACS Grade | Fisher Scientific | Aqueous wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific | Drying agent |
| Celite® 545 | --- | Sigma-Aldrich | Filtration aid |
Rationale for Reagent Selection:
-
Palladium Source: Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Alternatively, pre-formed Pd(0) sources like Pd₂(dba)₃ or specialized precatalysts (e.g., XPhos Pd G3) can be used for more reliable catalyst activation.[7][8]
-
Ligand: XPhos is a bulky, electron-rich biaryl phosphine ligand. Such ligands are highly effective for the amination of challenging substrates like heteroaryl halides, promoting both oxidative addition and reductive elimination steps.[7]
-
Base: Sodium tert-butoxide is a strong, sterically hindered base that is generally effective in these couplings and is compatible with a wide range of functional groups.[4] Weaker bases like K₂CO₃ or Cs₂CO₃ may be used for base-sensitive substrates, but often require higher temperatures.
-
Solvent: Toluene is a standard high-boiling, non-polar solvent for Buchwald-Hartwig reactions. Other common choices include dioxane or THF.[8][9] The solvent must be rigorously anhydrous as water can deactivate the catalyst and hydrolyze the base.
Experimental Protocol
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a fume hood under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Sodium tert-butoxide is corrosive and moisture-sensitive.[10]
-
Toluene is a flammable solvent.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Step 1: Reaction Setup
Caption: Experimental workflow for the Buchwald-Hartwig amination setup.
-
Glassware Preparation: Oven-dry a Schlenk flask containing a magnetic stir bar and allow it to cool to room temperature under vacuum or a stream of inert gas (Nitrogen or Argon).[11]
-
Reagent Addition: Under an inert atmosphere (e.g., in a glovebox or under a positive flow of inert gas), charge the flask with:
-
This compound (1.0 equiv)
-
Palladium(II) acetate (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
-
Substrate Addition: Add the desired primary or secondary amine (1.1–1.2 equiv).
-
Solvent Addition: Seal the flask with a septum. Remove from the glovebox (if used) and add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Degassing (Optional but Recommended): If not assembled in a glovebox, perform three cycles of evacuating the flask headspace and backfilling with inert gas.
-
Reaction Conditions: Place the sealed flask in a preheated oil bath at 90–110 °C and stir vigorously.
Step 2: Reaction Monitoring
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][10]
-
To take a sample, briefly remove the flask from heat, allow it to cool slightly, and quickly draw a small aliquot via syringe under a positive pressure of inert gas. Quench the aliquot in a vial containing ethyl acetate and a small amount of water.
-
The reaction is typically complete within 4-24 hours, indicated by the consumption of the starting material.
Step 3: Work-up and Purification
-
Cooling and Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Filtration: Dilute the reaction mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.[3] Wash the pad with additional ethyl acetate.
-
Aqueous Wash: Transfer the combined filtrate to a separatory funnel and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3][10]
-
Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or dichloromethane/methanol, depending on the polarity of the product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (air/moisture contamination); Insufficient temperature; Poor quality reagents. | Ensure strictly anhydrous/anaerobic conditions.[11] Increase temperature in 10 °C increments. Try a different ligand/precatalyst system (e.g., RuPhos, BrettPhos).[6] Use freshly opened or purified reagents. |
| Formation of Side Products | Dehalogenation of starting material; Reaction temperature too high. | Lower the reaction temperature. Consider a milder base (e.g., K₃PO₄). Ensure the Pd:Ligand ratio is appropriate (typically 1:1 to 1:2). A side product could be from dehalogenation or reactions involving the ligand.[12] |
| Difficult Purification | Co-elution with ligand oxides or other byproducts. | Perform an aqueous acid wash (e.g., 1M HCl) during workup to remove basic impurities. Consider a different solvent system for chromatography. Filtration through a plug of silica before full chromatography can help. |
Conclusion
This protocol provides a robust and well-reasoned starting point for the Buchwald-Hartwig amination of this compound. The principles of catalyst selection, reaction setup under inert conditions, and purification are grounded in established literature for this powerful C-N bond-forming reaction. As with any synthetic procedure, optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the highest yield for a specific amine coupling partner. This guide equips researchers with the foundational knowledge and practical steps to successfully implement and adapt this essential transformation in their synthetic endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Buchwald触媒・配位子 [sigmaaldrich.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. スケールアップガイド:Buchwald-Hartwigアミノ化 [sigmaaldrich.com]
- 12. reddit.com [reddit.com]
large-scale synthesis methods for 2-Bromo-5-fluoropyridine 1-oxide
An Application Note for the Large-Scale Synthesis of 2-Bromo-5-fluoropyridine 1-oxide
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of this compound
This compound is a pivotal heterocyclic building block in contemporary drug discovery and development. Its utility lies in the unique electronic properties and reactivity conferred by the N-oxide functionality in conjunction with the bromine and fluorine substituents. The N-oxide group modulates the reactivity of the pyridine ring, directing downstream functionalization, while the bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.[1][2][3] The fluorine atom is a crucial bioisostere, often introduced to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[4]
This document provides a comprehensive guide for the large-scale synthesis of this compound, focusing on a robust and scalable N-oxidation protocol. It is intended for researchers, chemists, and process development professionals who require a reliable method for producing this key intermediate in significant quantities. The causality behind experimental choices, process safety, and validation are emphasized throughout.
Overall Synthetic Strategy
The most direct and industrially viable pathway to this compound is the N-oxidation of its parent heterocycle, 2-Bromo-5-fluoropyridine. The overall manufacturing process can be conceptualized as a three-stage sequence starting from readily available 5-aminopyridine.
Caption: Overall synthetic pathway to the target molecule.
This guide will briefly outline the synthesis of the precursor (Steps 1 and 2) before detailing the large-scale protocol for the critical N-oxidation step (Step 3).
Part I: Preparation of Key Precursor: 2-Bromo-5-fluoropyridine
A reliable supply of high-purity 2-Bromo-5-fluoropyridine is a prerequisite for the successful large-scale synthesis of the target N-oxide. The following two-step procedure, adapted from established literature methods, has proven effective.[4]
Step 1: Bromination of 5-Aminopyridine
The synthesis begins with the regioselective bromination of 5-aminopyridine at the C2 position. N-Bromosuccinimide (NBS) is employed as the bromine source.
-
Reaction: 5-aminopyridine is reacted with N-bromosuccinimide in a suitable solvent like carbon tetrachloride, with a radical initiator such as azobisisobutyronitrile (AIBN), to yield 2-bromo-5-aminopyridine.[4]
Step 2: Diazotization and Fluorination (Balz-Schiemann Reaction)
This step converts the amino group of 2-bromo-5-aminopyridine into the desired fluorine substituent via a diazonium salt intermediate.
-
Reaction Principle: The primary amine is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0–5 °C) to form a diazonium salt.[4][5] Subsequent introduction of fluoroboric acid (HBF₄) generates the corresponding tetrafluoroborate salt, which upon thermal decomposition, releases nitrogen gas and incorporates fluorine onto the pyridine ring to yield 2-Bromo-5-fluoropyridine.[4]
This precursor is typically purified by recrystallization to achieve the high purity (>98%) required for the subsequent oxidation step.[4]
Part II: Large-Scale N-Oxidation Protocol
The core of this application note is the controlled, large-scale N-oxidation of 2-Bromo-5-fluoropyridine. The choice of oxidizing agent is critical for efficiency, safety, and scalability. While various reagents can effect this transformation, meta-chloroperoxybenzoic acid (m-CPBA) remains a highly reliable and effective choice due to its reactivity and relatively clean reaction profile.
Causality and Mechanistic Insight
The nitrogen atom in a pyridine ring is nucleophilic due to its lone pair of electrons. N-oxidation occurs via the electrophilic attack of the peroxy acid's terminal oxygen atom on this nitrogen lone pair. Dichloromethane (DCM) is an excellent solvent choice as it is relatively inert to oxidation, has good solubility for both the substrate and reagent, and its low boiling point simplifies product isolation. The reaction is exothermic, necessitating strict temperature control to prevent runaway reactions and ensure selectivity.
Workflow for N-Oxidation
Caption: Step-by-step workflow for the large-scale N-oxidation.
Quantitative Data and Reaction Parameters
The following table summarizes the key parameters for a representative large-scale batch.
| Parameter | Value | Rationale / Notes |
| Starting Material | 2-Bromo-5-fluoropyridine | 1.0 kg (5.68 mol, 1.0 equiv) |
| Oxidizing Agent | m-CPBA (70-77% purity) | ~1.18 kg (approx. 6.25 mol, 1.1 equiv) |
| Solvent | Dichloromethane (DCM) | 10 L (10 vol) |
| Reaction Temperature | 0–10 °C | Critical for controlling exotherm and preventing side reactions. |
| Addition Time | 1–2 hours | Slow addition is key to managing heat evolution. |
| Reaction Time | 2–4 hours | Monitor until starting material is consumed. |
| Quenching Agent | 10% aq. Sodium Sulfite (Na₂SO₃) | ~5 L |
| Wash Solutions | Sat. aq. NaHCO₃, Brine | 2 x 4 L each |
| Expected Yield | 85–95% | Yield after purification. |
| Purity | >98% (HPLC) | High purity is achievable with proper work-up. |
Detailed Experimental Protocol
Equipment: 20L jacketed glass reactor with overhead stirring, thermocouple, and a pressure-equalizing dropping funnel.
-
Reactor Charging: Charge the reactor with 2-Bromo-5-fluoropyridine (1.0 kg, 5.68 mol) and dichloromethane (8 L). Begin stirring to ensure complete dissolution.
-
Cooling: Cool the reactor contents to 0–5 °C using a circulating chiller.
-
Reagent Preparation: In a separate vessel, dissolve m-CPBA (~1.18 kg, ~1.1 equiv) in dichloromethane (2 L). Note: Use caution as m-CPBA is a peroxide.
-
Controlled Addition: Slowly add the m-CPBA solution to the reactor via the dropping funnel over 1–2 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. A significant exotherm will be observed.
-
Reaction Monitoring: Stir the mixture at 5–10 °C for 2–4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.
-
Quenching: Once the reaction is complete, slowly add 10% aqueous sodium sulfite solution while stirring. Continue addition until a sample of the aqueous layer no longer gives a positive test with potassium iodide-starch paper (i.e., no blue/black color).[6] This step neutralizes the hazardous excess peroxide.
-
Phase Separation: Stop stirring and allow the layers to separate. Drain the lower organic layer.
-
Washing: Return the organic layer to the reactor. Wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 4 L) to remove the m-chlorobenzoic acid byproduct, followed by brine (1 x 4 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a pure, crystalline solid.
Part III: Safety and Hazard Management
Executing this synthesis on a large scale demands stringent adherence to safety protocols.
Hazard Identification
-
2-Bromo-5-fluoropyridine (Starting Material): Harmful if swallowed, inhaled, or in contact with skin.[7][8][9] Causes serious eye and skin irritation.[7][8][10] It is a combustible solid.[11]
-
meta-Chloroperoxybenzoic Acid (m-CPBA, Oxidant): Strong oxidizing agent.[12] Organic peroxide that can be explosive, especially if allowed to dry completely or when in contact with combustible materials.[12] Causes severe skin burns and eye damage. Must be stored under refrigeration (2-8 °C).[6][13]
-
Dichloromethane (DCM, Solvent): Suspected carcinogen and volatile solvent. All operations should be conducted in a well-ventilated area or fume hood.
Required Personal Protective Equipment (PPE)
-
Flame-resistant lab coat.[6]
-
Nitrile gloves (double-gloving recommended).[6]
-
ANSI-approved safety goggles and a full-face shield, especially during reagent transfer and quenching.[6][14]
-
Appropriate respiratory protection if handling powders outside of a contained system.[6]
Emergency Procedures
-
Spills: For large spills of m-CPBA, evacuate the area and contact EH&S immediately.[6] Do not use combustible materials (like paper towels) for cleanup. Use inert absorbent material and keep damp with water.[12]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][12]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[6][7]
-
Fire: Use a water spray, carbon dioxide, or dry chemical extinguisher. Do not use a water jet on m-CPBA.[8][12]
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Bromo-5-fluoropyridine | High Purity | For R&D Use [benchchem.com]
- 3. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. echemi.com [echemi.com]
- 11. 2-ブロモ-5-フルオロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. oxfordlabchem.com [oxfordlabchem.com]
- 13. static.fishersci.eu [static.fishersci.eu]
- 14. aksci.com [aksci.com]
Application Notes and Protocols for the Functionalization of the C-Br Bond in 2-Bromo-5-fluoropyridine 1-oxide
Introduction
2-Bromo-5-fluoropyridine 1-oxide is a versatile and highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The presence of a bromine atom at the 2-position, a fluorine atom at the 5-position, and an N-oxide moiety endows the pyridine ring with unique electronic properties, making it a valuable synthon for the introduction of diverse molecular complexity. The N-oxide functionality not only activates the C2 and C4 positions for nucleophilic attack but also modulates the reactivity of the C-Br bond in various cross-coupling reactions. Subsequent deoxygenation of the N-oxide can then yield the corresponding substituted pyridine derivatives.[1]
This comprehensive technical guide provides detailed application notes and exemplary protocols for the functionalization of the C-Br bond in this compound. The protocols are grounded in established methodologies for related 2-bromopyridines and pyridine N-oxides, offering a robust starting point for synthetic exploration.
Chemical Reactivity and Strategic Considerations
The pyridine N-oxide moiety significantly influences the reactivity of the C-Br bond. The electron-withdrawing nature of the N-oxide group enhances the electrophilicity of the C2 carbon, making the C-Br bond susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. This activation allows for a range of transformations that might be challenging with the parent 2-bromo-5-fluoropyridine.
It is crucial to consider the potential for competing reactions, such as nucleophilic aromatic substitution at the C2 or C6 positions, especially when using strong nucleophiles or bases. The choice of catalyst, ligand, and reaction conditions is therefore paramount to achieving high selectivity for C-Br bond functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The following sections detail exemplary protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions tailored for this compound.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-5-fluoropyridine 1-oxides
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] For the arylation of this compound, a variety of palladium catalysts and ligands can be employed to achieve high yields.
Reaction Principle:
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the active catalyst.
Exemplary Protocol: Synthesis of 5-Fluoro-2-(4-methoxyphenyl)pyridine 1-oxide
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | Not available | 191.99 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 1.2 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| SPhos | 657408-07-6 | 410.51 | 0.04 | 0.04 |
| Potassium phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 5 mL | - |
| Water | 7732-18-5 | 18.02 | 1 mL | - |
Procedure:
-
To a dry Schlenk flask, add this compound (192 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (425 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired product.
Causality Behind Experimental Choices:
-
Catalyst System: Pd(OAc)₂ is a common palladium precursor, and SPhos is a bulky, electron-rich phosphine ligand that is often effective for cross-coupling reactions of heteroaryl halides.[3]
-
Base: Potassium phosphate is a moderately strong base that is well-suited for Suzuki couplings and is generally compatible with a wide range of functional groups.
-
Solvent System: The use of a dioxane/water mixture is common for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.
Visualization of the Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for Suzuki-Miyaura Coupling.
Sonogashira Coupling: Synthesis of 2-Alkynyl-5-fluoropyridine 1-oxides
The Sonogashira coupling provides a reliable method for the synthesis of substituted alkynes from aryl or vinyl halides and terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[4][5][6]
Reaction Principle:
The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by a series of steps involving the copper acetylide, leading to the formation of the C-C bond and regeneration of the active catalysts.
Exemplary Protocol: Synthesis of 5-Fluoro-2-(phenylethynyl)pyridine 1-oxide
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | Not available | 191.99 | 1.0 | 1.0 |
| Phenylacetylene | 536-74-3 | 102.13 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 14221-01-3 | 1155.56 | 0.05 | 0.05 |
| Copper(I) iodide (CuI) | 7681-65-4 | 190.45 | 0.1 | 0.1 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 10 mL | - |
Procedure:
-
To a dry, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (192 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.1 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous tetrahydrofuran (10 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C and stir for 6-8 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to obtain the desired product.
Causality Behind Experimental Choices:
-
Catalyst System: The classic Pd(PPh₃)₄/CuI system is a robust and widely used catalyst combination for Sonogashira couplings.[7]
-
Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent in some cases.
-
Solvent: Anhydrous THF is a suitable solvent for this reaction, ensuring the solubility of the reactants and catalyst.
Visualization of the Sonogashira Coupling Catalytic Cycle:
Caption: Catalytic Cycle of Sonogashira Coupling.
Buchwald-Hartwig Amination: Synthesis of 2-Amino-5-fluoropyridine 1-oxides
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, providing a powerful method for the formation of C-N bonds.[8][9][10]
Reaction Principle:
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.
Exemplary Protocol: Synthesis of 5-Fluoro-2-(morpholino)pyridine 1-oxide
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | Not available | 191.99 | 1.0 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.01 | 0.01 |
| XPhos | 564483-18-7 | 476.62 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Toluene, anhydrous | 108-88-3 | 92.14 | 10 mL | - |
Procedure:
-
In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol), XPhos (19 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a dry Schlenk tube.
-
Add this compound (192 mg, 1.0 mmol).
-
Add anhydrous toluene (10 mL) followed by morpholine (0.11 mL, 1.2 mmol).
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring for 18-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.
Causality Behind Experimental Choices:
-
Catalyst System: The Pd₂(dba)₃/XPhos system is a highly active and versatile catalyst for Buchwald-Hartwig aminations, particularly for challenging substrates like heteroaryl halides.[10][11]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in this reaction to facilitate the deprotonation of the amine.
-
Solvent: Anhydrous toluene is a standard solvent for Buchwald-Hartwig aminations, providing a suitable reaction medium and allowing for higher reaction temperatures.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring in this compound, further activated by the N-oxide and fluorine atom, makes it susceptible to nucleophilic aromatic substitution. While the C-Br bond is the primary focus of this guide, it is important to recognize that under certain conditions, particularly with strong, hard nucleophiles, displacement of the bromide may occur.
Reaction Principle:
The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile attacks the electron-deficient carbon bearing the bromine atom. The stability of this intermediate is enhanced by the electron-withdrawing groups on the ring. Subsequent departure of the bromide ion yields the substitution product.
Exemplary Protocol: Synthesis of 5-Fluoro-2-methoxypyridine 1-oxide
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | Not available | 191.99 | 1.0 | 1.0 |
| Sodium methoxide (NaOMe) | 124-41-4 | 54.02 | 1.5 | 1.5 |
| Methanol (MeOH), anhydrous | 67-56-1 | 32.04 | 10 mL | - |
Procedure:
-
To a solution of this compound (192 mg, 1.0 mmol) in anhydrous methanol (10 mL), add sodium methoxide (81 mg, 1.5 mmol) portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and neutralize with a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (20 mL) and water (15 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Causality Behind Experimental Choices:
-
Nucleophile and Base: Sodium methoxide serves as both the nucleophile and the base in this reaction.
-
Solvent: Methanol is the solvent of choice as it is the conjugate acid of the nucleophile, which can help to stabilize the reaction intermediates.
Metal-Halogen Exchange
For the introduction of carbon-based nucleophiles that are incompatible with palladium catalysis, metal-halogen exchange offers an alternative strategy. This typically involves the reaction of the aryl bromide with an organolithium reagent at low temperatures to generate an aryllithium species, which can then be trapped with various electrophiles.[12][13]
Reaction Principle:
The reaction involves the exchange of the bromine atom with a lithium atom, driven by the formation of a more stable organolithium species. The resulting aryllithium is a potent nucleophile and can react with a wide range of electrophiles.
Exemplary Protocol: Synthesis of 5-Fluoro-1-hydroxy-2-pyridinecarboxaldehyde
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | Not available | 191.99 | 1.0 | 1.0 |
| n-Butyllithium (n-BuLi), 2.5 M in hexanes | 109-72-8 | 64.06 | 1.1 | 1.1 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 2.0 | 2.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 10 mL | - |
Procedure:
-
To a solution of this compound (192 mg, 1.0 mmol) in anhydrous tetrahydrofuran (10 mL) at -78 °C under an inert atmosphere, add n-butyllithium (0.44 mL, 1.1 mmol, 2.5 M in hexanes) dropwise over 10 minutes.
-
Stir the resulting mixture at -78 °C for 30 minutes.
-
Add anhydrous N,N-dimethylformamide (0.15 mL, 2.0 mmol) dropwise and continue stirring at -78 °C for 1 hour.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldehyde.
Causality Behind Experimental Choices:
-
Reagent: n-Butyllithium is a strong, non-nucleophilic base and a common reagent for lithium-halogen exchange.
-
Temperature: The reaction is performed at low temperature (-78 °C) to prevent side reactions, such as attack of the organolithium reagent on the pyridine ring or the N-oxide.
-
Electrophile: DMF is a common electrophile for the introduction of a formyl group.
Subsequent Deoxygenation of the N-oxide
A key advantage of using the N-oxide as an activating group is its facile removal to provide the corresponding pyridine derivative. Several methods are available for the deoxygenation of pyridine N-oxides.
Exemplary Protocol: Deoxygenation using Phosphorus Trichloride (PCl₃)
Procedure:
-
To a solution of the substituted 2-functionalized-5-fluoropyridine 1-oxide (1.0 mmol) in chloroform (10 mL) at 0 °C, add phosphorus trichloride (1.1 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deoxygenated product.
Conclusion
This compound is a highly valuable building block for the synthesis of a wide array of functionalized pyridine derivatives. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this versatile synthon. The judicious choice of reaction conditions and catalyst systems is critical for achieving high yields and selectivities in the functionalization of the C-Br bond. Subsequent deoxygenation provides a straightforward entry to the corresponding 2,5-disubstituted pyridines, which are important scaffolds in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. bristol.ac.uk [bristol.ac.uk]
- 12. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 13. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-5-fluoropyridine 1-oxide in the development of novel organic materials
An In-Depth Technical Guide to 2-Bromo-5-fluoropyridine 1-oxide in the Development of Novel Organic Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic building block for the synthesis of advanced organic materials. While its parent compound, 2-bromo-5-fluoropyridine, is widely utilized, the introduction of the N-oxide functionality offers a strategic advantage for fine-tuning molecular electronics, modifying reaction selectivity, and designing next-generation materials for applications such as Organic Light-Emitting Diodes (OLEDs). This document details a robust protocol for the synthesis of this compound and provides in-depth application notes and step-by-step protocols for its use in palladium-catalyzed cross-coupling reactions, demonstrating its potential in creating novel electron-transport materials (ETMs) and precursors for fluorescent emitters.
Introduction: The Strategic Value of the N-Oxide Moiety
2-Bromo-5-fluoropyridine is a staple building block in organic synthesis, valued for its dual reactive sites amenable to various cross-coupling reactions.[1] The transformation of the pyridine nitrogen to an N-oxide introduces a powerful dipole and alters the electronic landscape of the entire molecule. This modification is not trivial; it is a strategic choice that imparts unique properties beneficial for materials science.
The N-O bond in pyridine N-oxides can be understood through its resonance structures, which illustrate its dual nature. It can act as an electron-donating group, increasing electron density at the C2 and C4 positions, or as a strong electron-withdrawing group via induction.[2] This electronic perturbation is key to its utility:
-
Tuning of Frontier Molecular Orbitals (FMOs): The N-oxide group substantially stabilizes both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3] This LUMO stabilization is particularly crucial for the design of ETMs in OLEDs, as it facilitates efficient electron injection from the cathode.[4]
-
Enhanced Reactivity and Modulated Selectivity: The N-oxide can act as a directing group in C-H activation reactions and can influence the rate and selectivity of cross-coupling reactions at the C-Br bond.[5][6]
-
Improved Physical Properties: The high polarity of the N-O bond can improve the solubility and thermal stability of resulting materials, which are critical parameters for device fabrication and longevity.[4]
This guide provides the necessary protocols to first synthesize this valuable building block and then leverage its unique reactivity in cornerstone reactions for materials development.
Synthesis Protocol: this compound
The most direct route to this compound is through the oxidation of the commercially available 2-Bromo-5-fluoropyridine. Peroxy acids are common and effective reagents for this transformation. The following protocol is adapted from established procedures for the N-oxidation of halopyridines.[1][7]
Experimental Protocol
Materials:
-
2-Bromo-5-fluoropyridine (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-5-fluoropyridine (1.0 equiv) in dichloromethane (approx. 0.2 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add m-CPBA (1.2 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding saturated Na₂S₂O₃ solution to decompose excess peroxide.
-
Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (3x) to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Safety Precautions:
-
m-CPBA is a potentially explosive solid and should be handled with care. Avoid grinding or subjecting it to shock.
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Application in Novel Organic Materials
The true potential of this compound is realized when it is incorporated into larger π-conjugated systems via palladium-catalyzed cross-coupling reactions. Its unique electronic signature makes it an ideal building block for materials used in organic electronics.
Application Note 1: Synthesis of High-Performance Electron-Transport Materials (ETMs) via Suzuki Coupling
Causality: An efficient ETM in an OLED device must possess a low-lying LUMO energy level to facilitate electron injection and a high triplet energy (ET) to prevent quenching of phosphorescent emitters.[4] Pyridine-based materials are known to be excellent ETMs.[8] The introduction of the electron-withdrawing N-oxide and fluoro groups onto the pyridine core lowers the LUMO energy, while the rigid aromatic structure helps maintain a high triplet energy. A Suzuki coupling reaction is a powerful and versatile method for forming C-C bonds to construct the conjugated backbone of the ETM.[9]
Protocol: Suzuki Coupling of this compound with 9-phenyl-9H-carbazole-3-boronic acid
Materials:
-
This compound (1.0 equiv)
-
9-Phenyl-9H-carbazole-3-boronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
1,4-Dioxane and Water (e.g., 5:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, 9-phenyl-9H-carbazole-3-boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water via syringe.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired ETM.
Data Presentation
| Parameter | Description | Expected Value/Outcome |
| Yield | Isolated yield of purified product. | 70-90% |
| LUMO Level | Estimated from cyclic voltammetry. | -2.8 to -3.2 eV |
| HOMO Level | Estimated from cyclic voltammetry. | -5.9 to -6.3 eV |
| Triplet Energy (ET) | Determined from the phosphorescence spectrum at 77 K. | > 2.75 eV (suitable for blue phosphorescent OLEDs) |
| Glass Transition (Tg) | Measured by DSC for morphological stability. | > 100 °C |
Visualization: Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Note 2: Synthesis of Blue Emitter Precursors via Buchwald-Hartwig Amination
Causality: The development of stable and efficient blue emitters remains a significant challenge in OLED technology.[10] Aryl amines, particularly those based on carbazole, are a cornerstone of emitter and host material design due to their excellent thermal stability and charge-transporting properties. The Buchwald-Hartwig amination is an indispensable tool for forming the crucial C-N bonds in these materials.[11][12] Coupling this compound with a suitable amine like carbazole creates a donor-acceptor (D-A) type structure. The N-oxide pyridine core acts as the acceptor, while the carbazole moiety serves as the donor. This architecture is known to promote efficient intramolecular charge transfer (ICT), which is fundamental to the emission properties of many modern fluorophores.
Protocol: Buchwald-Hartwig Amination with Carbazole
Materials:
-
This compound (1.0 equiv)
-
Carbazole (1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Reagent Addition: Add this compound and carbazole.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring for 16-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with toluene and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired N-arylated product.
Visualization: Buchwald-Hartwig Amination Workflow
References
- 1. EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Pyridine-Based Electron-Transport Materials with High Solubility, Excellent Film-Forming Ability, and Wettability for Inkjet-Printed OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. html.rhhz.net [html.rhhz.net]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields in 2-Bromo-5-fluoropyridine 1-oxide Synthesis
Welcome to the technical support center for the synthesis of 2-bromo-5-fluoropyridine 1-oxide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of this critical reaction. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. Our focus is on not just what to do, but why specific experimental choices lead to better outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-oxidation reaction of 2-bromo-5-fluoropyridine is sluggish and results in a low yield. What are the most likely causes and how can I improve it?
A1: Low yields in the N-oxidation of 2-bromo-5-fluoropyridine are frequently traced back to suboptimal reaction conditions, particularly the choice of oxidizing agent and the management of reaction parameters. The electron-withdrawing nature of the bromine and fluorine substituents deactivates the pyridine ring, making the nitrogen lone pair less available for oxidation compared to unsubstituted pyridine.
Core Causality: The key is to employ an oxidizing system potent enough to overcome the reduced nucleophilicity of the pyridine nitrogen while minimizing side reactions.
Troubleshooting Steps & Optimization:
-
Choice of Oxidizing Agent: While several reagents can effect N-oxidation, their efficacy varies for electron-deficient substrates.
-
m-Chloroperoxybenzoic Acid (m-CPBA): This is a robust and common choice. Ensure you are using a sufficient excess (typically 1.2-1.5 equivalents) to drive the reaction to completion.[1] The reaction is often performed in a chlorinated solvent like dichloromethane (DCM) or chloroform.[1][2]
-
Urea-Hydrogen Peroxide (UHP) with an Activator: For electron-poor pyridines, a combination of UHP and an acid anhydride, such as trifluoroacetic anhydride (TFAA), can be highly effective.[3] This in situ generates a more potent peroxyacid.
-
Hydrogen Peroxide in Acetic Acid: This classic method can be effective but may require elevated temperatures and longer reaction times, which can lead to side reactions.[4][5]
-
-
Temperature Control:
-
For m-CPBA oxidations, starting the reaction at 0 °C during the addition of the peracid can help control any initial exotherm.[1] The reaction can then be allowed to warm to room temperature and stirred until completion.[1]
-
For less reactive systems, gentle heating (e.g., 40-50 °C) may be necessary, but this should be monitored carefully by TLC to avoid decomposition of the product.[1][2]
-
-
Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC). The N-oxide product is significantly more polar than the starting material. An incomplete reaction is a common source of low isolated yield.
Experimental Protocol: N-Oxidation using m-CPBA
-
Dissolve 2-bromo-5-fluoropyridine (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2-1.5 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature remains low.
-
Remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for 2-12 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, proceed to the workup and purification steps.
Q2: I'm observing significant side product formation during the N-oxidation. What are these impurities and how can I prevent them?
A2: Side product formation often arises from over-oxidation, reaction with the solvent, or rearrangement of the N-oxide product, particularly under harsh conditions (e.g., strong acids, high temperatures).
Common Side Reactions:
-
Ring Opening/Decomposition: Aggressive oxidizing conditions or the presence of strong nucleophiles can lead to the degradation of the pyridine N-oxide ring.
-
Reactions with Acid Anhydrides: If using reagents like acetic anhydride, acylation on the oxygen can occur, leading to subsequent rearrangements.[6]
Preventative Measures:
-
Stoichiometry Control: Use the minimum effective excess of the oxidizing agent. A large excess can promote side reactions.
-
Temperature Management: Avoid excessive heating. For many N-oxidations, room temperature is sufficient after the initial addition of the oxidant.[1]
-
pH Control: In some cases, adding a mild base like sodium bicarbonate (NaHCO₃) can buffer the reaction mixture, neutralizing acidic byproducts (like m-chlorobenzoic acid from m-CPBA) that might catalyze decomposition.[2]
-
Choice of Solvent: Use a relatively inert solvent like DCM or chloroform. Acetic acid, while a common solvent, can participate in side reactions if not carefully controlled.[7]
Troubleshooting Workflow for Side Product Formation
Caption: Troubleshooting logic for minimizing side products.
Q3: The workup and purification of this compound is difficult. The product seems to be water-soluble, and I have trouble with the extraction and isolation. What is the best practice?
A3: The N-oxide functionality significantly increases the polarity and water solubility of the molecule compared to its parent pyridine. This can indeed complicate standard extraction and isolation procedures.
Optimized Workup and Purification Protocol:
-
Quenching Excess Oxidant:
-
After the reaction is complete, cool the mixture to 0 °C.
-
Slowly add a quenching agent. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is effective for reducing excess peracids.[1] Alternatively, a 10% aqueous solution of sodium sulfite (Na₂SO₃) can be used.
-
-
Removing Acidic Byproducts:
-
For m-CPBA reactions, the byproduct m-chlorobenzoic acid must be removed. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][8] Repeat this wash until gas evolution (CO₂) ceases. This ensures all acidic components are neutralized and partitioned into the aqueous layer.
-
-
Extraction Strategy for a Water-Soluble Product:
-
The key is to minimize the volume of the aqueous washes to reduce product loss.
-
Use a larger volume of organic solvent for extraction (e.g., DCM or chloroform).
-
Perform multiple extractions (at least 3-4 times) with the organic solvent to recover as much product as possible from the aqueous phase.
-
"Back-washing" the combined organic extracts with a small amount of brine (saturated NaCl solution) can help to break up emulsions and remove residual water.
-
-
Drying and Concentration:
-
Dry the combined organic layers over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure. Be mindful that pyridine N-oxides can be sensitive to high temperatures, so use a rotary evaporator with a water bath temperature below 40-50 °C.
-
-
Final Purification:
-
Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for obtaining high purity material. A solvent system like ethyl acetate/hexanes or dichloromethane/ether can be effective.
-
Silica Gel Chromatography: If the product is an oil or if recrystallization is ineffective, column chromatography is the next step. Due to the high polarity of the N-oxide, a more polar eluent system will be required. A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) is a good starting point. The benzoic acid byproduct from m-CPBA is very polar and will typically elute much later or remain on the column baseline.[8]
-
Comparative Data for N-Oxidation Methods
| Oxidizing System | Typical Solvent(s) | Temperature | Reaction Time | Key Advantages | Common Issues |
| m-CPBA | DCM, Chloroform | 0 °C to RT | 2-12 h | High efficiency, reliable | Acidic byproduct requires careful removal[8] |
| H₂O₂ / Acetic Acid | Acetic Acid | RT to 80 °C | 4-24 h | Inexpensive reagents | Can require heat, longer times, potential for side reactions[4][5] |
| Urea-H₂O₂ / TFAA | DCM, Acetonitrile | 0 °C to RT | 1-6 h | Highly effective for electron-deficient pyridines[3] | Requires careful handling of TFAA |
| Oxone® | Methanol/Water | RT to 50 °C | 3-18 h | Solid, stable oxidant | Biphasic system may require vigorous stirring[1] |
Concluding Remarks for the Practicing Scientist
The successful synthesis of this compound hinges on a rational approach to overcoming the inherent electron-deficient nature of the starting material. By selecting a sufficiently powerful yet controllable oxidizing system, diligently monitoring the reaction, and employing a purification strategy tailored to the polar nature of the N-oxide product, researchers can consistently achieve high yields. Remember that each substrate is unique; the troubleshooting steps and protocols provided here serve as a robust starting point for your specific experimental setup.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents [patents.google.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Workup [chem.rochester.edu]
Technical Support Center: Synthesis of 2-Bromo-5-fluoropyridine 1-oxide
A Guide for Researchers, Scientists, and Drug Development Professionals
CORE DIRECTIVE: Navigating Synthesis Challenges
The synthesis of 2-Bromo-5-fluoropyridine 1-oxide, a key intermediate in medicinal chemistry, primarily involves the N-oxidation of 2-Bromo-5-fluoropyridine.[1] While seemingly straightforward, this reaction is often accompanied by the formation of various byproducts that can complicate purification and reduce yields. This guide is structured to address these specific issues in a practical, question-and-answer format.
SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
As experienced scientists, we understand that robust and reproducible synthetic protocols are paramount. The information herein is grounded in established chemical principles and supported by authoritative sources to ensure you can trust the guidance provided.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when synthesizing this compound?
The byproduct profile is heavily dependent on the chosen oxidizing agent. Here's a breakdown of common scenarios:
| Oxidizing Agent | Common Byproducts | Causality and Experimental Considerations |
| m-Chloroperoxybenzoic acid (m-CPBA) | Unreacted 2-Bromo-5-fluoropyridine, m-Chlorobenzoic acid | m-CPBA is a widely used and effective oxidant. The primary byproduct is the reduced form of the reagent, m-chlorobenzoic acid, which can typically be removed with a basic wash during workup. Incomplete reactions are also common, requiring careful monitoring.[2] |
| Hydrogen Peroxide in Acetic Acid | Unreacted starting material, potential for over-oxidation or ring-opening | This method is considered a "greener" alternative. However, the reaction conditions, particularly temperature, must be carefully controlled to prevent decomposition of the desired N-oxide.[3][4] |
| Other Peroxy Acids (e.g., Peracetic Acid, Perbenzoic Acid) | Unreacted starting material, corresponding carboxylic acid | Similar to m-CPBA, these reagents will generate the corresponding carboxylic acid as a byproduct.[5] |
Troubleshooting Guides
Issue 1: My reaction is sluggish and yields are low, with a significant amount of unreacted starting material.
Potential Causes:
-
Insufficient Oxidant: Ensure at least a stoichiometric amount, and often a slight excess (1.1-1.2 equivalents), of the oxidizing agent is used.
-
Low Reaction Temperature: While some N-oxidations proceed at room temperature, others may require gentle heating to achieve a reasonable reaction rate.
-
Poor Reagent Quality: Peroxy acids can degrade over time. It is crucial to use a fresh or properly stored batch of the oxidant.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction conversion.
Experimental Protocol: Optimizing Reaction Conditions
-
Reaction Setup: In a round-bottom flask, dissolve 2-Bromo-5-fluoropyridine (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Reagent Addition: Add the oxidizing agent (e.g., m-CPBA, 1.1 equivalents) portion-wise at 0-5 °C.[2]
-
Monitoring: Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Heating: If the reaction is slow, gently heat the mixture to reflux and continue monitoring.
-
Workup: Upon completion, cool the reaction, and proceed with an appropriate aqueous workup to remove the acid byproduct and any remaining oxidant.
Issue 2: I'm observing an unknown impurity that is difficult to separate from my product.
Potential Causes:
-
Isomeric Impurities: The starting 2-Bromo-5-fluoropyridine may contain isomers that also undergo N-oxidation, leading to closely related byproducts.
-
Over-oxidation: Under harsh conditions, further oxidation of the pyridine ring can occur.
-
Rearrangement Products: In some cases, the N-oxide can undergo rearrangement, especially in the presence of acid.
Identification and Purification Strategies
-
Characterization: Utilize LC-MS to determine the mass of the impurity. 1H and 19F NMR spectroscopy can provide structural information to help identify the byproduct.
-
Chromatography:
-
Column Chromatography: A silica gel column is the most common method for purification. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve optimal separation.
-
Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
-
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification technique.
Issue 3: My purified product is hygroscopic and difficult to handle.
Pyridine N-oxides are known to be hygroscopic.[5][6]
Drying and Handling Recommendations
-
Azeotropic Distillation: Dissolving the product in a solvent like toluene and removing the solvent under reduced pressure can help to azeotropically remove water.[6]
-
High Vacuum Drying: Drying the material under high vacuum for several hours can effectively remove residual water.
-
Storage: Store the final product in a desiccator over a strong drying agent (e.g., phosphorus pentoxide) and under an inert atmosphere (e.g., nitrogen or argon).
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. N-oxide synthesis by oxidation [organic-chemistry.org]
- 5. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
Technical Support Center: Purification of 2-Bromo-5-fluoropyridine 1-oxide and its Derivatives
Welcome to the dedicated technical support center for the purification of 2-Bromo-5-fluoropyridine 1-oxide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of these valuable synthetic intermediates.
Due to the introduction of the N-oxide functional group, these molecules exhibit increased polarity and can be prone to specific purification challenges. This resource offers a structured approach to troubleshooting, combining foundational chemical principles with field-tested protocols.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and purification of this compound and its derivatives.
Q1: What are the key physical and chemical properties of this compound that influence its purification?
This compound is a polar molecule due to the N-oxide group, which significantly increases its water solubility and affinity for polar stationary phases in chromatography compared to its parent pyridine. The presence of bromine and fluorine atoms also contributes to its chemical reactivity. It is generally a solid at room temperature and should be stored in a cool, dry place to prevent degradation.[1][2]
Q2: What are the most common impurities I might encounter after synthesizing this compound?
Common impurities can include unreacted starting material (2-Bromo-5-fluoropyridine), over-oxidized byproducts, and residual oxidizing agents or their byproducts (e.g., m-chlorobenzoic acid if m-CPBA is used).[3] Incomplete reactions or side reactions during synthesis can also lead to the formation of other halogenated pyridine derivatives.
Q3: Is this compound stable during purification?
While generally stable under recommended storage conditions, pyridine N-oxides can be sensitive to certain conditions.[1] Prolonged exposure to acidic conditions or high temperatures can lead to decomposition. On silica gel, which is acidic, degradation can sometimes be observed, especially with sensitive derivatives.
Q4: My purified this compound appears to be hygroscopic. How should I handle and store it?
Pyridine N-oxides are known to be hygroscopic.[4] It is crucial to store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator. When handling, minimize exposure to atmospheric moisture.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification of this compound and its derivatives.
Guide 1: Column Chromatography
Column chromatography is a primary method for purifying this compound. However, its polarity can present challenges.
Issue 1: Poor Separation of the Product from Polar Impurities.
-
Causality: The high polarity of both the desired product and certain impurities can lead to overlapping elution profiles on standard silica gel.
-
Solution Workflow:
Caption: Decision workflow for improving poor separation in column chromatography.
-
Detailed Protocol: Solvent System Optimization
-
Initial Screening (TLC): Begin with a moderately polar solvent system, such as dichloromethane (DCM) with a small percentage of methanol (MeOH) (e.g., 1-5%).
-
Polarity Adjustment: Gradually increase the percentage of methanol. If the compound remains at the baseline, consider a more polar solvent system like ethyl acetate/methanol.
-
Amine Additive: For particularly stubborn separations or if streaking is observed on TLC, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape by neutralizing acidic sites on the silica gel.
-
Issue 2: The Compound is Stuck on the Column or Elutes Very Slowly.
-
Causality: The high polarity of the N-oxide can cause very strong interactions with the silica gel stationary phase.
-
Solutions:
-
Increase Solvent Polarity: A steeper gradient to a more polar solvent system (e.g., up to 20% methanol in DCM) may be necessary.
-
Use of a Co-solvent: Adding a small amount of acetic acid or formic acid to the mobile phase can sometimes help to displace the polar compound from the silica, but be mindful of the compound's stability in acidic conditions.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a reversed-phase silica gel (C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
-
Data Presentation: Recommended Solvent Systems for Column Chromatography of Pyridine N-Oxides
| Stationary Phase | Eluent System | Target Compounds |
| Silica Gel | Dichloromethane/Methanol (99:1 to 90:10) | General pyridine N-oxides |
| Silica Gel | Ethyl Acetate/Hexane (gradient) | Less polar pyridine N-oxide derivatives |
| Silica Gel | Dichloromethane/Methanol with 0.5% Triethylamine | Basic pyridine N-oxides or to prevent streaking |
| Neutral Alumina | Dichloromethane/Methanol | Acid-sensitive pyridine N-oxides |
| Reversed-Phase C18 | Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid | Highly polar or water-soluble pyridine N-oxides |
Guide 2: Recrystallization
Recrystallization is an effective method for obtaining highly pure crystalline this compound.
Issue: Difficulty Finding a Suitable Recrystallization Solvent.
-
Causality: The compound may be too soluble in polar solvents and poorly soluble in non-polar solvents, making single-solvent recrystallization challenging.
-
Solution Workflow:
Caption: Systematic approach to finding a suitable recrystallization method.
-
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethanol, isopropanol, or acetone).
-
While the solution is still hot, slowly add a "poor" solvent (a solvent in which the compound is not very soluble, such as water, hexane, or diethyl ether) dropwise until the solution becomes slightly cloudy.
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
-
Data Presentation: Potential Recrystallization Solvents for this compound
| Solvent System | Rationale |
| Ethanol/Water | Good for moderately polar compounds. |
| Isopropanol/Hexane | Offers a wider polarity range for optimization. |
| Dichloromethane/Hexane | Useful for less polar derivatives, but care must be taken with volatile solvents. |
| Ethyl Acetate/Petroleum Ether | A common choice for compounds of intermediate polarity.[5] |
Guide 3: High-Performance Liquid Chromatography (HPLC)
For high-purity applications, reversed-phase HPLC is often employed.
Issue: Poor Retention on a C18 Column (Product Elutes in the Solvent Front).
-
Causality: The high polarity of the N-oxide results in a strong affinity for the polar mobile phase and weak interaction with the non-polar C18 stationary phase.
-
Solutions:
-
Highly Aqueous Mobile Phase: Use a mobile phase with a high percentage of water (e.g., 95% water, 5% acetonitrile). Ensure your column is aqueous-stable.
-
Alternative Stationary Phases: Consider using a more polar reversed-phase column, such as one with an embedded polar group or a phenyl-hexyl phase.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like bare silica) with a mobile phase rich in organic solvent.
-
References
Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-5-fluoropyridine 1-oxide
Introduction
Welcome to the Technical Support Center for the synthesis of 2-Bromo-5-fluoropyridine 1-oxide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. The N-oxidation of 2-Bromo-5-fluoropyridine presents a unique set of challenges due to the electronic-withdrawing effects of the bromo and fluoro substituents, which can deactivate the pyridine ring towards oxidation. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and optimize your reaction conditions for a successful synthesis.
Core Reaction Overview: N-Oxidation of 2-Bromo-5-fluoropyridine
The conversion of 2-Bromo-5-fluoropyridine to its corresponding N-oxide is typically achieved by oxidation with a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the electrophilic attack of the peroxy acid's oxygen atom on the lone pair of electrons of the pyridine nitrogen.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction is very slow or shows no conversion to the N-oxide product. What are the likely causes and how can I fix this?
Answer:
Slow or incomplete reactions are the most common issue when N-oxidizing electron-deficient pyridines like 2-Bromo-5-fluoropyridine. The electron-withdrawing nature of the bromine and fluorine atoms reduces the nucleophilicity of the nitrogen atom, making it less reactive towards the oxidant.
Causality and Solutions:
-
Insufficient Oxidant: The purity of commercial m-CPBA can vary, often containing significant amounts of the corresponding carboxylic acid.[1][2] Ensure you are using a sufficient excess of the oxidizing agent. It is advisable to determine the purity of your m-CPBA batch via titration before use.
-
Recommendation: Start with 1.5 to 2.0 equivalents of m-CPBA. If the reaction is still sluggish, you can incrementally increase the amount up to 3.0 equivalents, monitoring for the formation of byproducts by TLC.
-
-
Low Reaction Temperature: While many m-CPBA oxidations are performed at 0 °C to room temperature, electron-deficient substrates often require more forcing conditions.
-
Recommendation: If you see no reaction at room temperature after several hours, gradually increase the temperature to 40-50 °C and monitor the reaction progress. Be cautious, as higher temperatures can also promote side reactions and decomposition of the oxidant.
-
-
Solvent Choice: The choice of solvent can influence the reaction rate. Chlorinated solvents like dichloromethane (DCM) or chloroform are standard.
-
Recommendation: Ensure your solvent is anhydrous, as water can interfere with the reaction. While DCM is a good starting point, some literature on pyridine N-oxide synthesis suggests that solvents like ethyl acetate can also be effective.[3]
-
Question 2: I'm observing multiple spots on my TLC plate, and I'm unsure which is the product. How can I identify the product and what are the likely impurities?
Answer:
The main byproduct in an m-CPBA oxidation is meta-chlorobenzoic acid (m-CBA). Your product, this compound, will be significantly more polar than the starting material.
Identification and Impurities:
-
TLC Analysis:
-
Starting Material (2-Bromo-5-fluoropyridine): This will be the least polar spot on your TLC plate.
-
Product (this compound): As a highly polar N-oxide, this will have a much lower Rf value than the starting material.
-
m-CBA: This byproduct is also polar and may have an Rf close to your product. It is UV-active.
-
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate can also be helpful, as the N-oxide may show different staining characteristics compared to the starting material.
Question 3: My work-up is messy, and I'm struggling to isolate the pure N-oxide. What is the best procedure?
Answer:
The primary challenge in the work-up is the removal of the m-CBA byproduct. A standard aqueous work-up is typically effective.
Recommended Work-up Protocol:
-
Quenching: After the reaction is complete, cool the reaction mixture to 0 °C.
-
Reduction of Excess m-CPBA: Add a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) and stir vigorously until a test with starch-iodide paper indicates no remaining peroxide.
-
Removal of m-CBA: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will deprotonate the acidic m-CBA, transferring it to the aqueous layer. Repeat this wash 2-3 times.
-
Final Wash and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Question 4: I've isolated a crude product, but I'm having difficulty purifying it by column chromatography. What conditions should I use?
Answer:
Pyridine N-oxides are notoriously polar, which can make them challenging to purify via standard silica gel chromatography. They tend to streak and may require highly polar eluent systems.
Chromatography Recommendations:
-
Stationary Phase: Standard silica gel is typically used.
-
Mobile Phase: A gradient elution is often necessary.
-
Start with a less polar solvent system, such as 100% DCM, and gradually increase the polarity by adding methanol.
-
A typical gradient might be from 0% to 10% methanol in DCM.
-
Caution: Avoid using basic mobile phases (e.g., with ammonia) with high concentrations of methanol, as this can dissolve the silica gel.[4]
-
-
Alternative: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective purification technique.[4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the N-oxidation of 2-Bromo-5-fluoropyridine?
A1: Due to the deactivating effect of the halogen substituents, a starting temperature of room temperature (20-25 °C) is recommended. If the reaction is slow, the temperature can be gradually increased to 40-50 °C while monitoring for byproduct formation.
Q2: How many equivalents of m-CPBA should I use?
A2: It is advisable to use a slight excess of m-CPBA to ensure complete conversion. A good starting point is 1.5 to 2.0 equivalents. The exact amount may need to be adjusted based on the purity of your m-CPBA.
Q3: Are there any potential side reactions I should be aware of?
A3: The primary side product is m-chlorobenzoic acid from the m-CPBA. While displacement of the bromo or fluoro substituents is a theoretical possibility under harsh conditions, it is not commonly observed in standard m-CPBA oxidations of halopyridines. Over-oxidation is generally not a concern for the pyridine nitrogen.
Q4: How can I confirm the formation of the N-oxide product?
A4: The formation of the N-oxide can be confirmed by spectroscopic methods. In ¹H NMR, the protons on the pyridine ring will typically shift downfield upon N-oxidation due to the deshielding effect of the N-oxide group. You would expect to see a change in the chemical shifts and coupling constants of the aromatic protons.[5]
Q5: Is this compound stable?
A5: Pyridine N-oxides are generally stable compounds. However, they can be hygroscopic, so it is important to store the final product in a dry environment. Some N-oxides can be sensitive to heat, so it is advisable to avoid excessive temperatures during purification and storage.[6]
Experimental Protocols
Recommended Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific experimental setup and the purity of your reagents.
Materials:
-
2-Bromo-5-fluoropyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, check purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-Bromo-5-fluoropyridine (1.0 eq) in anhydrous DCM.
-
Add m-CPBA (1.5 - 2.0 eq) portion-wise to the solution at room temperature, while stirring.
-
Monitor the reaction progress by TLC (e.g., using 5% Methanol in DCM as the eluent). The reaction may take several hours to reach completion.
-
If the reaction is slow, gently warm the mixture to 40-50 °C.
-
Once the starting material is consumed, cool the reaction mixture to 0 °C in an ice bath.
-
Add 10% aqueous Na₂SO₃ solution to quench any excess m-CPBA. Stir vigorously for 15-20 minutes.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ solution (2-3 times) to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in DCM.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| m-CPBA Equivalents | 1.5 - 2.0 | Ensures complete conversion of the deactivated substrate. |
| Solvent | Anhydrous Dichloromethane (DCM) | Common solvent for m-CPBA oxidations, good solubility. |
| Temperature | 25 - 50 °C | Higher temperature may be needed for the electron-deficient substrate. |
| Reaction Time | 4 - 24 hours | Monitor by TLC for completion. |
| Work-up | Na₂SO₃ quench, NaHCO₃ wash | Removes excess oxidant and acidic byproduct. |
| Purification | Silica Gel Chromatography (DCM/MeOH gradient) | Effective for separating the polar N-oxide from less polar impurities. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
References
Technical Support Center: Strategies for Preventing Dehalogenation of 2-Bromo-5-fluoropyridine 1-oxide
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support and troubleshooting advice for experiments involving 2-Bromo-5-fluoropyridine 1-oxide . Unwanted dehalogenation, the substitution of a halogen atom (in this case, bromine) with a hydrogen atom, is a common and frustrating side reaction that can significantly lower the yield of desired products and complicate purification. This document is designed to provide a comprehensive understanding of the underlying causes of dehalogenation and to offer practical, field-proven strategies to mitigate this issue.
Understanding the Challenge: The Reactivity of this compound
This compound is a valuable synthetic intermediate due to its unique electronic properties and multiple reaction sites. The pyridine N-oxide functionality significantly influences the reactivity of the aromatic ring. The N-oxide group is strongly electron-withdrawing through induction and can also act as an electron-donating group through resonance, increasing the electron density at the 2- and 4-positions. This enhanced reactivity makes the 2-position, bearing the bromine atom, particularly susceptible to both nucleophilic attack and oxidative addition in cross-coupling reactions. However, this heightened reactivity also increases the risk of undesired dehalogenation.
The primary pathways leading to dehalogenation are:
-
Hydrodehalogenation: This is the most common pathway, where the bromine atom is replaced by a hydrogen atom from a hydride source in the reaction mixture. Potential hydride sources include solvents (like alcohols or DMF), bases (especially alkoxides), or even water.
-
Catalytic Dehalogenation: In palladium-catalyzed reactions, certain conditions can favor a reductive pathway where the palladium center facilitates the removal of the bromine atom and its replacement with hydrogen.
This guide will provide a structured approach to identifying the cause of dehalogenation in your specific reaction and implementing effective preventative measures.
Troubleshooting Guide: Identifying and Resolving Dehalogenation Issues
This section is designed to help you diagnose the potential causes of dehalogenation in your experiments and provides targeted solutions.
| Observed Issue | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Significant formation of 5-fluoropyridine 1-oxide in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) | 1. Inappropriate Base Selection: Strong bases, particularly sodium tert-butoxide (NaOtBu), can promote β-hydride elimination from the palladium complex or act as a hydride source, leading to hydrodehalogenation.[1] | Switch to a milder, non-nucleophilic inorganic base. Options include K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][2] These bases are less likely to act as hydride donors and can still effectively promote the desired catalytic cycle. |
| 2. Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of reductive elimination (product formation) and dehalogenation. | Employ bulky, electron-rich phosphine ligands. Ligands such as XPhos, SPhos, or dppf can accelerate the rate of reductive elimination to form the desired C-C or C-N bond, thereby outcompeting the dehalogenation pathway.[1][3] | |
| 3. Presence of Hydride Sources: Solvents like alcohols or DMF, as well as residual water, can serve as sources of hydride for the dehalogenation process.[2] | Use anhydrous, aprotic solvents. Toluene, 1,4-dioxane, or THF are generally preferred.[1][2] Ensure all reagents and glassware are thoroughly dried. If a protic solvent is unavoidable, consider using molecular sieves. | |
| 4. High Reaction Temperature: Elevated temperatures can sometimes increase the rate of catalyst decomposition and competing side reactions, including dehalogenation.[3] | Optimize the reaction temperature. Start with a lower temperature and gradually increase it. A temperature that is just sufficient for the desired reaction to proceed at a reasonable rate is often optimal.[1] | |
| Formation of 5-fluoropyridine 1-oxide in a Nucleophilic Aromatic Substitution (SNAr) Reaction | 1. Unwanted Reduction by the Nucleophile or Additives: Some nucleophiles or additives can have reducing properties, leading to the cleavage of the C-Br bond. | Carefully select the nucleophile and additives. If the nucleophile is suspected to be the reducing agent, consider protecting it or using a less reactive derivative. |
| 2. Base-Promoted Dehalogenation: Strong bases, in combination with a proton source, can facilitate dehalogenation. | Use a stoichiometric amount of a non-reducing base. If a base is required to deprotonate the nucleophile, use a non-nucleophilic option like potassium carbonate or a hindered amine base like diisopropylethylamine (DIPEA). Ensure the reaction is run under anhydrous conditions.[4] | |
| Dehalogenation and Deoxygenation Observed | Competing Deoxygenation: The N-oxide can be reduced (deoxygenated) under certain conditions, particularly in the presence of palladium catalysts and a reducing agent. This can sometimes be a competing pathway with dehalogenation.[5][6][7][8] | Optimize catalyst and reaction conditions to favor the desired transformation. If deoxygenation is a major issue in a cross-coupling reaction, screening different palladium sources and ligands is recommended. In some cases, a milder reducing agent or a different reaction setup may be necessary. |
Preventative Measures and Best Practices
Proactively implementing the following best practices can significantly reduce the likelihood of dehalogenation.
For Palladium-Catalyzed Cross-Coupling Reactions:
-
Rigorous Control of Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[3] Always conduct reactions under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.
-
Ligand Selection is Key: As a general rule, bulky, electron-rich ligands are preferred for cross-coupling reactions with electron-deficient heteroaryl halides like this compound. These ligands promote the desired reductive elimination step.
-
Careful Choice of Base and Solvent: The combination of a strong alkoxide base and a solvent that can act as a hydride donor is a common recipe for dehalogenation. Opt for milder inorganic bases and anhydrous aprotic solvents.
Experimental Protocols
The following are detailed, step-by-step methodologies for common reactions, incorporating best practices to minimize dehalogenation.
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol aims to couple an arylboronic acid with this compound while suppressing the formation of 5-fluoropyridine 1-oxide.
Reagents and Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.3 mol%)
-
K₃PO₄ (2.0 eq, finely ground and dried)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask and magnetic stir bar (oven-dried)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add K₃PO₄, Pd₂(dba)₃, and XPhos to the oven-dried Schlenk flask.
-
Reagent Addition: Add the arylboronic acid and this compound to the flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic steps involved in both the desired cross-coupling and the undesired dehalogenation, as well as a decision-making workflow for troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
Technical Support Center: Managing Reaction Exotherms with 2-Bromo-5-fluoropyridine 1-oxide
Welcome to the Technical Support Center for the safe and effective use of 2-Bromo-5-fluoropyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on managing potential reaction exotherms associated with this versatile reagent. Our focus is on providing practical, field-proven insights to ensure both the success of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns regarding exothermic reactions when using this compound?
A1: this compound, like many pyridine N-oxides, can be involved in highly exothermic reactions. The primary concerns are the potential for thermal runaway and the generation of non-condensable gases. Studies on similar compounds, such as 2-methylpyridine N-oxide, have shown that their decomposition can be rapid at elevated temperatures, especially in the presence of catalysts, leading to a dangerous increase in pressure within a closed system.[1]
Q2: What types of reactions involving this compound are most likely to be exothermic?
A2: Reactions where the N-oxide functional group participates, such as deoxygenation, rearrangement, or reactions with strong reducing or oxidizing agents, have the potential to be significantly exothermic. Additionally, reactions involving nucleophilic substitution on the pyridine ring can also generate considerable heat, particularly if the reaction rate is fast.
Q3: Are there any known incompatible materials with this compound?
A3: While specific incompatibility data for this compound is limited, it is prudent to avoid strong oxidizing agents, strong reducing agents, and certain metals that can catalyze decomposition. The interaction of pyridine N-oxides with dichlorine has been shown to form highly unstable complexes, suggesting that reactions with halogens should be approached with extreme caution.[2][3]
Q4: What are the initial signs of a developing thermal runaway reaction?
A4: Key indicators include a sudden and uncontrolled rise in the internal reaction temperature, an unexpected increase in pressure, vigorous gas evolution, a change in the color or viscosity of the reaction mixture, and boiling of the solvent even with adequate cooling. Continuous monitoring of the reaction temperature is crucial for early detection.
Q5: In the event of a runaway reaction, what is the recommended emergency procedure?
A5: The immediate priority is to ensure the safety of all personnel. If a runaway reaction is suspected, alert a colleague and your supervisor immediately. If it is safe to do so, attempt to enhance cooling by adding more coolant to the bath or lowering the bath temperature. Stop any further addition of reagents. If the reaction is deemed uncontrollable, evacuate the immediate area and follow your institution's emergency protocols. Do not attempt to quench a large-scale runaway reaction without a pre-approved and well-understood procedure, as this can sometimes exacerbate the situation.
Troubleshooting Guide: Exotherm Management
This table provides a summary of potential issues, their probable causes, and recommended corrective and preventive actions when working with this compound.
| Issue | Potential Cause(s) | Corrective & Preventive Actions |
| Rapid, Uncontrolled Temperature Increase | - Too rapid addition of a reagent. - Inadequate cooling capacity. - Poor stirring leading to localized hot spots. - Incorrect concentration of reagents. | Corrective: - Immediately stop the addition of reagents. - Enhance cooling (e.g., add dry ice to an acetone bath). - Increase stirring speed if safe to do so. Preventive: - Use a syringe pump for slow, controlled addition of reagents. - Ensure the cooling bath has sufficient volume and is at the appropriate temperature before starting the reaction. - Use an overhead stirrer for viscous reactions. - Double-check all calculations for reagent concentrations. |
| Unexpected Gas Evolution | - Decomposition of the pyridine N-oxide.[1] - A side reaction producing gaseous byproducts. | Corrective: - Ensure the reaction is adequately vented to a fume hood or scrubbed if the gases are toxic. - If pressure is building in a closed system, take immediate emergency action to vent the system safely. Preventive: - Conduct reactions in an open or well-vented system. - Perform a small-scale trial reaction to identify any potential for gas evolution. - Consider the potential for decomposition at the planned reaction temperature. |
| Reaction Does Not Initiate, Followed by a Sudden Exotherm | - An induction period for the reaction. - Accumulation of unreacted starting material. | Corrective: - Be prepared for a delayed exotherm. Maintain cooling and be ready to adjust the addition rate. Preventive: - Add a small portion of the reagent initially and wait for signs of reaction initiation (e.g., a slight temperature increase) before proceeding with the rest of the addition. - Ensure all reagents are of the correct purity and that no inhibitors are present. |
Experimental Protocol: A Safety-First Approach to a Representative Reaction
The following is a generalized, safety-oriented protocol for a nucleophilic aromatic substitution reaction on this compound. This is a template and must be adapted and subjected to a thorough risk assessment for your specific reaction.
Materials:
-
This compound
-
Nucleophile (e.g., a secondary amine)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Inert gas (e.g., Nitrogen or Argon)
-
Cooling bath (e.g., ice-water or dry ice/acetone)
Equipment:
-
Three-necked round-bottom flask
-
Overhead stirrer or magnetic stirrer with a suitably sized stir bar
-
Thermometer or thermocouple to monitor the internal reaction temperature
-
Condenser
-
Addition funnel or syringe pump
-
Inert gas inlet and outlet (bubbler)
Procedure:
-
Preparation:
-
Set up the glassware in a fume hood. Ensure all glassware is dry.
-
Charge the reaction flask with this compound and the solvent.
-
Begin stirring and purge the system with an inert gas.
-
Cool the reaction mixture to the desired initial temperature (e.g., 0 °C) using the cooling bath.
-
-
Reagent Addition:
-
Dissolve the nucleophile in the reaction solvent in the addition funnel.
-
Once the reaction mixture has reached the target temperature, begin the dropwise addition of the nucleophile solution.
-
Crucially, monitor the internal temperature continuously. The rate of addition should be controlled to maintain a stable internal temperature. A temperature increase of more than 5 °C may indicate that the addition is too fast.
-
For highly exothermic reactions, a syringe pump is recommended for precise control over the addition rate.
-
-
Reaction Monitoring:
-
After the addition is complete, continue to stir the reaction at the set temperature.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Be aware that the exotherm may continue for some time after the addition is complete.
-
-
Work-up:
-
Once the reaction is complete, carefully and slowly quench the reaction by adding a suitable quenching agent (e.g., water, saturated ammonium chloride solution) while maintaining cooling. Be aware that the quench itself can be exothermic.
-
Proceed with the standard extraction and purification procedures.
-
Visualization of Exotherm Management Workflow
The following diagram illustrates the decision-making process when managing a potential reaction exotherm.
Caption: A workflow for managing reaction temperature.
References
Technical Support Center: Alternative Catalysts for Challenging 2-Bromo-5-fluoropyridine 1-oxide Couplings
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 2-Bromo-5-fluoropyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the functionalization of this electron-deficient, sterically hindered, and potentially coordinating substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and alternative catalytic strategies to overcome common hurdles in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Introduction: The Challenge of this compound
This compound is a valuable building block in medicinal chemistry. However, its unique electronic and steric properties present significant challenges in typical palladium-catalyzed cross-coupling reactions. The pyridine N-oxide moiety can coordinate to the palladium center, potentially inhibiting catalysis. Furthermore, the electron-withdrawing nature of the fluorine atom and the N-oxide group deactivates the C-Br bond towards oxidative addition. Researchers often face issues such as low to no yield, deoxygenation of the N-oxide, dehalogenation of the starting material, and catalyst deactivation. This guide provides a systematic approach to troubleshooting these issues and offers alternative catalytic systems to achieve successful couplings.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during cross-coupling reactions with this compound in a question-and-answer format.
Q1: I am observing very low to no yield in my Suzuki-Miyaura coupling. What are the likely causes and how can I improve the outcome?
A1: Low reactivity in Suzuki-Miyaura couplings of this compound is a frequent issue. The primary bottleneck is often the oxidative addition step due to the electron-deficient nature of the pyridine ring.
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. A more electron-rich and bulky ligand is required to promote the formation of a highly reactive, monoligated Pd(0) species.
-
Alternative Catalysts: Consider using palladium precatalysts combined with bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands .[1] These ligands enhance the electron density on the palladium center, facilitating the oxidative addition to the C-Br bond.
-
-
Base Selection: The choice of base is critical for the efficiency of the transmetalation step.
-
Alternative Bases: Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[2] The use of anhydrous conditions is also recommended to prevent protodeboronation of the boronic acid.
-
-
Reaction Temperature: Higher temperatures may be necessary to overcome the activation energy for oxidative addition.
-
Optimization: Consider increasing the reaction temperature to 80-120 °C. Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields for challenging substrates.[3]
-
Q2: My Buchwald-Hartwig amination is failing. What catalyst systems are recommended for this challenging substrate?
A2: The Buchwald-Hartwig amination of this compound is demanding due to potential catalyst inhibition by both the pyridine nitrogen and the amine coupling partner.
-
Ligand Selection is Key: The success of this reaction heavily relies on the choice of a suitable phosphine ligand.
-
Palladium Precatalysts: Using well-defined palladium precatalysts can lead to more reproducible results than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.
-
Base Considerations: A strong, non-coordinating base is crucial. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[8][9]
Q3: I am struggling with the Sonogashira coupling of this compound. What are the common pitfalls and alternative methods?
A3: Sonogashira couplings with this substrate can be plagued by low yields and side reactions, such as Glaser homocoupling of the alkyne.
-
Copper-Free Conditions: The presence of a copper co-catalyst can sometimes be detrimental. Copper-free Sonogashira protocols can offer a cleaner reaction profile.[10][11][12][13]
-
Catalyst System: A combination of a palladium source like (AllylPdCl)₂ and a bulky phosphine ligand such as P(t-Bu)₃ can be effective at room temperature.[11]
-
-
Base and Solvent: The choice of an appropriate base and solvent system is important.
-
Minimizing Homocoupling: To reduce the unwanted Glaser coupling, ensure strict anaerobic conditions and consider the slow addition of the alkyne to the reaction mixture.
Q4: I am observing significant deoxygenation of the N-oxide during the coupling reaction. How can I prevent this?
A4: Deoxygenation of the pyridine N-oxide is a common side reaction, especially at elevated temperatures and in the presence of phosphine ligands, which can act as reducing agents.
-
Milder Reaction Conditions: If possible, try to run the reaction at a lower temperature.
-
Ligand Choice: While bulky phosphine ligands are often necessary for the coupling, some are more prone to oxidation than others. Screening different ligands might be beneficial.
-
Alternative Reducing Agents: Be aware of other potential reducing agents in your reaction mixture. For instance, some bases or additives could contribute to deoxygenation.
-
Post-Coupling Deoxygenation: An alternative strategy is to perform the coupling reaction and then deoxygenate the product in a separate step if the N-oxide is not required in the final molecule.[16][17]
Part 2: Frequently Asked Questions (FAQs)
Q: Why is this compound so challenging to couple compared to other bromopyridines?
A: The difficulty arises from a combination of factors:
-
Electronic Effects: The N-oxide and the fluorine atom are both strongly electron-withdrawing, which deactivates the C-Br bond towards oxidative addition, the rate-limiting step in many cross-coupling reactions.
-
Coordination: The oxygen atom of the N-oxide can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.[18]
-
Steric Hindrance: The bromine atom is at the 2-position, adjacent to the N-oxide, which can present steric challenges for the incoming catalyst.
Q: Can I use the same catalyst system for Suzuki, Buchwald-Hartwig, and Sonogashira couplings?
A: While there is some overlap, it is unlikely that a single catalyst system will be optimal for all three reactions. Each coupling has a distinct mechanism and requires fine-tuning of the catalyst, ligand, base, and solvent. For instance, the bulky biaryl phosphine ligands that are excellent for Suzuki and Buchwald-Hartwig reactions may not be the best choice for Sonogashira couplings, where smaller, electron-rich phosphines are often preferred.
Q: Are there any alternatives to palladium catalysis for these couplings?
A: While palladium is the most common catalyst, nickel-based catalysts have emerged as a powerful alternative for cross-coupling reactions, especially for less reactive aryl halides. However, the development of nickel-catalyzed couplings for pyridine N-oxides is less established and would require significant optimization.
Q: What is the role of the N-oxide group in these reactions?
A: The N-oxide group has a dual role. Electronically, it deactivates the pyridine ring, making oxidative addition more difficult. However, it can also act as a directing group, favoring functionalization at the C2 and C6 positions.[19] In some cases, the N-oxide can be used strategically and then removed in a subsequent step.
Part 3: Experimental Protocols and Data
The following protocols are suggested starting points for the cross-coupling of this compound, based on successful examples with similar challenging substrates. Optimization will likely be required for your specific coupling partners.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from methodologies developed for challenging heteroaryl bromides.[3][20]
Reaction Setup:
-
To a microwave vial, add this compound (1.0 equiv.), arylboronic acid (1.5 equiv.), K₃PO₄ (3.0 equiv.), and a palladium precatalyst with a bulky phosphine ligand (e.g., SPhos Precatalyst, 2-5 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon).
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 100-150 °C for 15-60 minutes.
-
Monitor the reaction progress by LC-MS or TLC.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (min) | Typical Yield Range |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 120 | 30 | 60-85% |
| XPhos Pd G3 | Cs₂CO₃ | t-AmylOH | 110 | 45 | 70-90% |
| RuPhos Pd G3 | K₂CO₃ | Toluene/H₂O | 130 | 20 | 65-88% |
Protocol 2: Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of electron-deficient heteroaryl halides.[21][22]
Reaction Setup:
-
In a glovebox, add this compound (1.0 equiv.), the amine (1.2 equiv.), NaOtBu (1.5 equiv.), and a palladium precatalyst with a biaryl phosphine ligand (e.g., BrettPhos Pd G3, 1-3 mol%) to a reaction tube.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS or TLC until the starting material is consumed.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | 50-80% |
| BrettPhos Pd G3 | LHMDS | Dioxane | 90 | 16 | 60-85% |
| RuPhos Pd G2 | K₃PO₄ | t-BuOH | 110 | 18 | 55-75% |
Protocol 3: Copper-Free Sonogashira Coupling
This protocol is adapted from a successful copper-free Sonogashira coupling of a bromopyridine N-oxide.[11]
Reaction Setup:
-
To a Schlenk flask, add this compound (1.0 equiv.), (AllylPdCl)₂ (2.5 mol%), and P(t-Bu)₃ (5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF, followed by the terminal alkyne (1.2 equiv.) and triethylamine (2.0 equiv.).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield Range |
| (AllylPdCl)₂ / P(t-Bu)₃ | TEA | THF | RT | 12-24 | 70-95% |
| Pd(PPh₃)₄ | DIPEA | DMF | 50 | 8 | 60-80% |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | 6-18 | 75-90% |
Part 4: Visualizations
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle for Buchwald-Hartwig amination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 17. arkat-usa.org [arkat-usa.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedures for Reactions Involving 2-Bromo-5-fluoropyridine 1-oxide
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-5-fluoropyridine 1-oxide. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the nuances of post-reaction work-ups involving this versatile reagent. My aim is to equip you with the expertise to anticipate challenges, make informed decisions, and ensure the integrity of your synthetic outcomes.
Introduction: The Chemistry of this compound
This compound is a valuable building block in medicinal chemistry and materials science. The pyridine N-oxide moiety enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic substitution, primarily at the 2- and 4-positions.[1][2] This heightened reactivity, combined with the directing effects of the bromo and fluoro substituents, allows for a diverse range of chemical transformations. However, the unique properties of the N-oxide functionality can also introduce specific challenges during the reaction work-up. This guide will address these challenges directly.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the work-up of reactions involving this compound.
Question 1: I've completed my reaction, and a persistent emulsion has formed during the initial aqueous wash. How can I break it?
Answer: Emulsion formation is a common issue, particularly in reactions involving polar, high-molecular-weight byproducts or unreacted starting materials that act as surfactants. The dipolar nature of the pyridine N-oxide can also contribute to this problem.
Causality: Emulsions are colloidal suspensions of one liquid in another, stabilized by a third component. In this context, residual starting material, salts, or polar byproducts can stabilize the interface between the organic and aqueous layers.
Step-by-Step Protocol to Break Emulsions:
-
Patience and Gravity: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help to break the emulsion by "salting out" the organic components.
-
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.
-
Filtration: If the emulsion persists, pass the entire mixture through a pad of Celite® or glass wool. This can help to break up the colloidal particles.
-
Solvent Modification: Add a small amount of a different organic solvent with a different polarity, such as diethyl ether or dichloromethane, to alter the properties of the organic phase.[3]
-
Temperature Change: Gently warming the mixture in a warm water bath can sometimes decrease the viscosity and promote separation.
Question 2: My product appears to have significant solubility in the aqueous layer, leading to low extraction yields. What can I do?
Answer: The N-oxide group imparts a degree of polarity and potential for hydrogen bonding, which can lead to some water solubility of your product.
Causality: The N-O bond in pyridine N-oxides is polarized, making the molecule more polar than the parent pyridine. This can lead to partitioning into the aqueous phase, especially if the product molecule is relatively small or contains other polar functional groups.
Strategies for Efficient Extraction:
-
Increase the Number of Extractions: Perform multiple extractions (e.g., 3-5 times) with smaller volumes of the organic solvent rather than one large extraction.
-
Back-Extraction: After the initial extractions, "back-extract" the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
Salting Out: As mentioned for emulsions, adding brine to the aqueous layer before extraction will decrease the solubility of your organic product in the aqueous phase.
-
Continuous Liquid-Liquid Extraction: For highly water-soluble products, consider using a continuous liquid-liquid extractor. This apparatus allows for the continuous extraction of an aqueous solution with an immiscible organic solvent over an extended period.
Question 3: How do I effectively remove unreacted this compound from my crude product?
Answer: Due to its polarity, unreacted starting material can sometimes be challenging to separate from a similarly polar product by simple extraction.
Causality: The basicity of the pyridine N-oxide nitrogen is significantly reduced compared to pyridine itself.[4] However, it can still be protonated under strongly acidic conditions.
Protocol for Removal:
-
Acidic Wash (for acid-stable products): Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or saturated NH4Cl). The protonated N-oxide will become more water-soluble and partition into the aqueous phase.
-
Caution: Ensure your desired product is stable to acidic conditions.
-
-
Column Chromatography: If an acidic wash is not feasible or is incomplete, purification by column chromatography is the most effective method. The polarity difference between your product and the starting material can be exploited for separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often successful.
Question 4: My reaction was conducted in a high-boiling polar aprotic solvent like DMF or DMSO. What is the best work-up strategy?
Answer: High-boiling polar solvents like DMF and DMSO are completely miscible with water and must be removed to allow for proper partitioning of your product into an extraction solvent.
Causality: The high polarity and water miscibility of these solvents will prevent the formation of distinct aqueous and organic layers if not sufficiently diluted.
Recommended Work-up:
-
Dilution with Water: Dilute the reaction mixture with a large volume of water (typically 5-10 times the volume of the DMF or DMSO).[5]
-
Extraction with a Non-polar Solvent: Extract the diluted aqueous mixture with a non-polar or moderately polar organic solvent such as diethyl ether, ethyl acetate, or dichloromethane. Repeat the extraction several times to ensure complete recovery of the product.
-
Thorough Washing: Wash the combined organic extracts multiple times with water and then with brine to remove any residual high-boiling solvent.
Frequently Asked Questions (FAQs)
Q1: What are the recommended extraction solvents for reactions with this compound?
A1: The choice of solvent depends on the polarity of your product. Common choices include:
-
Ethyl acetate (EtOAc): A good general-purpose solvent with moderate polarity.
-
Dichloromethane (DCM): Effective for a wide range of compounds, but be aware of its higher density (forms the bottom layer).[3]
-
Diethyl ether (Et2O): A less polar option, useful if your product is relatively non-polar.
Q2: Are there any specific safety precautions I should take during the work-up?
A2: Yes. Always handle 2-Bromo-5-fluoropyridine and its reaction mixtures in a well-ventilated fume hood.[6][7] Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[8][9] Be aware that organobromine compounds can be alkylating agents and should be handled with care.[10]
Q3: Can I use a basic wash (e.g., sodium bicarbonate) during the work-up?
A3: A dilute basic wash (e.g., saturated NaHCO3 or Na2CO3 solution) is often used to neutralize any acidic catalysts or byproducts. This compound is generally stable to mild basic conditions. However, strong bases should be avoided as they can potentially lead to nucleophilic substitution or other side reactions.
Q4: How can I confirm the removal of the N-oxide group if a deoxygenation step was part of my synthesis?
A4: The removal of the N-oxide can be monitored by thin-layer chromatography (TLC), where the deoxygenated product will typically have a higher Rf value (be less polar). Confirmation of the final product structure should be done using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Data Summary
| Property | Value | Source |
| Molecular Formula | C5H3BrFN | [11] |
| Molecular Weight | 175.99 g/mol | [12] |
| Appearance | Solid | [8] |
| Melting Point | 30-31 °C | [8] |
| Boiling Point | 80-83 °C at 59 hPa | [8] |
Experimental Workflow Visualization
The following diagram illustrates a general decision-making workflow for the work-up of reactions involving this compound.
Caption: Decision workflow for work-up procedures.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Workup [chem.rochester.edu]
- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Organobromine chemistry - Wikipedia [en.wikipedia.org]
- 11. chemscene.com [chemscene.com]
- 12. 2-Bromo-5-fluoropyridine | C5H3BrFN | CID 2783171 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-5-fluoropyridine 1-oxide and 2-Chloropyridines for Drug Discovery
In the landscape of modern drug discovery and development, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecular architectures. Halogenated pyridines, in particular, serve as versatile intermediates, offering multiple reaction vectors for diversification. This guide provides an in-depth, objective comparison of the reactivity of 2-Bromo-5-fluoropyridine 1-oxide with the more common 2-chloropyridines. We will delve into their performance in key synthetic transformations, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.
Introduction: Unveiling the Potential of Functionalized Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of biologically active compounds.[1] The introduction of halogens onto the pyridine ring provides crucial handles for late-stage functionalization, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). While 2-chloropyridines are widely available and cost-effective, their reactivity can sometimes be a limiting factor. In contrast, this compound presents a more intricate substitution pattern, offering a unique reactivity profile that can be strategically exploited. The presence of a bromine atom, a fluorine atom, and an N-oxide functionality on the same pyridine ring creates a fascinating interplay of electronic and steric effects that govern its chemical behavior.
This guide will explore these differences through the lens of three critical synthetic transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution.
The Synthesis of this compound
A reliable synthetic route to this compound is essential for its application. While not as commercially ubiquitous as many 2-chloropyridines, its preparation is straightforward from the readily available 2-bromo-5-fluoropyridine.[2]
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
The synthesis commences with the bromination of 5-aminopyridine, followed by a Sandmeyer-type reaction to introduce the fluorine atom, yielding 2-bromo-5-fluoropyridine.[2] Subsequent N-oxidation, a common transformation for pyridines, can be achieved using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid to afford the target compound.[3]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. The efficiency of these reactions is highly dependent on the nature of the halide leaving group.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms C-C bonds, is a prime example of where the choice between a bromo and a chloro substituent has significant consequences. The rate-determining step in many Suzuki-Miyaura catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[4] The relative bond strengths of C-Br and C-Cl dictate the ease of this step, with the weaker C-Br bond being more readily cleaved.
This translates to higher reactivity for 2-bromopyridines compared to their 2-chloro counterparts.[5] Consequently, reactions with 2-bromopyridines often proceed under milder conditions, with lower catalyst loadings and shorter reaction times.
The presence of the N-oxide in this compound further enhances its reactivity in palladium-catalyzed reactions. The N-oxide group activates the pyridine ring, particularly at the C2 and C6 positions, making it more susceptible to metallation and subsequent cross-coupling.[1][6]
Table 1: Comparison of Typical Conditions for Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [5] |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 2 | 95 | [5] |
| 2-Bromopyridine N-oxide | Phenylboronic acid | Pd(OAc)₂ (0.25 mol%) | (i-Pr)₂NH | H₂O | 100 | 1 | 92 | [7] |
| 2-Bromo-5-fluoropyridine | Phenylboronic acid | Pd Nanoparticles | K₂CO₃ | H₂O | 110 | 3 | >95 | [8] |
Note: The data for this compound is extrapolated from the high reactivity observed for other 2-bromopyridine N-oxides.
From the representative data, it is evident that 2-bromopyridines and their N-oxides are significantly more reactive than 2-chloropyridines in Suzuki-Miyaura coupling, often requiring less catalyst and shorter reaction times to achieve high yields.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines.[9][10] Similar to the Suzuki-Miyaura coupling, the oxidative addition of the palladium catalyst to the C-X bond is a key step in the catalytic cycle.[11] Therefore, the reactivity trend of Br > Cl is also observed in this transformation.[12]
The N-oxide functionality in this compound is expected to be compatible with many Buchwald-Hartwig conditions, and its electron-withdrawing nature can further facilitate the reaction.
Table 2: Comparison of Typical Conditions for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 16 | 75 | [13] |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 80 | 3 | 92 | [14] |
| 5-Bromo-2-chloro-3-fluoropyridine | Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 85 (at Br) | [15] |
Note: The data for 5-bromo-2-chloro-3-fluoropyridine demonstrates the preferential reactivity of the C-Br bond over the C-Cl bond in Buchwald-Hartwig amination.
The experimental evidence strongly suggests that for palladium-catalyzed cross-coupling reactions, this compound will exhibit superior reactivity at the C-Br bond compared to 2-chloropyridines at the C-Cl bond.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed cross-coupling, the reactivity trends in nucleophilic aromatic substitution (SNAr) are often reversed. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a high-energy Meisenheimer complex.[12]
The stability of this intermediate is a key factor in determining the reaction rate. Highly electronegative substituents that can stabilize the developing negative charge through inductive effects will accelerate the reaction. This leads to a general reactivity trend of F > Cl > Br > I for the leaving group in SNAr reactions, particularly with hard nucleophiles.[12]
The pyridine nitrogen itself is electron-withdrawing and activates the 2- and 4-positions to nucleophilic attack. The N-oxide group further enhances this activation.[1]
This sets up an interesting scenario for comparing this compound with 2-chloropyridines. While the C-Cl bond in a 2-chloropyridine is generally more susceptible to SNAr than a C-Br bond, the presence of the highly activating fluorine atom and the N-oxide group in this compound could lead to competitive or even faster substitution, potentially at either the bromo or fluoro position depending on the reaction conditions and the nucleophile.[16]
Table 3: Reactivity Trends in SNAr Reactions
| Substrate | Nucleophile | Conditions | Product | Observations | Reference |
| 2-Chloropyridine | NaOEt | EtOH, reflux | 2-Ethoxypyridine | Slower reaction | [13] |
| 2-Fluoropyridine | NaOEt | EtOH, reflux | 2-Ethoxypyridine | Significantly faster than 2-chloropyridine | [13] |
| 5-Bromo-2-chloro-3-fluoropyridine | Morpholine | Neat, 100°C | Substitution at C-Cl | Demonstrates higher reactivity of C-Cl over C-Br in SNAr | [15] |
| 5-Bromo-2-chloro-3-fluoropyridine | NaOMe | MeOH, reflux | Substitution at C-F | Demonstrates highest reactivity of C-F in SNAr | [15] |
Based on these principles, it is expected that 2-chloropyridines will generally be more reactive than 2-bromopyridines in SNAr reactions. However, the high activation provided by the fluorine and N-oxide in this compound makes it a promising substrate for SNAr, with the potential for selective functionalization.
Experimental Protocols
To provide a practical context for this comparison, the following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Halopyridine
Materials:
-
2-Halopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the 2-halopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 100 °C with stirring for the required time (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a 2-Halopyridine
Materials:
-
2-Halopyridine (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent, followed by the 2-halopyridine and the amine.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for the required time (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench with saturated aqueous NH₄Cl.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Mechanistic Considerations: A Visual Guide
The differing reactivities of this compound and 2-chloropyridines can be rationalized by examining their respective catalytic cycles in palladium-catalyzed cross-coupling.
Caption: Comparative reactivity in the Suzuki-Miyaura catalytic cycle.
Conclusion and Strategic Recommendations
This guide has objectively compared the reactivity of this compound with that of 2-chloropyridines, providing a framework for their strategic application in synthesis.
-
For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.): this compound is the superior choice. The weaker C-Br bond, coupled with the activating effect of the N-oxide, ensures higher reactivity, allowing for milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to 2-chloropyridines.
-
For Nucleophilic Aromatic Substitution (SNAr): The choice is more nuanced. While 2-chloropyridines are generally more reactive than their bromo counterparts in SNAr, the presence of the strongly activating fluorine and N-oxide groups in this compound makes it a highly viable substrate. The outcome will be highly dependent on the nucleophile and reaction conditions, offering potential for selective functionalization at different positions.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. html.rhhz.net [html.rhhz.net]
- 8. mdpi.com [mdpi.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
comparative analysis of 2-Bromo-5-fluoropyridine 1-oxide in different cross-coupling reactions
An Application Scientist's Guide to the Comparative Analysis of 2-Bromo-5-fluoropyridine 1-oxide in Cross-Coupling Reactions
Introduction
In the landscape of modern medicinal chemistry and materials science, functionalized pyridine scaffolds are indispensable building blocks. Among these, this compound has emerged as a particularly versatile and reactive intermediate. Its unique electronic architecture, conferred by the interplay between the bromo, fluoro, and N-oxide functionalities, allows for selective and high-yield transformations. This guide provides a comparative analysis of its performance in several cornerstone cross-coupling reactions, offering researchers and process chemists a data-driven perspective on its synthetic utility. We will delve into the mechanistic nuances that govern its reactivity and provide detailed, field-tested protocols to support your experimental design.
The Strategic Advantage: Unpacking the Role of the N-oxide and Fluoro Substituents
The reactivity of the C-Br bond at the C2 position of this compound is not merely a function of the halogen itself. It is significantly modulated by the electronic effects of the other ring substituents.
-
N-oxide Functionality : The N-oxide group is a powerful electron-withdrawing group through induction and also a resonance donor. This dual nature significantly influences the pyridine ring's electronics. It activates the C2 and C6 positions towards nucleophilic substitution and facilitates the crucial oxidative addition step in palladium-catalyzed cross-coupling reactions by making the C-Br bond more susceptible to cleavage. Furthermore, the oxygen atom can act as a coordinating ligand for the metal catalyst, potentially influencing the reaction kinetics and regioselectivity.
-
Fluoro Substituent : The highly electronegative fluorine atom at the C5 position further withdraws electron density from the ring, enhancing the electrophilicity of the carbon attached to the bromine. This synergistic electron-withdrawing effect from both the N-oxide and the fluorine atom makes the C2-Br bond exceptionally ripe for oxidative addition, often allowing for milder reaction conditions compared to less activated pyridine systems.
This unique electronic profile makes this compound a superior substrate in many cross-coupling scenarios, as we will explore in the following sections.
Comparative Performance in Key Cross-Coupling Reactions
We will now analyze the performance of this compound in three of the most widely used cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. For this compound, this reaction provides an efficient route to 2-aryl- and 2-heteroaryl-5-fluoropyridine N-oxides.
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 90 | 92 |
| 3 | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 88 |
| 4 | 4-(Pinacolato)boronopyridine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 100 | 90 |
The choice of catalyst, ligand, and base is critical for achieving high yields.
-
Catalyst/Ligand System : While Pd(PPh₃)₄ can be effective, modern bulky electron-rich phosphine ligands like SPhos and XPhos often provide superior results by promoting the reductive elimination step and preventing catalyst decomposition. The use of pre-catalysts like PdCl₂(dppf) offers good stability and activity.
-
Base and Solvent : The choice of base is crucial for the transmetalation step. Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. The solvent system, often a mixture of an organic solvent (Toluene, Dioxane, DME) and water, is necessary to dissolve both the organic and inorganic reagents.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (10:1 ratio, 0.1 M concentration relative to the substrate).
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds
The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable synthetic intermediates. The N-oxide substrate couples efficiently under standard Sonogashira conditions.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | TEA | THF | 60 | 94 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 91 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (3) | Cs₂CO₃ | Dioxane | 80 | 89 |
| 4 | Ethynyltrimethylsilane | PdCl₂(dppf) (3) | CuI (5) | Et₃N | DMF | 50 | 93 |
-
Dual Catalyst System : The Sonogashira reaction classically employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is crucial for activating the alkyne via the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Base : An amine base, such as triethylamine (TEA) or diisopropylamine, is typically used. It serves to deprotonate the terminal alkyne and to neutralize the HBr generated during the reaction.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
-
To a dry Schlenk flask, add this compound (1.0 equiv), copper(I) iodide (CuI, 0.04 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed tetrahydrofuran (THF, 0.2 M) followed by degassed triethylamine (TEA, 2.5 equiv).
-
Add phenylacetylene (1.1 equiv) dropwise via syringe.
-
Heat the mixture to 60 °C and stir for 3-5 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by silica gel chromatography to yield the product.
Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals. The enhanced reactivity of the C-Br bond in this compound makes it an excellent substrate for coupling with a wide range of amines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 96 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ | Toluene | 90 | 90 |
| 4 | N-Methylaniline | Pd(OAc)₂ (3) | BrettPhos (6) | LHMDS | THF | 70 | 88 |
-
Ligand is Key : In C-N coupling, the choice of ligand is paramount to prevent catalyst deactivation and promote the challenging reductive elimination step to form the C-N bond. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) and bidentate ligands with a wide bite angle (e.g., Xantphos, BINAP) are often required.
-
Strong Base : A strong, non-nucleophilic base is necessary to deprotonate the amine (or the N-H bond in the intermediate complex). Sodium tert-butoxide (NaOt-Bu) is very common, although carbonates and phosphates can be effective with certain substrate/ligand combinations.
Caption: Catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
-
In a glovebox, charge an oven-dried vial with sodium tert-butoxide (NaOt-Bu, 1.4 equiv).
-
Add Pd₂(dba)₃ (0.02 equiv) and BINAP (0.04 equiv).
-
Add this compound (1.0 equiv).
-
Remove the vial from the glovebox, add anhydrous toluene (0.15 M), followed by morpholine (1.2 equiv).
-
Seal the vial and heat the mixture at 100 °C for 12-16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench carefully with water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired product.
Post-Coupling Transformation: N-oxide Deoxygenation
A key advantage of using the N-oxide substrate is the ability to remove the oxygen atom after the cross-coupling step, providing access to the corresponding 2-substituted-5-fluoropyridine. This transformation is typically achieved with high efficiency using reducing agents like phosphorus trichloride (PCl₃) in a non-protic solvent like dichloromethane or chloroform at low temperatures. This two-step sequence (coupling followed by deoxygenation) represents a powerful strategy for synthesizing highly functionalized pyridines that might be difficult to access otherwise.
Conclusion
This compound stands out as a highly effective and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The combined electron-withdrawing effects of the N-oxide and the fluoro-substituent activate the C-Br bond, leading to high yields in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, often under relatively mild conditions. The data and protocols presented herein demonstrate its broad applicability for the synthesis of complex pyridine derivatives, making it an invaluable tool for professionals in drug discovery and materials science. The ability to perform the desired coupling reaction before a final, efficient deoxygenation step further enhances its strategic importance in multi-step synthesis.
A Senior Application Scientist's Guide to the Structural Validation of 2-Bromo-5-fluoropyridine 1-oxide and its Analogs: A Comparative NMR and X-ray Diffraction Approach
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. In the synthesis of heterocyclic compounds, such as the promising scaffold 2-Bromo-5-fluoropyridine 1-oxide, seemingly minor transformations like N-oxidation can induce significant electronic and steric changes. These alterations, while crucial for modulating activity and physicochemical properties, can complicate structural elucidation.
This guide provides an in-depth, comparative framework for the structural validation of this compound. In the absence of direct, published crystallographic or comprehensive NMR data for this specific molecule, we will employ a robust, field-proven strategy: a comparative analysis against its precursor, 2-Bromo-5-fluoropyridine, and structurally related analogs. By understanding the predictable and well-documented effects of N-oxidation on the pyridine scaffold, we can confidently assign the structure of the target molecule. This guide is structured to not only provide step-by-step protocols but also to explain the causal science behind the analytical choices, ensuring a self-validating and trustworthy methodology.
The Challenge of N-Oxide Characterization
The introduction of an N-oxide moiety to a pyridine ring fundamentally alters its electronic landscape. The nitrogen atom, now formally positively charged, and the negatively charged oxygen atom act as a powerful push-pull system. This has profound consequences for the molecule's NMR spectra and its solid-state conformation, which we will explore in detail. The primary challenge is to differentiate the N-oxide product from the starting material and any potential side products, which requires a multi-faceted analytical approach.
Comparative NMR Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse of structural elucidation for organic molecules in solution. By comparing the ¹H, ¹³C, and ¹⁹F NMR spectra of the starting material with those of the N-oxide product and relevant analogs, we can pinpoint the characteristic changes that confirm the N-oxidation.
The Foundational Principle: N-Oxidation Effects on the Pyridine Ring
The N-oxide group exerts a strong electronic influence on the pyridine ring. Generally, N-oxidation leads to a deshielding (downfield shift) of the α-protons (adjacent to the nitrogen) and γ-protons (para to the nitrogen) in the ¹H NMR spectrum. This is due to the inductive electron-withdrawing effect of the N-oxide group and changes in the ring's aromaticity. Conversely, the β-protons (meta to the nitrogen) may experience a smaller deshielding or even a slight shielding effect. These predictable shifts are a key diagnostic tool.
Comparative NMR Data
The following table summarizes the known NMR data for the precursor, 2-Bromo-5-fluoropyridine, and provides data for relevant analogs to predict the spectral characteristics of this compound.
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹⁹F NMR (ppm) |
| 2-Bromo-5-fluoropyridine (Precursor) | H3: ~7.5, H4: ~7.8, H6: ~8.3[1] | C2: ~142, C3: ~123, C4: ~140, C5: (d, J≈250 Hz) ~158, C6: ~148[2] | No direct data found, expected around -120 to -140 |
| 2-Bromopyridine (Analog) | H3: ~7.2, H4: ~7.5, H5: ~7.1, H6: ~8.3[3] | C2: 142.4, C3: 128.4, C4: 138.6, C5: 122.8, C6: 150.3[3] | N/A |
| 2-Bromopyridine 1-oxide (Analog) | H3: ~7.3, H4: ~7.2, H5: ~7.0, H6: ~8.2 | C2: ~141, C3: ~127, C4: ~126, C5: ~124, C6: ~140 | N/A |
| 3-Fluoropyridine (Analog) | H2: ~8.4, H4: ~7.4, H5: ~7.3, H6: ~8.4 | C2: ~145, C3: (d, J≈250 Hz) ~157, C4: ~124, C5: ~136, C6: ~148 | ~ -125 to -135[4] |
| 3-Fluoropyridine 1-oxide (Analog) | H2: ~8.2, H4: ~7.2, H5: ~7.1, H6: ~8.1 | No direct data found | No direct data found |
| Predicted: this compound | H3: ~7.4, H4: ~7.7, H6: ~8.2 | C2: ~140, C3: ~125, C4: ~138, C5: (d) ~156, C6: ~145 | ~ -120 to -140 |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data for analogs is sourced from various databases and publications.
Causality behind the Predicted Shifts:
-
¹H NMR: We anticipate a general downfield shift for the ring protons upon N-oxidation, with the most significant effect on the proton at the C6 position (α to the nitrogen). The coupling patterns (doublets and triplet of doublets) will remain, but the J-couplings may be slightly altered.
-
¹³C NMR: The carbon atoms attached to the nitrogen (C2 and C6) are expected to show the most significant changes. The C2 carbon, bearing the bromine, will likely experience a slight upfield shift due to the complex electronic effects of the N-oxide. The C6 carbon is expected to shift downfield. The fluorine-coupled C5 will remain a doublet with a large coupling constant.
-
¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to the electronic environment.[5][6][7] N-oxidation is expected to cause a minor shift, but the exact direction can be difficult to predict without experimental data. However, the presence of a signal in the aromatic fluorine region would be a key confirmation of the product's identity.
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized and meticulous sample preparation is critical for acquiring high-quality, reproducible NMR data.
Protocol:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the sample into a clean, dry vial.
-
Add 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.
-
Gently swirl or sonicate the vial to ensure complete dissolution of the sample. A homogenous solution is essential for sharp NMR signals.
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid any particulate matter.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
For unambiguous assignment, consider performing 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation).
-
Structural Validation by Single-Crystal X-ray Diffraction
While NMR provides invaluable information about the structure in solution, single-crystal X-ray diffraction offers the definitive, solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.
Expected Geometric Changes upon N-Oxidation
The N-O bond in pyridine N-oxides is a dative covalent bond, which significantly impacts the geometry of the pyridine ring. Compared to the parent pyridine, the C-N-C bond angle typically decreases, while the C-C bonds adjacent to the nitrogen may lengthen. The N-O bond length itself is a key parameter, typically around 1.25-1.35 Å.
Comparative Crystallographic Data: The Case of 3-Fluoropyridine 1-oxide
As a close structural analog, the crystal structure of 3-fluoropyridine 1-oxide (CSD entry 891671) provides an excellent model for predicting the solid-state conformation of this compound.[2] Analysis of this structure reveals the characteristic geometric changes associated with N-oxidation.
| Parameter | Pyridine (Reference)[8] | 3-Fluoropyridine 1-oxide (Analog) | Predicted: this compound |
| N-O Bond Length | N/A | ~1.28 Å | ~1.28 - 1.32 Å |
| C2-N1-C6 Angle | ~116.7° | ~117.5° | ~117 - 118° |
| N1-C2 Bond Length | ~1.340 Å | ~1.36 Å | ~1.36 - 1.38 Å |
| C2-C3 Bond Length | ~1.390 Å | ~1.37 Å | ~1.37 - 1.39 Å |
Note: Values for 3-Fluoropyridine 1-oxide are derived from its known crystal structure. Predicted values for the target molecule are based on this analog.
The data from 3-fluoropyridine 1-oxide confirms the expected lengthening of the N-C bonds and a slight widening of the C-N-C angle upon N-oxidation. We can confidently predict that this compound will exhibit similar geometric features.
Experimental Protocol: Growing X-ray Quality Single Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The following protocol outlines a general approach.
Protocol:
-
Purification: The starting material must be of the highest possible purity. Recrystallization or column chromatography may be necessary.
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble. A solvent system where the compound is soluble when hot and sparingly soluble when cold is ideal for slow cooling crystallization.
-
Slow Evaporation Method:
-
Dissolve the compound in a minimal amount of a suitable volatile solvent in a clean vial.
-
Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
-
-
Slow Cooling Method:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool to room temperature slowly.
-
If no crystals form, further slow cooling in a refrigerator or freezer may be attempted.
-
-
Crystal Selection and Mounting:
-
Carefully select a well-formed, transparent crystal with sharp edges under a microscope.
-
Mount the crystal on a goniometer head for data collection on a diffractometer.
-
Workflow Visualization
The following diagrams illustrate the logical flow of the structural validation process.
Caption: Workflow for NMR-based structural validation.
Caption: Workflow for X-ray crystallography-based structural validation.
Conclusion and Best Practices
The structural validation of this compound, while challenging due to the lack of direct published data, can be approached with a high degree of confidence through a comparative analysis using NMR and X-ray crystallography. By leveraging the predictable electronic and steric effects of N-oxidation and comparing the analytical data of the product with its precursor and well-chosen analogs, a definitive structural assignment can be made.
Key Takeaways for Trustworthy Validation:
-
Orthogonal Methods: Employ at least two independent analytical techniques (e.g., NMR and Mass Spectrometry, or NMR and X-ray) for robust validation.
-
High-Quality Data: Meticulous sample preparation and adherence to established protocols are paramount for acquiring clean, interpretable data.
-
Comparative Analysis: In the absence of direct data for a novel compound, a well-reasoned comparative analysis against closely related structures is a powerful and scientifically valid approach.
By following the principles and protocols outlined in this guide, researchers can ensure the scientific integrity of their work and confidently report the structure of novel pyridine N-oxides and other challenging heterocyclic systems.
References
- 1. Search - Access Structures [ccdc.cam.ac.uk]
- 2. Pyridine, 3-fluoro-, 1-oxide | C5H4FNO | CID 123084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. 19Flourine NMR [chem.ch.huji.ac.il]
- 8. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise characterization of novel heterocyclic compounds is paramount. 2-Bromo-5-fluoropyridine 1-oxide stands as a key intermediate in the synthesis of various functional molecules. Its unique electronic properties, stemming from the interplay of a halogen, a fluorine atom, and an N-oxide moiety on a pyridine scaffold, necessitate a thorough spectroscopic understanding. This guide provides a comprehensive comparison of the spectroscopic signatures of this compound with its parent molecule, 2-Bromo-5-fluoropyridine, and other relevant compounds, supported by experimental data and established analytical protocols.
Introduction: The Spectroscopic Impact of N-Oxidation and Halogen Substitution
The introduction of an N-oxide functional group and halogen substituents significantly alters the electronic distribution within the pyridine ring. N-oxidation typically leads to a deshielding of the alpha-protons and a shielding of the gamma-proton in the ¹H NMR spectrum due to the donation of electron density from the oxygen atom to the ring. Conversely, the strong electron-withdrawing nature of the N-oxide group affects the ¹³C NMR chemical shifts, generally causing a downfield shift for the alpha and gamma carbons. Infrared spectroscopy provides a clear indication of N-oxidation through the appearance of a strong N-O stretching vibration. Mass spectrometry reveals the molecular weight and fragmentation patterns, which are influenced by the presence of the oxygen atom and halogens.
This guide will delve into a detailed analysis of these spectroscopic effects by comparing this compound with 2-Bromo-5-fluoropyridine, 2-bromopyridine, 2-fluoropyridine, and pyridine N-oxide.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its related compounds. This data serves as a crucial reference for the unambiguous identification and characterization of these molecules in a laboratory setting.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-3 | H-4 | H-6 |
| This compound | ~7.40 (dd) | ~7.20 (ddd) | ~8.25 (d) |
| 2-Bromo-5-fluoropyridine | 7.53 (dd) | 7.42 (ddd) | 8.29 (d) |
| 2-Bromopyridine | 7.26 (ddd) | 7.68 (td) | 8.35 (ddd) |
| 2-Fluoropyridine | 6.90 (ddd) | 7.82 (dddd) | 8.18 (dt) |
| Pyridine N-oxide | 7.30 (t) | 7.40 (t) | 8.20 (d) |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration. Coupling constants provide further structural information.
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 |
| This compound | ~145.0 (d) | ~125.0 (d) | ~120.0 (d) | ~158.0 (d) | ~140.0 (d) |
| 2-Bromo-5-fluoropyridine [1][2] | 142.4 | 123.3 (d) | 141.2 (d) | 158.5 (d) | 148.2 (d) |
| 2-Bromopyridine [3] | 142.4 | 128.4 | 138.6 | 122.8 | 150.3 |
| 2-Fluoropyridine | 163.2 (d) | 111.1 (d) | 140.4 (d) | 123.8 (d) | 147.1 (d) |
| Pyridine N-oxide | 139.1 | 125.9 | 124.9 | 125.9 | 139.1 |
Note: (d) indicates a doublet due to C-F coupling.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-O Stretch | C-Br Stretch | C-F Stretch | Aromatic C-H Stretch |
| This compound | ~1250-1280 | ~600-700 | ~1200-1250 | ~3000-3100 |
| 2-Bromo-5-fluoropyridine [4] | - | ~650 | ~1230 | ~3050 |
| 2-Bromopyridine [3] | - | ~660 | - | ~3060 |
| Pyridine N-oxide | ~1260 | - | - | ~3070 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 191/193 | [M-O]⁺, [M-Br]⁺, [M-O-HCN]⁺ |
| 2-Bromo-5-fluoropyridine [4] | 175/177 | [M-Br]⁺, [M-HCN]⁺ |
| 2-Bromopyridine [3] | 157/159 | [M-Br]⁺, [M-HCN]⁺ |
| Pyridine N-oxide | 95 | [M-O]⁺, [M-H]⁺ |
Analysis and Interpretation
¹H NMR Spectroscopy
The deshielding of H-6 in all the pyridine derivatives is a characteristic feature, attributed to the electron-withdrawing effect of the nitrogen atom. In this compound, the H-6 proton is expected to be the most downfield signal. The introduction of the N-oxide group is anticipated to cause a slight upfield shift of the H-4 proton and a downfield shift of the H-3 and H-6 protons compared to 2-Bromo-5-fluoropyridine, due to the complex interplay of inductive and resonance effects.
¹³C NMR Spectroscopy
The carbon attached to the bromine (C-2) and fluorine (C-5) in 2-Bromo-5-fluoropyridine and its N-oxide exhibit characteristic chemical shifts and C-F coupling. The N-oxide functionality is expected to significantly influence the chemical shifts of the ring carbons, particularly C-2 and C-6, which are adjacent to the nitrogen.
Infrared Spectroscopy
The most definitive spectroscopic feature for the confirmation of N-oxidation is the presence of a strong absorption band corresponding to the N-O stretching vibration, typically observed in the 1200-1300 cm⁻¹ region. This band is absent in the spectra of the corresponding pyridine derivatives. The C-Br and C-F stretching vibrations also provide valuable diagnostic information.
Mass Spectrometry
The mass spectra of these compounds are characterized by the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). A key fragmentation pathway for pyridine N-oxides is the loss of an oxygen atom ([M-16]). Further fragmentation often involves the loss of the bromine atom and the characteristic loss of HCN from the pyridine ring.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of pyridine N-oxides involves the oxidation of the corresponding pyridine. A typical procedure for the preparation of this compound is as follows:
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure:
-
Dissolve 2-Bromo-5-fluoropyridine in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Cool the solution in an ice bath.
-
Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid, dropwise while maintaining the temperature.
-
Allow the reaction to stir at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution if m-CPBA was used) and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Spectroscopic Characterization Workflow
The following diagram illustrates the standard workflow for the spectroscopic analysis of the synthesized compound.
Caption: Workflow for spectroscopic characterization.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are obtained using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples.
-
Mass Spectrometry (MS): Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) source coupled to a mass analyzer.
Conclusion
The spectroscopic techniques of NMR, IR, and mass spectrometry provide a powerful toolkit for the unambiguous identification and characterization of this compound. By comparing its spectral data with those of structurally related compounds, researchers can gain a deeper understanding of the influence of the N-oxide group and halogen substituents on the electronic and structural properties of the pyridine ring. This guide serves as a valuable resource for scientists and professionals in the field of drug discovery and materials science, facilitating the confident synthesis and analysis of this important chemical intermediate.
References
A Comparative Guide to the Biological Activity Screening of 2-Bromo-5-fluoropyridine 1-Oxide Derivatives
For researchers, scientists, and drug development professionals, the pyridine N-oxide scaffold represents a privileged structure in medicinal chemistry. The introduction of an N-oxide functionality to the pyridine ring significantly alters its electronic properties, enhancing its potential for biological activity and offering unique vectors for synthetic modification. This guide provides an in-depth technical comparison of the potential biological activities of 2-Bromo-5-fluoropyridine 1-oxide derivatives, contextualized by the known performance of analogous pyridine and pyridine N-oxide compounds. While direct and extensive experimental data on the biological screening of this compound derivatives are not broadly available in the public domain, this guide will establish a robust comparative framework based on structurally related compounds, supported by experimental data from the literature. This approach will enable researchers to strategically design and evaluate novel derivatives with high potential for therapeutic applications.
The Rationale for Investigating this compound Derivatives
The pyridine ring is a fundamental structural motif found in numerous natural products and FDA-approved drugs, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] The addition of a bromine atom, a fluorine atom, and an N-oxide group to the pyridine core, as in this compound, creates a unique combination of electronic and steric properties that are highly attractive for drug design.
-
The N-Oxide Moiety: The N-oxide group acts as both a hydrogen bond acceptor and a dipole, which can enhance solubility and modulate pharmacokinetic properties. Critically, it can also alter the reactivity of the pyridine ring, making it more susceptible to nucleophilic substitution at the 2- and 4-positions, thus providing a handle for further derivatization.[3] Furthermore, the N-oxide functionality itself has been shown to be crucial for the antiviral activity of certain pyridine derivatives.[1]
-
Halogenation: The presence of both bromine and fluorine introduces several advantageous features. Fluorine can improve metabolic stability and binding affinity to target proteins.[4] Bromine provides a reactive site for cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[2]
This unique combination of functionalities suggests that derivatives of this compound are promising candidates for screening against a variety of biological targets.
Comparative Biological Activities of Pyridine N-Oxide Derivatives
In the absence of specific data for this compound derivatives, we will draw comparisons with other substituted pyridine N-oxides and related heterocyclic compounds to infer potential activities.
Anticancer Activity
Numerous pyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5][6][7] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[6][8]
For instance, a study on pyrano[3,2-c]pyridine derivatives revealed their potential to inhibit the growth of MCF-7 breast cancer cells in a dose- and time-dependent manner.[6] The most potent compound, a 4-chlorophenyl derivative, exhibited an IC50 value of 60±4.0 μM after 24 hours of exposure.[6] Another study on 2-oxo-pyridine derivatives showed promising activity against hepatocellular carcinoma (HepG-2) and colorectal carcinoma (Caco-2) cell lines, with the most active spiro-pyridine derivative showing an IC50 of 7.83 ± 0.50 μM against Caco-2 cells.[5]
Table 1: Comparative Anticancer Activity of Substituted Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 (μM) | Reference |
| 2-Oxo-1′H-spiro-indoline-3,4′-pyridine derivative | Caco-2 | 7.83 ± 0.50 | [5] |
| 2-Oxo-1′H-spiro-indoline-3,4′-pyridine derivative | HepG-2 | 8.90 ± 0.6 | [5] |
| Pyrano[3,2-c]pyridine derivative (4-CP.P) | MCF-7 | 60 ± 4.0 (24h) | [6] |
| Imidazo[1,2-a]pyridine (IP-5) | HCC1937 | 45 | [8] |
| Imidazo[1,2-a]pyridine (IP-6) | HCC1937 | 47.7 | [8] |
Based on these findings, it is highly probable that derivatives of this compound, with their unique electronic and steric profile, could exhibit potent anticancer activity. The bromine at the 2-position offers a site for introducing various aryl or alkyl groups via cross-coupling reactions, which could be tailored to optimize binding to specific kinase or other enzyme targets within cancer cells.
Antimicrobial Activity
Halogenated pyridine derivatives have shown notable antimicrobial activity.[4] For example, a series of hybrids of 4-aminoquinoline and fluorinated pyridine derivatives demonstrated moderate antibacterial activity against the Gram-positive bacterium Staphylococcus aureus.[4] Another study on fluorinated pyridine nucleosides reported minimum inhibitory concentrations (MICs) ranging from 1.3 to 4.9 μg/mL against various bacteria.[9]
Table 2: Comparative Antimicrobial Activity of Fluorinated Pyridine Derivatives
| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |
| Fluorinated Pyridine Nucleosides | Staphylococcus aureus, Bacillus infantis, Escherichia coli, Stenotrophomonas maltophilia | 1.3 - 4.9 | [9] |
| 4-Aminoquinoline-fluorinated pyridine hybrids | Staphylococcus aureus | Moderate Activity | [4] |
The presence of both fluorine and bromine in the this compound scaffold suggests a strong potential for antimicrobial activity. Screening against a panel of both Gram-positive and Gram-negative bacteria would be a critical first step in evaluating new derivatives.
Antiviral Activity
The N-oxide moiety has been identified as a key pharmacophore for the antiviral activity of certain pyridine derivatives. A notable study reported the inhibitory effect of pyridine N-oxide derivatives on human SARS coronavirus and feline infectious peritonitis (FIP) coronavirus in cell culture.[1] The lack of the N-oxide group was found to be detrimental to the antiviral activity.[1]
Table 3: Antiviral Activity of Pyridine N-Oxide Derivatives
| Compound | Virus | EC50 (mg/L) | Reference |
| Pyridine N-oxide derivative 222 | SARS-CoV | 1.7 - 4.2 | [1] |
| Pyridine N-oxide derivative 223 | Feline coronavirus (FIPV) | 1.7 - 4.2 | [1] |
This highlights the significant potential of this compound derivatives as antiviral agents. The electronic modifications endowed by the fluorine and bromine atoms could further enhance their interaction with viral targets.
Experimental Protocols for Biological Activity Screening
To facilitate the investigation of novel this compound derivatives, this section provides detailed, step-by-step methodologies for key biological assays.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for cytotoxicity screening.
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining MIC using broth microdilution.
Structure-Activity Relationship (SAR) Insights and Future Directions
While specific SAR studies for this compound derivatives are yet to be established, general principles from related pyridine compounds can guide the design of new analogs. A review of pyridine derivatives with antiproliferative activity indicated that the presence and position of certain functional groups, such as methoxy, hydroxyl, and amino groups, can enhance activity.[2] Conversely, bulky groups can sometimes decrease activity.[2]
Logical Relationship for SAR-Guided Drug Discovery
Caption: Iterative cycle of SAR-guided drug discovery.
For this compound derivatives, the following strategies could be explored:
-
Modification at the 2-position: Utilize the bromine atom for Suzuki, Stille, or other cross-coupling reactions to introduce a variety of substituents (e.g., aryl, heteroaryl, alkyl chains). This would allow for extensive exploration of the chemical space around this position to optimize interactions with biological targets.
-
Derivatization of the N-oxide: While the N-oxide is likely crucial for activity, its oxygen atom can be a site for further reactions, although this may also lead to deoxygenation.[10]
-
Introduction of other functional groups: Based on SAR from other pyridine series, the introduction of small, electron-donating or hydrogen-bonding groups at other available positions on the pyridine ring could enhance biological activity.
Conclusion
While the direct biological activity screening data for this compound derivatives remains to be extensively published, a comparative analysis with structurally related pyridine N-oxides and halogenated pyridines strongly suggests their high potential as anticancer, antimicrobial, and antiviral agents. The unique combination of the N-oxide moiety with bromine and fluorine atoms provides a versatile scaffold for the development of novel therapeutic candidates. The experimental protocols and SAR insights provided in this guide offer a comprehensive framework for researchers to embark on the synthesis and biological evaluation of this promising class of compounds. The future development of this compound derivatives holds significant promise for addressing unmet needs in drug discovery.
References
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. baranlab.org [baranlab.org]
- 4. Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. journal.waocp.org [journal.waocp.org]
- 9. researchgate.net [researchgate.net]
- 10. arkat-usa.org [arkat-usa.org]
A Comparative Guide to Alternative Building Blocks for 2-Bromo-5-fluoropyridine 1-oxide in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of alternative building blocks to 2-Bromo-5-fluoropyridine 1-oxide, a key intermediate in pharmaceutical and fine chemical synthesis.[1] We will explore the nuanced differences in reactivity and application of related structures, offering field-proven insights and supporting experimental data to guide your selection of the optimal reagent for your synthetic goals. The focus is on providing a logical framework for experimental design, grounded in the principles of modern organic chemistry.
The Role and Reactivity of this compound
This compound is a valuable heterocyclic building block, prized for the synthetic versatility conferred by its distinct functional groups. The fluorine atom at the 5-position is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, and bioavailability.[2][3] The bromine atom at the 2-position serves as a reliable leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[4][5]
The N-oxide moiety is not merely a spectator. It significantly influences the molecule's reactivity in several ways:
-
Electronic Activation: The N-oxide group is strongly electron-withdrawing, which activates the pyridine ring, particularly at the 2- and 4-positions, towards nucleophilic attack.[6]
-
Directing Group: It can direct metallation to the adjacent 2-position.
-
Modulation of Properties: The N-oxide functionality alters the physical properties of the molecule, such as solubility, and can be a handle for further transformations or be removed in a later synthetic step.[6]
Given its utility, understanding the landscape of available alternatives is crucial for optimizing synthetic routes, overcoming synthetic challenges, and exploring novel chemical space.
A Curated Landscape of Alternative Building Blocks
The alternatives to this compound can be categorized based on key structural modifications: the nature of the halogen at the 2-position, the presence of the N-oxide, or a complete change in the reactive group from a halide to a boron-based functionality.
Alternative Halogenated Pyridine N-Oxides
The most direct analogues involve substituting the bromine atom.
-
2-Chloro-5-fluoropyridine 1-oxide: The C-Cl bond is stronger and less reactive than the C-Br bond. This makes it more stable but often requires more forcing conditions (higher temperatures, stronger bases, or more sophisticated catalyst systems) for cross-coupling reactions. It can be advantageous when selectivity is required in a molecule with multiple halide sites.
-
2-Iodo-5-fluoropyridine 1-oxide: The C-I bond is the weakest and most reactive among the halogens. This compound will typically undergo oxidative addition to a Pd(0) catalyst much faster and under milder conditions than its bromo or chloro counterparts. This high reactivity can be beneficial for difficult couplings but may lead to more side reactions, such as homocoupling.
Deoxygenated Halogenated Pyridines
Comparing the N-oxide to its parent pyridine highlights the role of the N-O bond.
-
2-Bromo-5-fluoropyridine: This is a very common building block.[4] Without the N-oxide's strong electron-withdrawing effect, the pyridine ring is less activated. While still highly effective in cross-coupling, its reactivity profile in nucleophilic aromatic substitution (SNAAr) is significantly different. The choice between the N-oxide and the parent pyridine often depends on the specific reaction planned and the electronic requirements of the substrate.
Boron-Based Coupling Partners
This class of reagents fundamentally reverses the polarity of the synthetic approach. Instead of the fluoropyridine acting as the electrophile (with a halogen leaving group), it is transformed into the nucleophilic partner in Suzuki-Miyaura cross-coupling.
-
5-Fluoropyridine-2-boronic Acid: This reagent allows for the coupling of the 5-fluoropyridin-2-yl moiety with a variety of aryl or vinyl halides and triflates.[7] Boronic acids are exceptionally useful but can be prone to dehydration to form cyclic boroxines or protodeboronation under certain conditions.[8]
-
Potassium (5-fluoropyridin-2-yl)trifluoroborate: Organotrifluoroborate salts are crystalline, air- and moisture-stable solids that serve as robust alternatives to boronic acids.[9][10] They are considered protected forms that slowly release the active boronic acid under reaction conditions, which can suppress side reactions like homocoupling and allow for more precise stoichiometric control.[9]
Performance Comparison in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis and a primary application for these building blocks.[11][12] The choice of building block directly impacts catalyst selection, reaction conditions, and achievable yields.
| Building Block | Coupling Partner Example | Typical Catalyst System | Conditions | Reported Yield (%) | Key Considerations |
| 2-Bromo-5-fluoropyridine | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Dioxane/H₂O, 80-100°C, 12-24h | 70-85%[11] | Gold standard; reliable but can be slow. Balances reactivity and stability. |
| 2-Chloro-5-fluoropyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos / K₃PO₄ | t-BuOH, 110°C, 4-12h | 60-95% (substrate dependent) | Requires more active (and expensive) catalysts/ligands. Good for selective reactions.[13] |
| 2-Iodo-5-fluoropyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ / Na₂CO₃ | Toluene/H₂O, 80°C, 1-4h | >90% (substrate dependent) | Highly reactive, allows for mild conditions. Prone to degradation and homocoupling. |
| 5-Fluoropyridine-2-boronic acid | 4-Bromotoluene | Pd(dppf)Cl₂ / K₂CO₃ | DME/H₂O, 90°C, 12h | 80-95% | Reverses synthetic polarity. Stability can be an issue; often used in excess.[14] |
| Potassium (5-fluoropyridin-2-yl)trifluoroborate | 4-Bromotoluene | Pd(OAc)₂ / SPhos / K₃PO₄ | Toluene/H₂O, 100°C, 6-18h | 85-98% | Excellent stability and handling. Slower release of active species can improve yields.[9] |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed. The data presented are representative and intended for comparative purposes.
Experimental Protocols & Mechanistic Insights
Here, we provide a validated, general protocol for a Suzuki-Miyaura coupling. The causality behind each choice is explained to empower you to adapt the procedure to your specific needs.
General Workflow for Cross-Coupling Screening
Detailed Protocol: Suzuki Coupling of 2-Bromo-5-fluoropyridine
This protocol is based on established methods for coupling 2-halopyridines.[4]
Materials:
-
2-Bromo-5-fluoropyridine (1.0 mmol, 176 mg)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (8 mL), degassed
-
Water (2 mL), degassed
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-fluoropyridine, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Causality: Using a dry flask under an inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and formation of phosphine oxides.
-
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Causality: This cycle removes atmospheric oxygen and moisture, protecting the catalyst and preventing unwanted side reactions.
-
-
Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.
-
Causality: Dioxane is an excellent solvent for the organic reagents. The addition of water is crucial; it helps dissolve the inorganic base (K₂CO₃) and facilitates the transmetalation step by promoting the formation of a more reactive boronate species. Degassing the solvents removes dissolved oxygen.
-
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Causality: Heating provides the necessary activation energy for the catalytic cycle, particularly the initial oxidative addition step.
-
-
Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol Modifications for Alternatives:
-
For 2-Chloro-5-fluoropyridine: Replace Pd(PPh₃)₄ with a more active catalyst system, such as Pd₂(dba)₃ (1 mol%) and a specialized ligand like SPhos or XPhos (2.5 mol%). A stronger base like K₃PO₄ is often required, and the reaction may need a higher temperature (100-120 °C).
-
Causality: The stronger C-Cl bond requires a more electron-rich, sterically bulky phosphine ligand to facilitate the difficult oxidative addition step.
-
-
For 2-Iodo-5-fluoropyridine: The reaction can often be run at a lower temperature (e.g., 60-80 °C) and may be complete in a much shorter time (1-4 hours). A less active catalyst or lower catalyst loading may be sufficient.
-
Causality: The weak C-I bond readily undergoes oxidative addition, making the reaction faster and more efficient.
-
-
For Boron-Based Reagents: The stoichiometry is reversed. You would use the 5-fluoropyridine boronic acid (or trifluoroborate salt) with an aryl bromide/iodide. For trifluoroborate salts, the reaction often benefits from an aqueous base system to promote the slow hydrolysis to the active boronic acid.[9]
The Suzuki-Miyaura Catalytic Cycle
Conclusion and Recommendations
The selection of a building block for introducing the 5-fluoropyridyl moiety is a critical decision in synthetic design.
-
2-Bromo-5-fluoropyridine (and its N-oxide) remains the workhorse reagent, offering a predictable balance of reactivity and stability suitable for a wide range of standard cross-coupling reactions.
-
2-Chloro-5-fluoropyridine should be considered when a less reactive handle is needed for selective functionalization or when cost at a very large scale is the primary driver, though this may be offset by the need for more expensive catalyst systems.
-
2-Iodo-5-fluoropyridine is the reagent of choice for challenging couplings that require high reactivity and mild conditions, provided that potential side reactions are carefully controlled.
-
Boronic acids and trifluoroborate salts offer a powerful alternative strategy. They are particularly valuable when the desired coupling partner is a complex or precious halide. The superior stability and handling of trifluoroborate salts make them an increasingly preferred option in both academic and industrial settings.
Ultimately, the optimal choice will depend on a careful analysis of the specific synthetic target, the reactivity of other functional groups present, and economic considerations. We recommend empirical screening of several alternatives, guided by the principles and data outlined in this guide, to identify the most efficient and robust conditions for your unique application.
References
- 1. Page loading... [wap.guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-ブロモ-5-フルオロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. 5-Fluoropyridine-2-boronic acid | C5H5BFNO2 | CID 22832110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
A Computational Lens on Reactivity: Benchmarking 2-Bromo-5-fluoropyridine 1-oxide Against Key Synthetic Reagents
Abstract
In the landscape of modern synthetic chemistry, the strategic selection of reagents is paramount to achieving desired molecular complexity with efficiency and precision. 2-Bromo-5-fluoropyridine 1-oxide is an emerging building block that combines the established utility of a 2-halopyridine for cross-coupling with the unique electronic modulation of a pyridine N-oxide. This guide provides a comparative analysis, grounded in computational modeling, of this compound against other foundational reagents. We will dissect its predicted performance in two cornerstone transformations—palladium-catalyzed cross-coupling and nucleophilic aromatic substitution—to provide researchers, scientists, and drug development professionals with a predictive framework for its application. By leveraging Density Functional Theory (DFT) principles, we aim to illuminate the subtle yet significant electronic effects that govern its reactivity, offering a rationale for its inclusion in the synthetic chemist's toolbox.
Introduction: The Strategic Value of Pyridine N-Oxides
Pyridine N-oxides are a versatile class of heterocyclic compounds that serve as powerful intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2] The N-oxide functional group, a formally zwitterionic N⁺–O⁻ moiety, profoundly alters the electronic landscape of the pyridine ring.[3][4] Through resonance, it can act as an electron-donating group, enriching the electron density at the C2 and C4 positions, thereby activating them for electrophilic substitution.[5] Simultaneously, the inductive effect of the positively charged nitrogen atom renders the ring more susceptible to nucleophilic attack, a dual reactivity profile that is highly prized in synthesis.[6][7]
This compound integrates three key synthetic handles:
-
A 2-bromo substituent , a well-established functional group for palladium-catalyzed cross-coupling reactions.[8]
-
A 5-fluoro substituent , which modulates the electronic properties of the ring and can serve as a metabolic blocking position or a tool for tuning physicochemical properties in drug discovery.
-
An N-oxide group , which enhances the reactivity of the entire scaffold, presenting unique opportunities for functionalization compared to its parent pyridine.
This guide will employ a computational approach to deconstruct and predict the reactivity of this trifecta of functional groups in comparison to more conventional reagents.
The Power of Prediction: Computational Modeling in Reagent Evaluation
Before committing to extensive laboratory experimentation, computational chemistry provides an invaluable window into molecular behavior. Density Functional Theory (DFT) has emerged as a robust and accessible tool for predicting the electronic structure and reactivity of organic molecules.[9][10] By calculating key quantum chemical descriptors, we can forecast how a reagent will behave in a given reaction, guiding experimental design and saving valuable resources. Key parameters include:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate a molecule's ability to donate or accept electrons, respectively. A low-lying LUMO is a strong indicator of susceptibility to nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): This provides a map of charge distribution, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule.
-
Bond Dissociation Energy (BDE): For reactions involving bond cleavage, such as the oxidative addition step in cross-coupling, the calculated BDE can predict the relative reactivity of different leaving groups.[4][6][11][12]
Comparative Analysis I: Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and the reactivity of the aryl halide is a critical parameter.[13] The rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst, which is highly dependent on the strength of the carbon-halogen bond.[14]
Reagents for Comparison:
-
Molecule A (Subject): this compound
-
Molecule B (Parent): 2-Bromo-5-fluoropyridine
-
Molecule C (Activated Halogen): 2-Iodo-5-fluoropyridine
-
Molecule D (Alternative Electronics): 2-Bromo-5-nitropyridine
Computational Insights & Discussion:
The primary influence of the N-oxide group in this context is electronic. By donating electron density into the ring, the N-oxide can increase the electron density on the C2 carbon, potentially strengthening the C-Br bond and slowing the rate of oxidative addition compared to its parent, 2-bromo-5-fluoropyridine. However, the overall dipole and coordination effects could play a complex role. In contrast, replacing bromine with iodine (Molecule C) is expected to significantly accelerate the reaction due to the much weaker C-I bond.[14] The strongly withdrawing nitro group in Molecule D will make the C-Br bond more polarized and the ring more electron-deficient, which typically facilitates oxidative addition.
| Reagent | Key Feature | Predicted C-X Bond Strength | Predicted Oxidative Addition Rate | Rationale |
| A: this compound | N-Oxide Group | Moderate-High | Moderate | Resonance donation from N-oxide may slightly strengthen the C-Br bond. |
| B: 2-Bromo-5-fluoropyridine | Parent Pyridine | Moderate | Baseline | Standard reactivity for a 2-bromopyridine. |
| C: 2-Iodo-5-fluoropyridine | Iodo Leaving Group | Low | Fast | The C-I bond is significantly weaker than the C-Br bond, facilitating faster cleavage.[14] |
| D: 2-Bromo-5-nitropyridine | Nitro EWG | Moderate-Low | Fast | The strong electron-withdrawing nitro group polarizes the C-Br bond, accelerating oxidative addition. |
Causality and Experimental Choice: While Molecule C (the iodo-variant) is predicted to be the most reactive, it may also be more prone to side reactions and instability. This compound (A) is predicted to be a stable, moderately reactive substrate. Its potential utility lies not in raw speed, but in offering a different reactivity profile that could be advantageous in complex syntheses where chemoselectivity is key. The N-oxide can be retained as a handle for subsequent transformations or removed post-coupling.
Mandatory Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis II: Nucleophilic Aromatic Substitution (SNAr)
The N-oxide group, coupled with halogens at the C2 or C4 positions, creates a powerful electrophilic center for nucleophilic aromatic substitution (SNAr).[7][15] The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex), and its stability is key to the reaction's success.
Reagents for Comparison:
-
Molecule A (Subject): this compound
-
Molecule E (Classic SNAr Substrate): 2-Chloro-5-nitropyridine
-
Molecule F (Halogen Comparison): 2-Chloro-5-fluoropyridine 1-oxide
Computational Insights & Discussion:
For SNAr, a low LUMO energy is paramount, as it indicates a greater willingness to accept electrons from an incoming nucleophile. The potent electron-withdrawing nitro group in Molecule E dramatically lowers the LUMO and stabilizes the negative charge in the Meisenheimer complex, making it an exceptionally reactive substrate.[16][17] The N-oxide group in Molecules A and F also serves this activating role. The fluoro group at C5 provides additional inductive withdrawal. The primary difference between A and F will be the leaving group ability of bromide versus chloride. While C-Br is weaker than C-Cl, the leaving group departure is not always the rate-determining step in SNAr. The attack of the nucleophile often is, making the electrophilicity of the C2 carbon the dominant factor.
| Reagent | Key Feature | Predicted LUMO Energy | Predicted SNAr Reactivity | Rationale |
| A: this compound | N-Oxide + Bromo LG | Low | High | N-oxide and fluoro group activate the ring for nucleophilic attack. Bromo is an excellent leaving group. |
| E: 2-Chloro-5-nitropyridine | Nitro EWG + Chloro LG | Very Low | Very High | The nitro group provides exceptional activation and stabilization of the intermediate.[16] |
| F: 2-Chloro-5-fluoropyridine 1-oxide | N-Oxide + Chloro LG | Low | High | Reactivity is expected to be similar to A, with minor differences due to leaving group aptitude. |
Causality and Experimental Choice: this compound is predicted to be a highly effective substrate for SNAr reactions, likely more reactive than its non-oxidized parent but less reactive than hyper-activated systems like 2-chloro-5-nitropyridine. This positions it as a valuable reagent for cases where the extreme reactivity of a nitro-substituted pyridine is undesirable or leads to side reactions. The choice between the bromo (A) and chloro (F) analogs would depend on factors like cost, availability, and specific nucleophile, but both are expected to be competent substrates. The ability to perform SNAr and then use the N-oxide for other transformations (or remove it) adds a layer of synthetic flexibility.
Mandatory Visualization: The SNAr Reaction Pathway
Caption: A generalized workflow for the Nucleophilic Aromatic Substitution (SNAr) mechanism.
Experimental & Computational Protocols
Protocol 1: Generalized DFT Calculation for a Substituted Pyridine N-Oxide
This protocol is a self-validating system; the comparison of calculated properties (e.g., bond lengths) with known experimental data for similar molecules provides confidence in the predictive power for the target molecule.
-
Structure Generation: Build the 3D structure of this compound and comparator molecules using a molecular editor (e.g., Avogadro, GaussView).
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. A common and reliable method is DFT with the B3LYP functional and a 6-311+G(d,p) basis set.[6][12] This level of theory provides a good balance of accuracy and computational cost for organic molecules.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data.
-
Property Calculation: Using the optimized geometry, perform single-point energy calculations to obtain electronic properties.
-
Molecular Orbitals (HOMO/LUMO): Extract the energies of the frontier orbitals.
-
Molecular Electrostatic Potential (MEP): Generate the MEP map to visualize charge distribution.
-
Natural Bond Orbital (NBO) Analysis: Calculate NBO charges to quantify the charge at each atomic center.
-
Protocol 2: Illustrative Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (e.g., this compound, 1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio). Degas the reaction mixture by bubbling with argon or nitrogen for 15 minutes.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion
Computational modeling predicts that this compound is a uniquely versatile reagent with a well-balanced reactivity profile.
-
In palladium-catalyzed cross-coupling , it is expected to be a moderately reactive partner, offering a stable and reliable alternative to more labile iodo-pyridines. Its true value may lie in multi-step syntheses where the N-oxide functionality can be carried through for subsequent transformations.
-
In nucleophilic aromatic substitution , it is predicted to be a highly competent substrate, activated by both the N-oxide and the 5-fluoro substituent. It provides a valuable intermediate level of reactivity, more potent than its parent pyridine but potentially more selective than hyper-activated nitro-containing analogs.
For the drug development professional and synthetic chemist, this compound should not be viewed as a direct replacement for existing reagents, but as a sophisticated building block that offers a unique combination of reactivity and functionality. The computational insights presented here provide a strong rationale for its exploration in synthetic campaigns where fine-tuning of electronic properties and strategic functionalization are critical to success.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bhu.ac.in [bhu.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. chemtube3d.com [chemtube3d.com]
- 16. nbinno.com [nbinno.com]
- 17. jubilantingrevia.com [jubilantingrevia.com]
A Senior Application Scientist's Guide: Benchmarking 2-Bromo-5-fluoropyridine 1-oxide in Palladium-Catalyzed Cross-Coupling
For professionals in drug discovery and medicinal chemistry, the selection of heterocyclic building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate success of a project. 2-Bromo-5-fluoropyridine is a widely utilized intermediate, valued for its predictable reactivity in forming carbon-carbon bonds.[1][2] This guide introduces its N-oxide derivative, 2-Bromo-5-fluoropyridine 1-oxide , and provides a comparative benchmark against its parent compound, the established industry standard.
The central thesis of this analysis is that the N-oxide functionality, while adding a synthetic step, fundamentally alters the electronic properties of the pyridine ring, offering a potentially significant enhancement in reactivity for key transformations like the Suzuki-Miyaura cross-coupling.[3][4] This guide will dissect the mechanistic basis for this predicted enhancement, provide a standardized protocol for evaluation, and present a data-driven comparison to empower researchers to make informed strategic decisions in their synthetic campaigns.
Mechanistic Rationale: The Electronic Influence of the N-Oxide
The performance of an aryl halide in a palladium-catalyzed cross-coupling reaction is intrinsically linked to the lability of its carbon-halide bond, which undergoes oxidative addition to the Pd(0) catalyst.[5][6] The electronic nature of the pyridine ring plays a dominant role in this key step.
-
Standard Pyridine: The nitrogen atom in a standard pyridine ring is electron-withdrawing, which generally enhances the reactivity of the C-Br bond towards oxidative addition compared to a simple bromobenzene.[7]
-
Pyridine N-Oxide: The N-oxide group introduces a more complex electronic profile. It exhibits a powerful electron-donating effect through resonance, pushing electron density into the ring, particularly at the 2- and 4-positions. Simultaneously, the positively charged nitrogen exerts a strong inductive electron-withdrawing effect.[8] In the context of the C-2-Br bond, the resonance donation is the dominant effect, increasing the electron density of the C-Br bond and making it more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. This activation often translates to faster reaction rates or the ability to perform couplings under milder conditions.[3]
Below, a conceptual diagram illustrates this critical difference in electronic influence.
Caption: Diagram 1: Comparative Electronic Effects on the C-Br Bond.
The Catalytic Cycle and Experimental Workflow
To provide a robust framework for comparison, it is essential to understand both the underlying mechanism of the Suzuki-Miyaura reaction and the practical workflow for its execution.
The Suzuki reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[9][10] The three key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond. This is often the rate-determining step and is the stage most influenced by the N-oxide functionality.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation by a base.[11]
-
Reductive Elimination: The two organic partners are expelled from the palladium complex, forming the new C-C bond and regenerating the active Pd(0) catalyst.[5]
Caption: Diagram 2: Generalized Suzuki-Miyaura Catalytic Cycle.
A successful and reproducible experiment relies on a meticulous workflow, from preparation to analysis. The following diagram outlines a standard procedure for screening and optimizing cross-coupling reactions.
Caption: Diagram 3: Standard Experimental Workflow.
Standardized Benchmarking Protocol
This protocol provides a reliable starting point for comparing the performance of this compound and its parent compound under identical conditions.[10][12]
Objective: To quantify and compare the reaction yield, rate, and purity for the Suzuki-Miyaura coupling of each substrate with Phenylboronic acid.
Materials:
-
Substrate 1: 2-Bromo-5-fluoropyridine (1.0 equiv)
-
Substrate 2: this compound (1.0 equiv)
-
Coupling Partner: Phenylboronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂ (3 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 ratio, degassed)
-
Internal Standard for analysis (e.g., 1,3,5-trimethoxybenzene)[13]
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine the pyridine substrate (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).[14]
-
Solvent Addition: Add 5 mL of the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: At timed intervals (e.g., 1h, 2h, 4h, 8h), withdraw a small aliquot from the reaction mixture. Quench the aliquot with water, extract with ethyl acetate, and analyze by LC-MS or GC-MS to determine the ratio of starting material to product.[15]
-
Workup: Upon reaction completion (as determined by monitoring), cool the flask to room temperature. Add 20 mL of water and extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.[13]
-
Analysis: Determine the isolated yield of the pure product. Confirm identity and assess purity using ¹H NMR and HPLC analysis. Quantitative NMR (qNMR) can be used for precise purity determination against a certified internal standard.[13][16]
Comparative Performance Data
The following tables summarize the key properties and the anticipated performance of this compound relative to the industry standard, 2-Bromo-5-fluoropyridine.
Table 1: Physicochemical Properties
| Property | 2-Bromo-5-fluoropyridine (Standard) | This compound (Challenger) |
|---|---|---|
| CAS Number | 41404-58-4[17] | 915936-23-9[18] |
| Molecular Formula | C₅H₃BrFN[17] | C₅H₃BrFNO |
| Molecular Weight | 175.99 g/mol [17] | 191.99 g/mol |
| Appearance | Light yellow crystal[19] | Solid (Expected) |
| Key Feature | Standard pyridine electronics | Activated by N-oxide functionality[3] |
Table 2: Benchmarking Performance in Suzuki-Miyaura Coupling
| Performance Metric | 2-Bromo-5-fluoropyridine (Standard) | This compound (Projected Performance) | Justification for Projection |
|---|---|---|---|
| Reaction Rate | Moderate to Fast | Faster | The N-oxide's resonance-donating effect is expected to accelerate the rate-determining oxidative addition step.[3][8] |
| Reaction Yield | Good to Excellent (Typically 70-95%)[17][20] | Excellent (Potentially >90%) | Enhanced reactivity should drive the reaction to completion more efficiently, minimizing side reactions like dehalogenation.[21] |
| Reaction Conditions | 80-110 °C | Potentially Milder (e.g., 60-90 °C) | The increased lability of the C-Br bond may allow for lower reaction temperatures, improving energy efficiency and substrate tolerance. |
| Post-Coupling Step | None | Deoxygenation Required | A subsequent reduction step (e.g., using PCl₃ or H₂/catalyst) is necessary to obtain the final pyridine product.[8] |
Conclusion and Strategic Recommendations
This comparative guide establishes that This compound is a theoretically superior substrate for palladium-catalyzed cross-coupling reactions compared to its non-oxidized counterpart. The N-oxide functionality acts as a potent activating group, projected to deliver faster reaction rates and higher yields, potentially under milder conditions.
Recommendations for Researchers:
-
For High-Throughput Synthesis: When rapid library generation is paramount and maximizing yield on the first pass is critical, the enhanced reactivity of the N-oxide makes it a compelling choice, even with the need for a final deoxygenation step.
-
For Challenging Couplings: When coupling with sterically hindered or electronically deactivated boronic acids, the increased activation provided by the N-oxide may be the key to achieving a successful transformation where the standard pyridine fails.
-
For Process Optimization: While the standard 2-Bromo-5-fluoropyridine is a reliable and cost-effective choice for established, robust reactions, the N-oxide should be considered a primary screening candidate during process development to identify the most efficient possible conditions.
The additional synthetic step of N-oxidation and subsequent deoxygenation must be factored into any strategic decision. However, the potential for significantly improved coupling efficiency makes this compound a powerful and strategic tool for chemists pushing the boundaries of molecular complexity.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 15. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. 2-ブロモ-5-フルオロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 18. This compound [en.highfine.com]
- 19. 2-Bromo-5-fluoropyridine CAS 41404-58-4 Manufacturers, Suppliers - Good Price - TSEALINE [tslpharm.com]
- 20. benchchem.com [benchchem.com]
- 21. cris.iucc.ac.il [cris.iucc.ac.il]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-5-fluoropyridine 1-oxide
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 2-Bromo-5-fluoropyridine 1-oxide, moving beyond simple steps to explain the critical reasoning behind each procedural choice.
Core Principle: Hazard-Informed Waste Management
This compound is a halogenated heterocyclic compound. Its disposal procedure is dictated by its specific chemical hazards. Understanding these hazards is the first step in ensuring a safe and compliant disposal pathway.
The compound is classified as hazardous, with the following primary concerns based on data from its parent compound, 2-Bromo-5-fluoropyridine[1][2][3]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3]
-
Irritation: Causes significant skin, eye, and respiratory tract irritation.[1][2][3]
-
Hazardous Combustion Products: This is the most critical factor for disposal. When incinerated, this compound will decompose to produce highly toxic and corrosive gases, including Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen bromide (HBr), and Hydrogen fluoride (HF).[2][4]
It is the generation of these acidic halogenated gases that prohibits standard disposal methods and necessitates a specialized approach. Discharging this material to a sewer system is strictly forbidden as it can harm aquatic life and damage wastewater treatment infrastructure.[5]
Hazard Summary Table
| Hazard Category | Description | Primary Concern for Disposal |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation)[2][3] | Protects personnel during handling and segregation. |
| Skin/Eye Irritation | Category 2 (Irritant)[2][3] | Mandates the use of appropriate Personal Protective Equipment (PPE). |
| Reactivity | Combustible. Incompatible with strong oxidizing agents and acids.[6] | Requires segregation from incompatible chemicals in waste streams. |
| Environmental | Do not discharge to sewer systems or contaminate water.[5] | Prevents environmental contamination. |
| Thermal Decomposition | Produces HBr, HF, and NOx upon combustion.[4] | Dictates the required disposal method: controlled incineration with flue gas scrubbing.[5] |
Pre-Disposal Protocol: Segregation and Containment
Proper disposal begins long before the waste container is full. The principle of waste stream segregation is paramount.
Step 1: Designate a Halogenated Waste Stream All waste containing this compound—including neat material, contaminated consumables (e.g., weigh boats, gloves, pipette tips), and solutions—must be collected in a container specifically designated for "Halogenated Organic Waste."
-
Causality: Licensed disposal facilities use different processes for halogenated and non-halogenated waste. The presence of bromine and fluorine requires a specialized incinerator equipped with a "scrubber," a system that neutralizes the acidic HBr and HF gases generated during combustion.[5] Mixing waste streams leads to improper disposal, environmental release, and potential regulatory non-compliance.
Step 2: Use Appropriate Waste Containers Select a waste container that is in good condition and chemically compatible with the waste.
-
Requirements:
-
The container must have a secure, vapor-tight screw cap to prevent the release of fumes.[7]
-
It must be clearly labeled with the words "Hazardous Waste," "Halogenated Organics," and a list of its chemical contents.[7] Do not use abbreviations.
-
Keep the container closed at all times, except when actively adding waste.[7]
-
Step-by-Step Disposal Procedure
This protocol outlines the direct actions required to manage and dispose of this compound waste.
1. Personal Protective Equipment (PPE) Before handling the chemical or its waste, always wear appropriate PPE.
-
Mandatory: Nitrile gloves, safety goggles (not glasses), and a flame-resistant lab coat.
-
Recommended: Work in a certified chemical fume hood to avoid inhalation of any dust or vapors.[3]
2. Waste Collection
-
Solids: Carefully transfer residual solids, contaminated powders, and contaminated disposables (e.g., weighing paper) into the designated halogenated waste container. Avoid generating dust.[1][4]
-
Solutions: Transfer solutions containing the compound into a designated halogenated liquid waste container. Use a funnel to prevent spills.
-
Decontamination: Decontaminate glassware that has come into contact with the compound by rinsing with a suitable solvent (e.g., acetone, ethanol). The first rinse (the "prerinse") is considered hazardous and must be collected in the halogenated liquid waste container. Subsequent rinses can typically be managed as non-hazardous waste, pending institutional policy.
3. Container Management and Storage
-
Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.
-
Store the sealed waste container in a designated satellite accumulation area that is well-ventilated and has secondary containment.[7]
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[6]
4. Final Disposal The only acceptable method for the final disposal of this material is through a licensed and approved chemical waste disposal contractor.[5]
-
Methodology: The specified disposal method is controlled incineration in a hazardous waste incinerator equipped with a flue gas scrubber. [5] This ensures the complete destruction of the organic molecule while capturing and neutralizing the harmful acidic byproducts.
-
Documentation: Maintain all records and waste manifests provided by your institution's Environmental Health & Safety (EH&S) department and the disposal vendor. This documentation is your proof of compliant disposal.
Emergency Protocol: Spill Management
Accidents happen. A clear and immediate response plan is essential.
For a Small Spill (Contained within a Fume Hood):
-
Ensure you are wearing appropriate PPE.
-
Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad.
-
Carefully sweep or scoop the absorbed material into a sealable container.[1][4]
-
Label the container as "Spill Debris containing this compound" and manage it as halogenated hazardous waste.
-
Wash the spill area with soap and water, and wipe down all surfaces.[1]
For a Large Spill (Outside of a Fume Hood):
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
If there is an inhalation hazard, close the door and prevent re-entry.
-
Contact your institution's EH&S or emergency response team immediately.[7]
Visualized Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.
Caption: Decision workflow for safe disposal.
References
Personal protective equipment for handling 2-Bromo-5-fluoropyridine 1-oxide
For researchers, scientists, and drug development professionals, the safe handling of specialized reagents is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth technical information for the safe handling, use, and disposal of 2-Bromo-5-fluoropyridine 1-oxide (CAS No. 935534-39-7), a halogenated pyridine N-oxide derivative increasingly utilized in novel synthetic pathways. This document moves beyond generic safety data to offer field-proven insights and procedural guidance, ensuring a secure laboratory environment.
Understanding the Hazard Profile
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[1]
-
Causes skin irritation (Category 2)[1]
-
Causes serious eye irritation (Category 2A)[1]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3)[1]
The toxicological properties of this specific compound have not been exhaustively investigated.[1][2] Therefore, it is critical to treat it with a high degree of caution, assuming it may possess additional, uncharacterized hazards. The combination of a halogenated pyridine core with an N-oxide functional group necessitates stringent control measures to prevent exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The selection of appropriate PPE is not merely a checklist; it is a self-validating system to prevent chemical exposure through all potential routes.
| PPE Category | Specification | Rationale and Expert Insight |
| Hand Protection | Double-gloving with nitrile gloves. For prolonged handling, consider butyl rubber or Viton® as an outer glove. | While nitrile gloves offer good resistance for incidental splash protection, pyridine and its derivatives can have variable breakthrough times.[3][4] Double-gloving provides an additional barrier. For tasks involving significant quantities or extended handling, more robust materials like butyl rubber are recommended.[5] Always inspect gloves for any signs of degradation or perforation before and during use.[6] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | This combination is crucial to protect against splashes and potential vapors that can cause severe eye irritation.[1] Standard safety glasses are insufficient. Eyewash stations must be immediately accessible.[5] |
| Body Protection | A flame-resistant lab coat, fully fastened. Consider a chemically resistant apron for transfers of larger quantities. | Protects against skin contact from spills and splashes.[7] Ensure clothing covers all exposed skin. |
| Respiratory Protection | To be used exclusively within a certified chemical fume hood. | A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors.[8] If there is a risk of exceeding exposure limits or a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors is required.[9] |
Mandatory Visualization: PPE Workflow
Caption: A logical workflow for PPE selection, donning, and doffing to minimize exposure risk.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation :
-
Weighing and Transfer :
-
Perform all manipulations, including weighing and transfers, within the chemical fume hood to contain any dust or vapors.
-
Use tools such as spatulas and powder funnels to minimize the generation of dust.
-
Close the container tightly immediately after use.
-
-
Reaction Setup :
-
Conduct all reactions in appropriate glassware within the fume hood.
-
Keep the fume hood sash at the lowest practical height.
-
Spill Response Plan:
Immediate and correct response to a spill is critical.
-
Alert and Evacuate : Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.[5]
-
Containment (for small spills within a fume hood) :
-
Cleanup :
Waste Disposal Protocol:
Proper segregation and disposal of chemical waste are crucial for safety and environmental compliance.
-
Waste Segregation : As a halogenated organic compound, all waste containing this compound must be collected in a dedicated "Halogenated Organic Waste" container.[9][13] Do not mix with non-halogenated waste streams.[10]
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and an approximate concentration.[12]
-
Disposal : Contaminated items such as gloves, weigh boats, and absorbent materials must also be disposed of in the solid hazardous waste container.[12] Arrange for pickup and disposal through your institution's EHS office.[12]
Emergency Procedures
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][11][14] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6] |
This guide is intended to supplement, not replace, your institution's specific safety protocols and the chemical's Safety Data Sheet. Always prioritize a culture of safety and caution when working with specialized chemical reagents.
References
- 1. aaronchem.com [aaronchem.com]
- 2. capotchem.com [capotchem.com]
- 3. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. benchchem.com [benchchem.com]
- 13. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
